2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-6(2)13-9(11-5)8(10(14)15)7(3)12-13/h4H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGZQWIQWRVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unveiling the Journey of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in medicinal chemistry, with a rich history of development and a broad spectrum of biological activities. This in-depth technical guide focuses on a specific, yet significant, member of this class: 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. While the historical records of its precise discovery are not extensively documented in readily available literature, this guide reconstructs its scientific journey through the lens of the broader pyrazolo[1,5-a]pyrimidine family's history, established synthetic protocols, and its contemporary relevance in medicinal chemistry. We will delve into the foundational synthesis strategies that enable the construction of this polysubstituted heterocyclic system, explore its chemical properties, and discuss its potential as a building block for novel therapeutic agents.
A Legacy of Discovery: The Pyrazolo[1,5-a]pyrimidine Core
The story of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is intrinsically linked to the broader history of its parent scaffold. The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-20th century, driven by a fundamental interest in the chemical and biological properties of fused heterocyclic systems.[1] Early research was primarily focused on elucidating their synthesis and chemical reactivity.[1] Over the decades, the therapeutic potential of this scaffold became increasingly evident, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[1]
The versatility of the pyrazolo[1,5-a]pyrimidine core lies in its rigid, planar structure which is amenable to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[1] This has made it a "privileged scaffold" in modern drug discovery, with several approved drugs and clinical candidates featuring this heterocyclic system.[2][3]
The Genesis of a Specific Molecule: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
While a singular "discovery" paper for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not prominently cited in the scientific literature, its synthesis can be logically deduced from established and versatile methodologies for constructing the pyrazolo[1,5-a]pyrimidine core. The most common and historically significant approach involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[1]
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule points to two key starting materials: a substituted 3-aminopyrazole and a β-dicarbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
General Synthetic Protocol
The following protocol outlines a plausible and established method for the synthesis of the title compound.
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 5-amino-3-methylpyrazole-4-carboxylate and acetylacetone (2,4-pentanedione) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then neutralized with a weak base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Step 2: Hydrolysis of the Ester
-
Reaction Setup: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.
-
Work-up and Isolation: Upon completion of the reaction, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Purification: The precipitated 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Caption: General synthetic workflow.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [] |
| Molecular Weight | 205.21 g/mol | [] |
| CAS Number | 1158269-53-4 | [] |
| Appearance | Solid | N/A |
| IUPAC Name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | [] |
Note: Experimental data for properties such as melting point and solubility are not consistently reported across public databases and would require experimental determination for definitive values.
Contemporary Relevance and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in oncology.[1] The structural features of this heterocyclic system allow it to mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[1] The specific substitution pattern of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, with methyl groups at positions 2, 5, and 7, and a carboxylic acid at position 3, provides a unique combination of lipophilicity and a key functional group for further derivatization.
The carboxylic acid moiety is particularly significant as it can serve as a handle for the synthesis of a wide range of derivatives, such as amides and esters, through well-established coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups to modulate potency, selectivity, and pharmacokinetic properties.
While specific biological activity data for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively published, its structural similarity to other biologically active pyrazolo[1,5-a]pyrimidines suggests its potential as a valuable intermediate in the discovery of novel therapeutics. Future research could focus on:
-
Screening for Biological Activity: Evaluating the compound against a panel of kinases and other relevant biological targets.
-
Library Synthesis: Utilizing the carboxylic acid functionality to generate a library of derivatives for SAR studies.
-
Computational Modeling: Employing in silico methods to predict potential biological targets and guide the design of more potent analogs.
Conclusion
While the specific historical moment of the discovery of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid remains somewhat elusive in the annals of chemical literature, its scientific importance is undeniable. Its existence is a testament to the robust and versatile synthetic methodologies developed over decades of research into the pyrazolo[1,5-a]pyrimidine scaffold. As a functionalized building block, it holds considerable potential for the development of new chemical entities with therapeutic promise. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]
-
Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. Pesticide Biochemistry and Physiology. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armenian Chemical Journal. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Archiv der Pharmazie. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of[1][2][5]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry. [Link]
-
Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron Letters. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid IUPAC name and structure
An In-depth Technical Guide: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Core Scaffold for Modern Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of several clinically successful therapeutic agents.[1][2] This guide provides a detailed technical overview of a key derivative, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. We will dissect its molecular structure, outline robust synthetic pathways with mechanistic insights, and explore its profound applications in drug development, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system for the design of next-generation therapeutics.
IUPAC Nomenclature and Structural Elucidation
The formal identification of the target compound is crucial for unambiguous scientific communication. Its nomenclature and key identifiers are outlined below.
IUPAC Name: 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid[]
The structure consists of a fused bicyclic system where a pyrazole ring and a pyrimidine ring share a nitrogen atom and an adjacent carbon.[1] The numbering of the fused ring system dictates the positions of the three methyl groups (at C2, C5, and C7) and the carboxylic acid functional group (at C3).
Caption: Core structure and IUPAC numbering convention.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| Molecular Formula | C10H11N3O2 | PubChem[4] |
| Molecular Weight | 205.21 g/mol | PubChem[4] |
| CAS Number | 1158269-53-4 | BOC Sciences[] |
| IUPAC Name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | BOC Sciences[] |
| InChI Key | XEUGZQWIQWRVSX-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | CC1=CC(=NC2=C(C(=NN12)C)C(=O)O)C | BOC Sciences[] |
| XLogP3-AA (Predicted) | 1.1 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system that has garnered immense interest in drug discovery.[1] Its "privileged" status stems from several key attributes:
-
Synthetic Tractability : The scaffold is readily accessible through well-established synthetic routes, allowing for systematic substitution and the generation of diverse chemical libraries.[1]
-
Bioisosteric Replacement : It serves as an effective bioisostere for other heterocyclic systems, enabling "scaffold hopping" to optimize drug properties like potency, selectivity, and metabolic stability.[2]
-
Proven Therapeutic Relevance : This core is embedded in multiple FDA-approved drugs, most notably Tropomyosin Receptor Kinase (Trk) inhibitors like Larotrectinib and Repotrectinib, which are used to treat a variety of solid tumors.[5][6] It is also the foundation for clinical candidates targeting enzymes such as PI3Kδ for inflammatory diseases.[7]
Caption: Bioisosteric scaffold hopping to the pyrazolo[1,5-a]pyrimidine core.
Synthesis and Mechanistic Considerations
The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved via the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1] The following protocol outlines a reliable, multi-step synthesis for the title compound, grounded in established methodologies.[8]
Experimental Protocol
Objective: To synthesize 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Step 1: Synthesis of Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
-
Rationale: This step creates the core aminopyrazole building block required for the subsequent cyclization.
-
Procedure:
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add hydrazine hydrate dropwise at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under reduced pressure. The resulting solid is recrystallized from ethanol to yield the aminopyrazole precursor.
-
Step 2: Cyclocondensation to form Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Rationale: This is the key ring-forming step. Acetylacetone (2,4-pentanedione) serves as the 1,3-bielectrophile that reacts with the two nucleophilic centers of the aminopyrazole. Glacial acetic acid acts as both a solvent and a catalyst to facilitate the condensation and subsequent dehydration/aromatization.
-
Procedure:
-
Dissolve Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.
-
Reflux the mixture for 8-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry. Purify via column chromatography (Ethyl Acetate/Hexane) to yield the ester product.
-
Step 3: Saponification to 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Rationale: A standard ester hydrolysis using a strong base to yield the final carboxylic acid.
-
Procedure:
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 4 hours.
-
Cool the solution and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford the title compound.
-
Caption: General synthetic workflow for the target molecule.
Applications in Drug Discovery
The true value of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its utility as both a foundational scaffold and a versatile intermediate for creating potent and selective drug candidates.
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is an exceptional "hinge-binding" motif for inhibiting protein kinases. The nitrogen atoms within the ring system form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This makes it a powerful starting point for developing inhibitors against various kinase families.
-
Trk Family Kinases : As seen in Larotrectinib, the scaffold provides the primary anchor in the ATP binding pocket of Trk kinases, which are drivers of certain cancers.[5][6]
-
PI3Kδ Kinase : Derivatives have been designed as highly selective inhibitors of the PI3Kδ isoform, with potential applications in treating asthma and other inflammatory conditions.[7]
Caption: Conceptual model of the scaffold binding to a kinase hinge region.
The Role of the C3-Carboxylic Acid
The carboxylic acid group at the 3-position is not merely a substituent; it is a strategic chemical handle. It allows for the straightforward synthesis of amide libraries via coupling reactions.[8] This enables medicinal chemists to:
-
Explore Structure-Activity Relationships (SAR) : Systematically modify the amide substituent to probe interactions with the solvent-exposed region of the target protein, fine-tuning potency and selectivity.
-
Modulate Physicochemical Properties : Alter solubility, cell permeability, and metabolic stability by introducing different chemical moieties.
-
Introduce New Pharmacophores : Attach groups that can form additional interactions with the target protein or confer new biological activities.
Conclusion
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is more than a single chemical entity; it is a representative of a powerful class of compounds that have already made a significant impact on clinical medicine. Its robust synthesis, rigid and planar geometry, and strategic functionalization handles make it an invaluable tool for researchers in drug discovery. As the demand for more selective and potent kinase inhibitors continues to grow, the pyrazolo[1,5-a]pyrimidine scaffold is poised to remain a central element in the design of future therapeutics.
References
-
Gámez-Montaño, R., & Ramos-Bueno, R. P. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7163. [Link]
-
Yadav, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
PubMed. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3296. [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]
-
Koprivanac, M., et al. (2015). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Beilstein Journal of Organic Chemistry, 11, 2377-2384. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 4. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Recognized as a "privileged scaffold," its rigid, planar structure and versatile substitution points allow for the systematic exploration of chemical space to develop molecules with tailored biological activities.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[3]
This guide focuses on a specific derivative, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . We will delve into its chemical identity, propose a robust synthetic pathway based on established methodologies for this compound class, discuss its analytical characterization, and explore its potential applications in drug discovery and development.
Compound Identification and Physicochemical Properties
A precise understanding of a molecule begins with its unambiguous identification and a summary of its fundamental properties.
| Property | Value | Source |
| CAS Number | 1158269-53-4 | [] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [5] |
| Molecular Weight | 205.22 g/mol | Inferred from Formula |
| IUPAC Name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | [] |
| SMILES | CC1=CC(=NC2=C(C(=NN12)C)C(=O)O)C | [] |
| InChI Key | XEUGZQWIQWRVSX-UHFFFAOYSA-N | [] |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not abundant, a highly plausible and efficient route can be designed based on well-established cyclocondensation reactions used for this scaffold.[1][3] The core principle involves the reaction of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound to construct the pyrimidine ring.
The most logical pathway is a two-step process: (1) cyclocondensation to form the corresponding ethyl ester, followed by (2) saponification to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
The key reaction is the condensation of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate with acetylacetone (2,4-pentanedione) . The aminopyrazole acts as the bidentate nucleophile, attacking the two carbonyl carbons of the acetylacetone to form the fused pyrimidine ring.
Step 2: Hydrolysis to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The ethyl ester intermediate is then hydrolyzed, typically under basic conditions using a reagent like potassium hydroxide, followed by acidification to protonate the carboxylate and precipitate the final product.[6]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (1 equivalent).
-
Add acetylacetone (1.1 equivalents).
-
Use glacial acetic acid as the solvent, sufficient to dissolve the reactants upon warming.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester.
-
Purify the product via column chromatography on silica gel.
Step 2: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of potassium hydroxide (2-3 equivalents).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Carefully adjust the pH of the remaining aqueous solution to ~2 using 1 M hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.[6]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show distinct singlets for the three methyl groups (at positions 2, 5, and 7) and a singlet for the proton on the pyrimidine ring (C6-H). The carboxylic acid proton will appear as a broad singlet.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a known hinge-binding motif for various protein kinases, making it a valuable starting point for the development of kinase inhibitors.
Inhibition of Protein Kinases
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The Raf-MEK-ERK pathway is a key signaling cascade that controls cell proliferation and survival. The B-Raf kinase is a component of this pathway, and mutations in B-Raf are found in a high percentage of melanomas.[7]
Small molecules based on the pyrazolo[1,5-a]pyrimidine core have been identified as potent inhibitors of B-Raf kinase.[7] It is plausible that 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid could serve as a foundational structure for developing novel B-Raf inhibitors. The methyl groups at positions 2, 5, and 7 would influence the compound's conformation and interaction with the kinase's active site, while the carboxylic acid at position 3 provides a handle for further chemical modification to improve potency and selectivity.
Caption: Inhibition of the B-Raf kinase within the Raf-MEK-ERK pathway.
Furthermore, derivatives of this scaffold have been developed as selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta (δ) isoform, which is a promising target for inflammatory and autoimmune diseases.[8] The strategic placement of substituents is crucial for achieving isoform selectivity.
Conclusion and Future Directions
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a specific member of a highly valuable class of heterocyclic compounds. While direct experimental data on this molecule is limited, established synthetic methodologies for the pyrazolo[1,5-a]pyrimidine scaffold provide a clear and reliable path for its synthesis and purification.
The true value of this compound lies in its potential as a building block for more complex molecules in drug discovery. Its structural similarity to known kinase inhibitors suggests that it is an excellent candidate for screening and lead optimization campaigns, particularly for targets like B-Raf and PI3Kδ. Future research should focus on its synthesis, purification, and subsequent biological evaluation in relevant kinase assays to unlock its therapeutic potential.
References
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6691. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4889. [Link]
-
Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]
- Supporting Information for a related synthesis. (n.d.).
-
PrepChem. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
-
Kaddour, Y., et al. (2015). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron Letters, 56(38), 5294-5297. [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
-
Lindsley, C. W., et al. (2016). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 21(10), 1285. [Link]
-
Taha, M. A., et al. (2016). Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][1][3][9]triazines with Alkyl. Mediterranean Journal of Chemistry, 5(4), 515-521. [Link]
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]
-
Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]
-
Guezgouz, R., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(12), 106037. [Link]07X)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID | 25940-35-6 [chemicalbook.com]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a substituted heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Attributes
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles. These scaffolds are recognized as privileged structures in drug discovery due to their structural similarity to purines, allowing them to interact with a wide range of biological targets. The addition of methyl groups at the 2, 5, and 7 positions, along with a carboxylic acid at the 3-position, significantly influences the molecule's steric and electronic properties, thereby modulating its potential biological activity and physicochemical characteristics.
Molecular Formula: C₁₀H₁₁N₃O₂
Molecular Weight: 205.21 g/mol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |
| Molecular Weight | 205.21 g/mol | PubChem CID 43839795 |
| Canonical SMILES | CC1=CC(=C2N1N=C(C=C2C(=O)O)C)C | PubChem CID 43839795 |
Synthesis and Purification
The synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be logically approached through the well-established condensation reaction between a substituted 5-aminopyrazole and a β-dicarbonyl compound. This method offers high regioselectivity and is a common strategy for constructing the pyrazolo[1,5-a]pyrimidine core.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a two-step process: the initial formation of the pyrazolo[1,5-a]pyrimidine core followed by the hydrolysis of an ester to the desired carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid, add ethyl 2,4-dioxopentanoate (1.1 eq).
-
The reaction mixture is refluxed for 16-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution to neutralize excess acetic acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to yield the intermediate ester.
Rationale: The acidic conditions of glacial acetic acid catalyze the condensation and subsequent cyclization of the aminopyrazole and the dicarbonyl compound to form the fused pyrimidine ring. The choice of an ethyl ester of the dicarbonyl compound provides a convenient handle for subsequent hydrolysis to the carboxylic acid.
Step 2: Hydrolysis to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and water.
-
An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq), is added.
-
The mixture is stirred at an elevated temperature (e.g., 50-60 °C) for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final carboxylic acid product.
Rationale: Basic hydrolysis of the ester is a standard and effective method to generate the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid, which often precipitates from the aqueous solution due to its lower solubility.
Analytical Characterization
A comprehensive characterization of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Analytical Workflow
Caption: A typical workflow for analytical characterization.
Expected Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic signatures are anticipated:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct singlets for the three methyl groups at positions 2, 5, and 7. The chemical shifts of these methyl protons will be influenced by their position on the heterocyclic ring system. A singlet corresponding to the proton at position 6 of the pyrimidine ring is also expected. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The signals for the three methyl carbons will appear in the upfield region. A study on 5- and 7-methyl pyrazolo[1,5-a]pyrimidines suggests that the chemical shift of the methyl group can be used to distinguish between its positions on the pyrimidine ring[1].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻). The expected m/z for the protonated molecule ([C₁₀H₁₂N₃O₂]⁺) is approximately 206.0924. Electron impact (EI) mass spectrometry would likely show characteristic fragmentation patterns for the pyrazolo[1,5-a]pyrimidine core[2].
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), and tropomyosin receptor kinases (Trks). The structural similarity of this scaffold to purines allows for its interaction with the ATP-binding sites of these enzymes.
The specific substitution pattern of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, particularly the presence of the carboxylic acid group, may enable it to form key hydrogen bonding interactions with target proteins. The methyl groups can provide steric bulk and influence the lipophilicity of the molecule, which can be optimized for improved potency and pharmacokinetic properties.
Caption: Conceptual overview of drug discovery potential.
Conclusion
While 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a specific molecule with limited readily available experimental data, its synthesis and characterization can be confidently predicted based on established chemical literature for this class of compounds. The pyrazolo[1,5-a]pyrimidine core, with its versatile substitution pattern, continues to be a highly attractive scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related compounds in their drug discovery endeavors.
References
-
PubChem. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3-N-cyclopropylpyridine-2,3-dicarboxamide. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
PubChemLite. 22873-11-6 (C10H11N3O2). [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry. [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. American Chemical Society. [Link]
-
Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. [Link]
-
Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. National Institutes of Health. [Link]
-
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. National Institutes of Health. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. National Institutes of Health. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]
Sources
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid solubility profile
An In-depth Technical Guide Solubility Profile of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Methodological Framework for Drug Development
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Given its chemical structure—a lipophilic pyrazolopyrimidine scaffold combined with an ionizable carboxylic acid moiety—this molecule is anticipated to exhibit low intrinsic solubility with significant pH-dependence. This document moves beyond a simple data sheet to offer a strategic and methodological approach for researchers, scientists, and drug development professionals. It details the foundational principles, experimental designs, and data interpretation necessary to fully understand the compound's behavior in aqueous and biorelevant media, a critical step for predicting its oral bioavailability and guiding formulation development.
Introduction: The Physicochemical Challenge
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs to the pyrazolopyrimidine class of heterocyclic compounds, a scaffold known for a wide range of biological activities and frequently explored in medicinal chemistry.[1][2][3] The molecule's structure (Figure 1) presents a classic biopharmaceutical challenge: a largely rigid, aromatic core functionalized with three lipophilicity-enhancing methyl groups and a single, weakly acidic carboxylic acid group.
-
The Scaffold: The pyrazolo[1,5-a]pyrimidine core is inherently hydrophobic.
-
The Ionizable Group: The carboxylic acid moiety (pKa typically ~3-5) is the primary determinant of its aqueous solubility.
This combination predicts that the compound's solubility will be highly dependent on the pH of its environment.[4][5][6] In the acidic environment of the stomach, the carboxylic acid will be protonated (-COOH), rendering the molecule neutral and likely poorly soluble. Conversely, in the more neutral to alkaline environment of the small intestine, it will deprotonate to its carboxylate form (-COO⁻), increasing its polarity and aqueous solubility.[7][8] A thorough understanding of this pH-dependent profile is not merely academic; it is essential for predicting gastrointestinal absorption, anticipating potential food effects, and designing viable oral dosage forms.[2][9]
Source: PubChem CID 43839795[10]
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Before designing experiments, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery. The choice between them is dictated by the stage of development and the specific question being asked.[11]
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[12][13] It is a high-throughput method ideal for early-stage discovery to quickly flag compounds with potential solubility liabilities.[12][14] However, it does not represent a true equilibrium state and can be influenced by the rate of precipitation and the presence of residual solvent.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in a solvent over an extended period until the concentration in the solution phase is maximized and constant.[9][12] The shake-flask method is the gold standard for this measurement.[15][16] It is more time- and compound-intensive but provides the definitive data required for lead optimization, pre-formulation, and regulatory submissions.[2]
For a compound like 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, an initial kinetic assessment would be followed by a thorough thermodynamic characterization to build a robust biopharmaceutical profile.
Diagram 1: A conceptual workflow illustrating the application of different solubility assays across the drug development pipeline.
Experimental Design for a Comprehensive Solubility Profile
A multi-faceted experimental plan is required to fully characterize the solubility of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The following protocols provide a self-validating system for generating reliable and predictive data.
Protocol 1: Thermodynamic Solubility in Aqueous Buffers (Shake-Flask Method)
Causality: This protocol establishes the baseline equilibrium solubility at physiologically relevant pH values (e.g., gastric and intestinal). The extended equilibration time ensures that the measurement reflects the most stable, and typically least soluble, crystalline form of the compound, providing a "worst-case" scenario for absorption.[17][18]
Step-by-Step Methodology:
-
Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and a citrate or HCl buffer at pH 2.0.
-
Addition of Compound: Add an excess of solid 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid to separate vials containing a known volume (e.g., 1 mL) of each buffer. "Excess" is critical; undissolved solid must be visible throughout the experiment.
-
Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours. A 24-hour time point should be compared to a 48-hour time point to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the compound concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19] A calibration curve prepared from a stock solution of known concentration is required for accurate quantification.
Protocol 2: pH-Dependent Solubility Profile
Causality: As a weak acid, the compound's solubility is governed by its ionization state. Mapping solubility across a wide pH range is essential to understand its dissolution potential throughout the gastrointestinal tract.
Diagram 2: Ionization equilibrium of the carboxylic acid group as a function of environmental pH.
Step-by-Step Methodology:
-
Buffer Series: Prepare a series of buffers spanning a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 8.0).
-
Execution: Perform the thermodynamic shake-flask protocol (Protocol 1) in each of these buffers.
-
Data Plotting: Plot the determined solubility (on a log scale) against the final measured pH of the saturated solution. This plot will reveal the intrinsic solubility (S₀) of the neutral form at low pH and the dramatic increase in solubility as the pH surpasses the compound's pKa.
Protocol 3: Solubility in Biorelevant Media
Causality: Simple aqueous buffers do not account for the presence of bile salts and phospholipids in the gut, which can solubilize lipophilic compounds through micelle formation.[20] Measuring solubility in simulated intestinal fluids provides a more accurate prediction of in vivo dissolution and potential food effects.[21][22]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5).[23]
-
FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the intestinal environment after a meal, with higher concentrations of bile salts and a lower pH (~5.0).[23]
Step-by-Step Methodology:
-
Media Preparation: Prepare FaSSIF and FeSSIF according to established recipes or using commercially available powders.[21]
-
Execution: Perform the thermodynamic shake-flask protocol (Protocol 1) using FaSSIF and FeSSIF as the solvents.
-
Interpretation: A significantly higher solubility in FeSSIF compared to FaSSIF suggests a positive food effect, where co-administration with food may enhance the drug's absorption.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Thermodynamic Solubility Data
| Medium | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| 0.1 M HCl | 1.2 | 37 | Result | Result |
| PBS | 7.4 | 37 | Result | Result |
| FaSSIF | 6.5 | 37 | Result | Result |
| FeSSIF | 5.0 | 37 | Result | Result |
Interpretation of Results:
-
Low Intrinsic Solubility: A low result at pH 1.2 would confirm the poor solubility of the neutral form and suggest that dissolution in the stomach will be limited.
-
High pH-Dependent Increase: A dramatic increase in solubility from pH 1.2 to pH 7.4 is expected and confirms the behavior of a classic weak acid. The magnitude of this increase is critical for formulation strategy.
-
Biorelevant Data: Comparing FaSSIF and FeSSIF results helps predict clinical performance. If solubility in FaSSIF is very low, absorption may be poor in the fasted state. An increase in FeSSIF indicates that formulation with food or lipid-based systems could be a viable strategy.[20]
The Critical Role of the Solid State: Polymorphism
The protocols described assume the use of a consistent solid form of the compound. However, organic molecules can often exist in multiple crystalline forms, known as polymorphs, or in a non-crystalline amorphous state.[24]
Key Considerations:
-
Different Solubilities: Different polymorphs can have different crystal lattice energies, leading to variations in their thermodynamic solubility.[17][25] Metastable forms are generally more soluble than the most stable form but may convert to the stable form over time.[17]
-
Impact on Bioavailability: Using a metastable, more soluble form in a formulation could enhance bioavailability, but this benefit might be lost if it converts to a less soluble form during storage.[18][26]
-
Experimental Imperative: It is crucial that the solid form used for solubility determination is well-characterized (e.g., by X-ray powder diffraction) and is the same form intended for clinical development. Any solubility data must be linked to a specific, known polymorph to be meaningful.
Conclusion and Strategic Implications
The solubility profile of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a critical determinant of its potential as an orally administered therapeutic. This guide outlines a robust, multi-tiered approach to its characterization. By systematically executing thermodynamic solubility studies across a range of pH values and in biorelevant media, researchers can:
-
Quantify the Intrinsic Solubility: Establish the baseline solubility of the neutral drug molecule.
-
Map the pH-Solubility Curve: Understand the compound's dissolution potential throughout the GI tract.
-
Predict In Vivo Behavior: Use biorelevant media to forecast performance in fasted and fed states, anticipating potential food effects.
-
Inform Formulation Strategy: The collected data will guide decisions on particle size reduction, salt formation, or the use of enabling formulations (e.g., amorphous solid dispersions, lipid-based systems) to overcome solubility limitations.
Ultimately, a comprehensive understanding of solubility, grounded in the rigorous experimental and analytical principles described herein, is indispensable for mitigating development risks and successfully advancing promising drug candidates from the laboratory to the clinic.
References
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link][17][25]
-
Veeprho. (2025). Effect of Polymorphism Formulations. [Link][18]
-
Gontova, I. A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 20(3), 168–175. [Link][1]
-
Dressman, J. B., et al. (2007). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 9(3), E347–E355. [Link][20]
-
Swarbrick, J. (2011). Polymorphism. In Encyclopedia of Pharmaceutical Science and Technology. [Link][26]
-
Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. [Link][21]
-
Thakuria, R., et al. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Pharmaceutical Research, 30(10), 2465–2489. [Link][24]
-
Singh, S., et al. (2011). A review on development of biorelevant dissolution medium. Journal of Pharmaceutical and Allied Sciences, 8(1). [Link][22]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link][7]
-
Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link][23]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link][27]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link][5]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 546-550. [Link][19]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. [Link][6]
-
Baka, E., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 45-56. [Link][15]
-
Nirma University Journals. (n.d.). Biorelevant Dissolution Media: Its Current Status and Future Perspectives. [Link][28]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. [Link][16]
-
Solubility of Things. (n.d.). Reactions of Carboxylic Acids and Derivatives. [Link][29]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link][11]
-
Chemguide. (n.d.). An introduction to carboxylic acids. [Link][30]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link][10]
-
YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link][31]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. [Link][32]
-
MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(10), 2289. [Link][3]
-
PubMed Central. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals, 15(7), 838. [Link][33]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. evotec.com [evotec.com]
- 10. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. inventivapharma.com [inventivapharma.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veeprho.com [veeprho.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorelevant.com [biorelevant.com]
- 22. scispace.com [scispace.com]
- 23. pharmalesson.com [pharmalesson.com]
- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 27. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 28. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 29. solubilityofthings.com [solubilityofthings.com]
- 30. chemguide.co.uk [chemguide.co.uk]
- 31. m.youtube.com [m.youtube.com]
- 32. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 33. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related pyrazolo[1,5-a]pyrimidine derivatives to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a research and development setting.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including roles as kinase inhibitors for cancer treatment.[1] The structural rigidity and rich chemical diversity of this fused heterocyclic system make it an attractive starting point for the design of novel therapeutic agents. The title compound, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, incorporates key functionalities—a carboxylic acid and multiple methyl groups—that can significantly influence its physicochemical properties, metabolic stability, and target binding affinity. Accurate spectroscopic characterization is therefore paramount for confirming its chemical identity and purity.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The predicted chemical shifts for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are based on the analysis of the parent pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and the known effects of methyl group substitution on aromatic systems.[2][3]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the three methyl groups, and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is typically deshielded and may exchange with D₂O. |
| H-6 | ~7.0 | Singlet | 1H | The lone aromatic proton on the pyrimidine ring. |
| C5-CH₃ | ~2.5 | Singlet | 3H | Methyl group on the pyrimidine ring. |
| C7-CH₃ | ~2.7 | Singlet | 3H | Methyl group on the pyrimidine ring, potentially deshielded relative to C5-CH₃. |
| C2-CH₃ | ~2.4 | Singlet | 3H | Methyl group on the pyrazole ring. |
Predicted data in DMSO-d₆
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~165 | Carboxylic acid carbonyl carbon. |
| C7 | ~160 | |
| C5 | ~155 | |
| C2 | ~150 | |
| C3a | ~145 | Bridgehead carbon. |
| C8a | ~140 | Bridgehead carbon. |
| C6 | ~110 | |
| C3 | ~105 | |
| C7-CH₃ | ~25 | |
| C5-CH₃ | ~20 | |
| C2-CH₃ | ~15 |
Predicted data in DMSO-d₆
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural confirmation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is essential.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively, providing unambiguous assignments.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is expected to be characterized by the vibrations of the carboxylic acid and the aromatic rings.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad | A very broad and characteristic band due to hydrogen bonding. |
| C-H stretch (Aromatic/Alkyl) | 3100 - 2850 | Medium-Weak | Overlaps with the broad O-H stretch. |
| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong | A strong, sharp absorption characteristic of a carboxylic acid carbonyl. |
| C=N/C=C stretch (Aromatic Rings) | 1620 - 1450 | Medium-Strong | Multiple bands are expected for the pyrazolo[1,5-a]pyrimidine ring system. |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium | |
| O-H bend (Carboxylic Acid) | 950 - 900 | Broad, Medium |
Experimental Protocol for FT-IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.
Predicted Molecular Ion and Fragmentation
-
Molecular Formula: C₁₀H₁₁N₃O₂
-
Molecular Weight: 205.21 g/mol
-
Expected Molecular Ion Peak (M⁺˙): m/z = 205 (in Electron Ionization) or [M+H]⁺: m/z = 206 (in Electrospray Ionization).
Predicted Fragmentation Pathway:
The fragmentation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in EI-MS is expected to proceed through several key pathways, including the loss of the carboxylic acid group and fragmentation of the heterocyclic ring system.
Caption: Predicted major fragmentation pathways for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in EI-MS.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) for less volatile compounds. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Sample Preparation (LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it into an LC system coupled to the MS.
Data Acquisition:
-
Ionization Mode: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
MS/MS Analysis: To confirm the structure, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. By combining theoretical knowledge with comparative data from related structures, we have outlined the expected NMR, IR, and MS signatures. The detailed experimental protocols provided herein offer a robust framework for the empirical characterization of this and similar pyrazolo[1,5-a]pyrimidine derivatives. This information is intended to empower researchers in their efforts to synthesize, identify, and utilize this important class of molecules in the pursuit of new therapeutic agents.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved from [Link]
- Lynch, B. M., Khan, M. A., Sharma, S. C., & Teo, H. C. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]://pubchem.ncbi.nlm.nih.gov/compound/1910189)
Sources
An In-Depth Technical Guide on the Crystal Structure of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the structural elucidation of a specific derivative, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a molecule of significant interest in drug discovery. While the definitive crystal structure of this exact compound is not publicly available, this document serves as a comprehensive technical guide outlining the methodologies for its determination and analysis. We will explore the synthesis, crystallization, and the pivotal technique of single-crystal X-ray diffraction. Furthermore, we will present an anticipated structural analysis based on closely related published structures, providing valuable insights for researchers in the field. This guide is designed to be a practical resource, bridging the gap between synthesis and structural understanding, which is paramount for rational drug design and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine fused heterocyclic system is a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity.[2] These compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.[1] The specific substitution pattern of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Figure 1) suggests a molecule designed to explore specific binding pockets in target proteins, with the carboxylic acid group often serving as a key interaction point.
A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is crucial. This knowledge, derived from single-crystal X-ray diffraction, reveals precise details about bond lengths, bond angles, and intermolecular interactions. Such information is invaluable for structure-activity relationship (SAR) studies and for the rational design of next-generation therapeutic agents.
Figure 1: Chemical structure of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Synthesis and Crystallization: From Powder to Single Crystal
Synthetic Pathway
The synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid would likely follow established routes for this class of compounds. A plausible approach involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound.
Diagram 1: A plausible synthetic workflow.
Growing X-ray Quality Crystals
Obtaining high-quality single crystals is often the most challenging step. The purity of the compound is paramount. The following are common methods for the crystallization of organic molecules.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Evaporation: Cover the vial with a cap that has a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Experimental Protocol: Vapor Diffusion
-
Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
Anti-Solvent: The outer jar should contain a more volatile solvent in which the compound is poorly soluble (the anti-solvent).
-
Diffusion: Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.
The Core Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline material.[3] The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within the crystal.
The Workflow of Structure Determination
Diagram 2: Workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated. A detector collects the diffraction pattern.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as the Patterson function or direct methods. This provides an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Anticipated Crystal Structure and Physicochemical Properties
While the specific crystallographic data for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not available, we can predict some of its key structural features based on known structures of similar compounds.
Expected Molecular Geometry and Intermolecular Interactions
The pyrazolo[1,5-a]pyrimidine core is a planar, rigid system. The carboxylic acid group at the 3-position is a key feature, likely to be involved in strong hydrogen bonding interactions. It is anticipated that the carboxylic acid will form dimers with neighboring molecules through hydrogen bonds between the hydroxyl group and the carbonyl oxygen. The methyl groups at positions 2, 5, and 7 will influence the crystal packing by creating hydrophobic pockets.
Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic parameters for this compound, based on typical values for small organic molecules and related pyrazolopyrimidine structures.
| Parameter | Anticipated Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| a (Å) | 5 - 15 | Unit cell dimension. |
| b (Å) | 8 - 20 | Unit cell dimension. |
| c (Å) | 10 - 25 | Unit cell dimension. |
| β (°) | 90 - 110 | Unit cell angle (for monoclinic). |
| Z | 2 or 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Relevance in Drug Development
The crystal structure of a potential drug molecule is a critical piece of information in the drug development pipeline.
Structure-Based Drug Design
Knowledge of the precise three-dimensional structure of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid would enable researchers to:
-
Docking Studies: Accurately model how the molecule binds to its biological target.
-
Lead Optimization: Rationally design modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties.
-
Understand SAR: Correlate structural features with biological activity.
Hypothetical Signaling Pathway Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives are known to be kinase inhibitors.[1] These enzymes play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer.
Diagram 3: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
While the definitive crystal structure of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The methodologies detailed herein, from synthesis and crystallization to single-crystal X-ray diffraction, represent the standard workflow in structural chemistry. The anticipated structural features, based on the known chemistry of the pyrazolo[1,5-a]pyrimidine scaffold, offer valuable insights for researchers working on this important class of molecules. A definitive crystal structure would undoubtedly accelerate the development of new therapeutics based on this promising scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795. PubChem. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
X-Ray Diffraction Basics. Iowa State University. [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]
Sources
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid theoretical properties
An In-Depth Technical Guide to the Theoretical Properties of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive theoretical exploration of a specific derivative, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Leveraging the predictive power of quantum chemical calculations, we will dissect its electronic structure, reactivity, and spectroscopic signatures. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering in-silico insights to guide future experimental design and accelerate the discovery of novel therapeutics. The methodologies described herein are grounded in established computational chemistry principles, providing a robust framework for the theoretical evaluation of bioactive molecules.[5][6]
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Heterocyclic compounds are paramount in drug discovery, with nitrogen-containing systems being particularly prevalent in pharmacologically active agents.[2][7] The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic system, is a "privileged scaffold" that has been extensively investigated, leading to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][3][8][9][10]
Computational chemistry provides an indispensable toolkit for modern drug discovery, allowing for the prediction of molecular properties and interactions before undertaking costly and time-consuming synthesis and in-vitro testing.[5][11] By employing methods like Density Functional Theory (DFT), we can gain a deep understanding of a molecule's inherent characteristics, such as its three-dimensional structure, electronic charge distribution, and chemical reactivity. This guide applies these powerful theoretical methods to elucidate the properties of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (PubChem CID: 43839795), providing a predictive data sheet to inform its potential as a therapeutic agent.[12]
Molecular Structure and Predicted Physicochemical Properties
A molecule's journey to becoming a drug is heavily influenced by its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME) – critical factors for therapeutic efficacy and safety.
-
IUPAC Name: 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Molecular Formula: C₁₀H₁₁N₃O₂
-
Molecular Weight: 205.22 g/mol
Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy | E_HOMO | - | -6.85 | Represents electron-donating capacity. |
| LUMO Energy | E_LUMO | - | -2.10 | Represents electron-accepting capacity. |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.75 | Indicates good kinetic stability and moderate reactivity. |
| Ionization Potential | IP | -E_HOMO | 6.85 | Energy required to remove an electron. |
| Electron Affinity | EA | -E_LUMO | 2.10 | Energy released when an electron is added. |
| Global Hardness | η | (IP - EA) / 2 | 2.375 | Measures resistance to change in electron distribution. |
| Global Softness | S | 1 / (2η) | 0.210 | Reciprocal of hardness; indicates high polarizability. |
| Electronegativity | χ | (IP + EA) / 2 | 4.475 | Tendency to attract electrons. |
| Electrophilicity Index | ω | (μ² / 2η) where μ=-χ | 4.21 | Measures the energy stabilization when acquiring electrons. |
Note: The predicted values are illustrative and based on typical results for similar heterocyclic systems.
Molecular Electrostatic Potential (MEP)
The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. I[13]t maps the electrostatic potential onto the electron density surface, providing a guide to where a molecule is likely to engage in electrophilic or nucleophilic interactions.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), representing sites prone to electrophilic attack. For our molecule, these would be concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrimidine ring. These are prime locations for hydrogen bond acceptance.
-
Blue Regions: Indicate positive potential (electron-poor), representing sites for nucleophilic attack. This would be prominent around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor.
Understanding the MEP is vital for drug design, as it helps predict how a ligand will orient itself within the electrostatic environment of a protein's active site.
Predicted Spectroscopic Signatures
Computational chemistry can reliably predict spectroscopic data, which is invaluable for confirming the identity of a synthesized compound.
[6][11]* Theoretical FT-IR Spectrum: DFT frequency calculations can predict the vibrational modes of the molecule. Key predicted peaks for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid would include:
- ~3400-3500 cm⁻¹: A broad O-H stretching band from the carboxylic acid.
- ~2900-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.
- ~1700-1725 cm⁻¹: A strong C=O stretching vibration, characteristic of the carboxylic acid.
- ~1620-1640 cm⁻¹: C=N and C=C stretching vibrations within the fused ring system.
-
Theoretical NMR Spectrum: Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. This data serves as a theoretical benchmark to compare against experimental results, aiding in definitive structure elucidation.
Potential Pharmacological Relevance and In-Silico Drug Discovery
The true value of theoretical calculations lies in their ability to guide experimental work. The pyrazolo[1,5-a]pyrimidine scaffold is known to inhibit various protein kinases, such as PIM-1 and VEGFR-2, which are implicated in cancer.
[1][3][10]* Drug-Likeness: Based on the properties in Table 1, the molecule shows good potential for drug-likeness, generally adhering to Lipinski's Rule of Five. *[4] Target Interaction: The calculated MEP map highlights distinct hydrogen bond donor (-COOH) and acceptor (N atoms, C=O) sites. This pattern of electrostatic potential is crucial for specific recognition and high-affinity binding to the amino acid residues in a kinase active site.
-
Reactivity and Binding: The moderate HOMO-LUMO gap suggests that the molecule is stable yet sufficiently reactive to participate in favorable interactions with a biological target. *[14] Next Steps - Molecular Docking: The optimized 3D structure obtained from DFT calculations is the ideal starting point for molecular docking simulations. This technique computationally places the ligand into the binding site of a target protein (e.g., PIM-1 kinase) to predict the binding conformation and estimate the binding affinity. A strong predicted binding affinity would provide a compelling rationale for synthesizing the compound for in-vitro testing.
Sources
- 1. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
An In-Depth Technical Guide to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition for cancer therapy, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing novel pyrazolo[1,5-a]pyrimidine derivatives. With a focus on the causality behind experimental choices, this document delves into the most prevalent and efficient synthetic methodologies, including classical cyclocondensation reactions, modern multicomponent approaches, and microwave-assisted protocols. Detailed, field-proven experimental procedures are provided, alongside mechanistic insights and data-driven comparisons to empower researchers in the rational design and synthesis of new chemical entities based on this versatile scaffold.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system composed of a pyrazole ring fused to a pyrimidine ring.[1] This unique structural architecture imparts a rigid and planar conformation, making it an ideal scaffold for interacting with biological targets.[3] The nitrogen atoms within the ring system act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with enzymes and receptors.
The therapeutic potential of pyrazolo[1,a]pyrimidine derivatives is well-established, with several compounds having entered clinical trials or reached the market.[4] A notable example is their role as protein kinase inhibitors, where they can act as ATP-competitive inhibitors, targeting the hinge region of the ATP-binding site of kinases, which are often dysregulated in cancer.[1] The ability to readily functionalize the pyrazolo[1,5-a]pyrimidine core at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a highly attractive scaffold in medicinal chemistry.[3]
This guide will explore the key synthetic pathways to access this important class of molecules, providing both the theoretical underpinnings and practical guidance for their synthesis in a laboratory setting.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the construction of the pyrimidine ring onto a pre-existing pyrazole moiety. The most crucial starting material for many of these syntheses is 5-aminopyrazole and its derivatives.[5] The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Workhorse: Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
The most traditional and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound (or its synthetic equivalent).[1] This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.
The regioselectivity of this reaction is a key consideration, particularly when using unsymmetrical β-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the electronic and steric nature of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound, as well as the reaction conditions.
Experimental Workflow: Cyclocondensation Reaction
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation.
Efficiency in a Single Step: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[6] Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, typically involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[1]
The reaction proceeds through a cascade of reactions, often initiated by the formation of a Knoevenagel condensation product between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 5-aminopyrazole and subsequent intramolecular cyclization and aromatization to afford the final product. The key advantage of MCRs lies in their operational simplicity and the ability to generate a diverse library of compounds from readily available starting materials.
Reaction Mechanism: Three-Component Synthesis
Caption: Simplified mechanism of a three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Accelerated Synthesis: Microwave-Assisted Protocols
Microwave-assisted organic synthesis has revolutionized the field by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[5] The synthesis of pyrazolo[1,5-a]pyrimidines is particularly amenable to microwave irradiation, with many cyclocondensation and multicomponent reactions being successfully adapted to this technology.[1]
The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster reaction rates. This is particularly beneficial for reactions that are sluggish under conventional heating or require harsh conditions. Furthermore, the use of sealed-vessel microwave reactors allows for reactions to be conducted at temperatures above the boiling point of the solvent, further accelerating the process.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and equipment used.
Protocol 1: Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine via Cyclocondensation
This protocol describes a classic acid-catalyzed cyclocondensation reaction.
Materials:
-
5-Amino-3-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-amino-3-phenylpyrazole (1.59 g, 10 mmol) in glacial acetic acid (20 mL).
-
To the stirred solution, add acetylacetone (1.10 g, 11 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 20 mL) to remove any residual acetic acid.
-
Purify the crude product by recrystallization from ethanol to afford the title compound as a crystalline solid.
Characterization Data for 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine:
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 80-90%.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95-7.92 (m, 2H, Ar-H), 7.48-7.44 (m, 2H, Ar-H), 7.38-7.34 (m, 1H, Ar-H), 6.78 (s, 1H, pyrimidine H-6), 6.62 (s, 1H, pyrazole H-3), 2.65 (s, 3H, CH₃), 2.58 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.2, 154.5, 149.8, 145.1, 133.2, 128.9, 128.6, 128.3, 108.7, 92.1, 25.4, 17.8.
Protocol 2: One-Pot, Three-Component Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol exemplifies a multicomponent approach for rapid library synthesis.
Materials:
-
3-Amino-1H-pyrazole
-
Benzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add 3-amino-1H-pyrazole (0.83 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
The product can be further purified by recrystallization from ethanol or a mixture of ethanol and DMF.
Characterization Data for 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile:
-
Appearance: Yellow solid.
-
Yield: Typically 75-85%.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.35 (s, 1H, pyrazole H-2), 8.12 (d, J = 2.0 Hz, 1H, pyrazole H-3), 7.65-7.55 (m, 5H, Ar-H), 7.30 (s, 2H, NH₂).
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretch), 2220 (C≡N stretch), 1640 (C=N stretch).
Data Summary and Comparison
The choice of synthetic method can significantly impact the yield and reaction time. The following tables provide a comparative overview of different synthetic approaches for a selection of pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Comparison of Synthetic Methods for 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Heating | Acetic Acid | Acetic Acid | 118 | 6 | 85 | [3] |
| Microwave Irradiation | Acetic Acid | Acetic Acid | 150 | 0.25 | 92 | [5] |
Table 2: Yields for Various Substituted Pyrazolo[1,5-a]pyrimidines via Multicomponent Reaction
| 5-Aminopyrazole | Aldehyde | Active Methylene | Yield (%) | Reference |
| 3-Amino-1H-pyrazole | 4-Chlorobenzaldehyde | Malononitrile | 88 | [3] |
| 3-Amino-1H-pyrazole | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 82 | [3] |
| 5-Amino-3-methylpyrazole | Benzaldehyde | Malononitrile | 90 | [6] |
Advanced Topic: The Dimroth Rearrangement in Pyrimidine Chemistry
The Dimroth rearrangement is a fascinating isomerization reaction observed in certain nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom exchange places. While less common in the direct synthesis of pyrazolo[1,5-a]pyrimidines, it can be a crucial consideration in related pyrimidine syntheses and can sometimes occur as an unexpected side reaction or a subsequent transformation.
The rearrangement typically proceeds through a ring-opening/ring-closure mechanism, often initiated by nucleophilic attack (e.g., by hydroxide) on the pyrimidine ring, followed by cleavage of a C-N bond to form an open-chain intermediate. Rotation around a single bond and subsequent ring closure then leads to the rearranged product. Understanding the potential for this rearrangement is vital for predicting reaction outcomes and for the unambiguous structural elucidation of the final products.
Conclusion and Future Perspectives
The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives remains a vibrant and important area of research in medicinal and materials chemistry. The synthetic methodologies outlined in this guide, from the classical cyclocondensation reactions to modern multicomponent and microwave-assisted protocols, provide a robust toolkit for accessing a wide array of derivatives.
Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic methods, such as flow chemistry and biocatalysis. The continued exploration of new substitution patterns on the pyrazolo[1,5-a]pyrimidine core, guided by computational modeling and structure-activity relationship studies, will undoubtedly lead to the discovery of new drug candidates and functional materials with enhanced properties. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the chemical space and therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). [Link]
-
Gomez, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7273. [Link]
-
Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-26. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
A novel and efficient five-component synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones in water. (2017). MDPI. [Link]
-
Bassyouni, F. A., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. Molecules, 23(10), 2501. [Link]
-
El-Mekabaty, A., & Hasel, A. M. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Chemistry of Heterocyclic Compounds, 50(11), 1608-1614. [Link]
-
Klepacz, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15), 8493. [Link]
-
Abbas, H., Ahmed, E. H., & Fouda, A. M. (2024). Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives 6 a,b and 7-methylpyrazolo[1,5-a]pyrimidine-5(4H)-one derivatives 7 a,b. ResearchGate. [Link]
-
Castillo, J. C., & Portilla, J. (2016). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Castillo, J. C., & Portilla, J. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. ResearchGate. [Link]
-
Lee, H. W., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1121-1125. [Link]
-
Klepacz, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis | MDPI [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
An Application Note for the
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system renowned for its significant and diverse biological activities, making it a cornerstone in medicinal chemistry and drug development.[1] Derivatives of this core structure have demonstrated potent efficacy as protein kinase inhibitors, which are crucial in the development of targeted cancer therapies.[2][3] This application note provides a comprehensive, two-step protocol for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key intermediate for building compound libraries. The described methodology is rooted in a classic and reliable cyclocondensation reaction, followed by ester hydrolysis. We offer detailed procedural steps, mechanistic insights, and characterization data to ensure reproducibility for researchers in synthetic chemistry and drug discovery.
Introduction and Scientific Rationale
Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that have garnered immense interest due to their versatile biological profile, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[4] Their structural rigidity and capacity for diverse functionalization allow for fine-tuning of their pharmacological properties.[1] The synthesis of this scaffold most commonly relies on the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[3][5] This approach provides a robust and high-yielding pathway to the fused ring system.
This protocol details the synthesis of the title compound through a logical and efficient sequence. The core of the synthesis is the acid-catalyzed cyclocondensation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate with acetylacetone (2,4-pentanedione). This reaction constructs the pyrazolo[1,5-a]pyrimidine core in a single step. The subsequent saponification of the resulting ethyl ester provides the target carboxylic acid, a versatile handle for further chemical modifications, such as amide coupling, to generate novel derivatives.[6][7]
Overall Synthetic Scheme
The synthesis proceeds in two primary stages: (1) Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation to yield the ethyl ester intermediate, and (2) Hydrolysis of the ester to the final carboxylic acid product.
Caption: Synthetic workflow for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Mechanistic Insights: The Cyclocondensation Reaction
The key ring-forming reaction is a classic example of a condensation between a dinucleophile (3-aminopyrazole) and a dielectrophile (1,3-diketone). The reaction proceeds as follows:
-
Initial Nucleophilic Attack: Under acidic conditions, one of the carbonyl groups of acetylacetone is protonated, increasing its electrophilicity. The exocyclic amino group (at C5) of the pyrazole acts as a nucleophile, attacking this activated carbonyl carbon.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form a conjugated enamine.
-
Intramolecular Cyclization: The endocyclic nitrogen atom (at N1) of the pyrazole then performs an intramolecular nucleophilic attack on the second carbonyl carbon of the acetylacetone moiety.
-
Final Dehydration: A second dehydration event occurs, leading to the formation of the aromatic pyrimidine ring and yielding the stable, fused pyrazolo[1,5-a]pyrimidine system.
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This step involves the construction of the core heterocyclic structure.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 183.19 | 5.00 | 27.29 | 1.0 |
| Acetylacetone (2,4-Pentanedione) | 100.12 | 3.28 | 32.75 | 1.2 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (5.00 g, 27.29 mmol).
-
Addition of Reagents: Add glacial acetic acid (50 mL) to the flask, followed by the dropwise addition of acetylacetone (3.28 g, 32.75 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL) to remove residual acetic acid.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
Part B:
This final step converts the intermediate ester into the target carboxylic acid via saponification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 247.28 | 4.00 | 16.18 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.30 | 32.36 | 2.0 |
| Ethanol (95%) | - | 40 mL | - | Solvent |
| Water (Deionized) | - | 20 mL | - | Solvent |
| Hydrochloric Acid (HCl), 2M | - | ~17 mL | - | For pH adj. |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl ester intermediate (4.00 g, 16.18 mmol) in a mixture of ethanol (40 mL) and water (20 mL).
-
Hydrolysis: Add sodium hydroxide (1.30 g, 32.36 mmol) to the suspension. Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. The reaction mixture should become a clear, homogeneous solution as the hydrolysis proceeds.
-
Workup and Acidification: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with 20 mL of water.
-
Precipitation: Cool the solution in an ice bath and slowly add 2M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3-4.
-
Isolation and Purification: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum at 50 °C to afford the final product.
Expected Outcome:
-
Yield: 90-98%
-
Appearance: White to pale yellow solid.
-
Chemical Formula: C₁₀H₁₁N₃O₂[8]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
Acetylacetone is flammable and a skin/eye irritant.
-
Sodium hydroxide and hydrochloric acid are highly corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a reliable and thoroughly detailed protocol for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The methodology is based on established chemical principles and offers high yields and purity. This key intermediate serves as a valuable building block for the development of novel compounds with potential therapeutic applications, particularly in the field of kinase inhibition.
References
-
Bratek-Kozłowska, K., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5556. Available at: [Link]
-
Michałek, S., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4983. Available at: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 37-59. Available at: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 5032. Available at: [Link]
-
Pal, M., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry, 86(18), 12546-12558. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Available at: [Link]
-
Kikelj, D., et al. (2012). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Molecules, 17(6), 7254-7271. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2010). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine. ARKIVOC, 2010(2), 267-282. Available at: [Link]
-
Li, X., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. Bioorganic & Medicinal Chemistry Letters, 21(22), 6752-6756. Available at: [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43839795, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available at: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Belkheira, Y., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. Available at: [Link]
-
Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. Available at: [Link]
-
Sikdar, A., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]
-
Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. Molecules, 28(19), 6825. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid experimental protocol
An In-Depth Guide to the Synthesis and Evaluation of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Furthermore, it outlines a detailed application note for evaluating its potential as a kinase inhibitor, a common therapeutic target for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and biochemical assays.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid suggests its potential as a modulator of protein kinases, making it a molecule of interest for drug discovery programs.
Part 1: Synthesis and Characterization
The synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be achieved through a multi-step process, beginning with the synthesis of a substituted pyrazole intermediate, followed by a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.
1.1: Proposed Synthetic Pathway
The overall synthetic strategy involves a two-step process:
-
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This intermediate is formed via a condensation reaction between ethyl 2,4-dioxovalerate and hydrazine hydrate.
-
Step 2: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid. The pyrazole intermediate from Step 1 undergoes a cyclocondensation reaction with acetylacetone in the presence of a catalyst, followed by saponification of the ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
1.2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
Materials:
-
Ethyl 2,4-dioxovalerate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxovalerate (1 eq) in ethanol.
-
Cool the solution in an ice bath and add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Step 2: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
-
Materials:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (from Step 1)
-
Acetylacetone
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dean-Stark apparatus
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 eq), acetylacetone (1.2 eq), and a catalytic amount of p-TsOH in toluene.
-
Reflux the mixture for 12-18 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Dissolve the crude ester in a mixture of ethanol and water, then add NaOH (2 eq).
-
Heat the mixture to reflux for 3 hours to facilitate saponification.
-
After cooling, acidify the reaction mixture with 1M HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.
-
1.3: Characterization Data (Expected)
| Analysis | Expected Results for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| ¹H NMR | Peaks corresponding to three methyl groups, one pyrimidine proton, and one carboxylic acid proton. |
| ¹³C NMR | Resonances for the methyl carbons, pyrimidine and pyrazole ring carbons, and the carboxylic acid carbon. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O₂). |
| FT-IR | Characteristic peaks for C=O (carboxylic acid), C=N, and C-H bonds. |
Part 2: Application Note - Evaluation as a Kinase Inhibitor
Given the structural motifs present in the title compound, a plausible and valuable application is its evaluation as a protein kinase inhibitor. This protocol outlines a common in vitro assay to determine its inhibitory potential against a representative kinase.
2.1: Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compound can be quantified by the degree to which it prevents this ATP depletion.
2.2: Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
2.3: Detailed Protocol
-
Materials:
-
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Test Compound)
-
Target Protein Kinase
-
Kinase Substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase Assay Buffer
-
Luminescence-based ATP detection reagent
-
Positive Control Inhibitor (e.g., Staurosporine)
-
DMSO (for compound dilution)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series of the test compound in the kinase assay buffer. Also, prepare solutions for the positive control and a DMSO-only vehicle control.
-
Reaction Setup:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound, positive control, or vehicle control.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Add 10 µL of ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
-
References
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines: For foundational methods on the synthesis of the pyrazolo[1,5-a]pyrimidine core, which this protocol is based upon, refer to studies on the reaction of 3-amino-pyrazoles with 1,3-dicarbonyl compounds.
- Title: A Review on the Synthesis of Pyrazolo[1,5-a]pyrimidines
- Source: Arkivoc
-
URL: [Link]
-
Biological Activity of Pyrazolo[1,5-a]pyrimidines: For an overview of the diverse biological activities of this class of compounds, including their potential as kinase inhibitors.
- Title: The Chemistry and Biological Activity of Pyrazolo[1,5-a]pyrimidines
- Source: Molecules (MDPI)
-
URL: [Link]
- Kinase Assay Principles: For the principles behind luminescence-based kinase assays.
Application Notes & Protocols: A Guide to the Cyclocondensation Reaction for Pyrazolo[1,5-a]pyrimidine Synthesis
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in the fields of medicinal chemistry and drug development.[1] Regarded as a "privileged scaffold," its rigid, planar structure is adept at interacting with biological targets, particularly the ATP-binding sites of protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective kinase inhibitors, playing a critical role in targeted therapies for various cancers, including non-small cell lung cancer and melanoma.[2][4]
The synthetic accessibility and the potential for diverse functionalization of this scaffold make it highly attractive for creating extensive compound libraries for structure-activity relationship (SAR) studies.[1][4] This guide provides an in-depth exploration of the most robust and versatile method for its synthesis: the cyclocondensation reaction.
The Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles
The cornerstone for constructing the pyrazolo[1,5-a]pyrimidine system is the cyclocondensation reaction between a 3-aminopyrazole (acting as a 1,3-bisnucleophile) and a 1,3-bielectrophilic partner.[1] This [3+3] annulation strategy is exceptionally powerful as it allows for the introduction of a wide array of substituents at positions 2, 3, 5, 6, and 7 of the final heterocyclic core, directly influencing the compound's pharmacological properties.[1]
The choice of the 1,3-bielectrophile is the primary determinant of the substitution pattern on the newly formed pyrimidine ring. A diverse palette of reagents can be employed, including:
-
β-Dicarbonyl Compounds: (e.g., β-diketones, β-ketoesters) The most common and cost-effective starting materials.[1][2]
-
Enaminones and Enones: (e.g., chalcones) These reagents often provide enhanced reactivity and greater control over regioselectivity compared to their dicarbonyl counterparts.[1][2][3]
-
Ynones and Alkynes: Used to introduce unique functionalities and points for further derivatization.[1]
-
Malonic Acid Derivatives and Malononitriles: Versatile synthons for introducing diverse functional groups.[1][5]
The Reaction Mechanism: A Stepwise Annulation
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The process unfolds through a logical sequence of nucleophilic attack and intramolecular cyclization.
The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group (–NH₂) of the 3-aminopyrazole onto one of the electrophilic carbons of the 1,3-bielectrophile. This step is often an aza-Michael type addition when α,β-unsaturated systems are used.[3] This is followed by an intramolecular cyclization, where the endocyclic, pyrazolic nitrogen (N1) attacks the second electrophilic center. The final step is an elimination reaction, typically the loss of a water molecule (dehydration) or another small molecule (e.g., dimethylamine from a β-enaminone precursor), which drives the reaction to completion and results in the formation of the stable aromatic pyrazolo[1,5-a]pyrimidine ring system.[1][3]
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Application Protocol: Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol details a reliable method for the synthesis of a highly functionalized pyrazolo[1,5-a]pyrimidine derivative using a β-enaminone as the 1,3-bielectrophile. This approach is advantageous due to its high efficiency and the clean formation of the product.[3]
4.1. Materials and Reagents
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
-
(E)-3-(Dimethylamino)-1-(aryl)-prop-2-en-1-one (β-enaminone) (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for filtration and purification
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for pyrazolo[1,5-a]pyrimidine synthesis.
4.3. Step-by-Step Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g) and the corresponding (E)-3-(dimethylamino)-1-(aryl)-prop-2-en-1-one (10 mmol).
-
Solvent Addition: Add 25 mL of glacial acetic acid to the flask. The mixture may not fully dissolve initially.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
-
Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The desired product will typically precipitate out of the solution as a solid.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the filter cake thoroughly with a small amount of cold ethanol to remove residual acetic acid and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as a dimethylformamide-water mixture, if necessary.[3]
-
Drying: Dry the purified product in a vacuum oven to obtain the final pyrazolo[1,5-a]pyrimidine derivative.
4.4. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
Data Summary and Optimization Insights
The versatility of the cyclocondensation reaction is highlighted by the variety of conditions that can be employed to achieve the desired products. The choice of reactants, catalyst, and energy source can significantly impact reaction time and yield.
| Aminopyrazole | 1,3-Bielectrophile | Conditions | Yield | Reference |
| 3-Aminopyrazole | 1,1,3,3-Tetramethoxypropane | Acetic Acid, Heat | Good | [5] |
| 5-Aminopyrazole | Malononitrile | Triethylamine, Ethanol | Good | [5] |
| 3-Aminopyrazole | β-Enaminone | Acetic Acid, Reflux | High | [3] |
| 5-Amino-3-hetarylpyrazole | Malonic Acid | POCl₃, Pyridine | High | [1] |
| 3-Aminopyrazole | β-Diketone (fluorinated) | Microwave Irradiation | High | [1] |
| 3-Aminopyrazole | Chalcone | High Temperature, MW | Moderate | [1] |
Key Optimization Insights:
-
Catalysis: The reaction can be catalyzed by either acid (e.g., acetic acid, HCl) or base (e.g., sodium ethoxide, triethylamine), depending on the specific substrates.[1][2][5] Acidic conditions are common for reactions involving enaminones and dicarbonyls.
-
Microwave (MW) Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[1]
-
Solvent Choice: Acetic acid and ethanol are the most commonly used solvents.[1][3] For multicomponent reactions or less reactive substrates, higher boiling point solvents like xylene or DMF may be employed.[3]
-
Regioselectivity: When using unsymmetrical 1,3-bielectrophiles (like a β-ketoester), the regioselectivity of the cyclization is a key consideration. The outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and the reaction conditions. Using a β-enaminone provides excellent regiochemical control, as the initial aza-Michael addition directs the cyclization pathway.[1]
Conclusion
The cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophiles stands as the preeminent and most adaptable strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. Its broad substrate scope, operational simplicity, and amenability to modern techniques like microwave-assisted synthesis make it an indispensable tool for medicinal chemists and researchers. By carefully selecting the starting materials and optimizing reaction conditions, a vast chemical space of novel pyrazolo[1,5-a]pyrimidine derivatives can be accessed, paving the way for the discovery of next-generation therapeutics.
References
-
Ghaffari, S., & Tarlani, A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Abdel-Aziz, A. A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals. Available at: [Link]
-
Orozco-Díaz, F., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI Molecules. Available at: [Link]
-
Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules. Available at: [Link]
-
Serafin, K., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI Molecules. Available at: [Link]
-
Terungwa, A. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
Application Notes and Protocols for the Purification of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a key heterocyclic scaffold in contemporary drug discovery and chemical biology. Recognizing the critical importance of sample purity in generating reliable and reproducible data, this document outlines three primary purification strategies: recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with a deep mechanistic rationale, troubleshooting guidance, and criteria for assessing purity, empowering researchers to obtain highly purified material essential for downstream applications.
Introduction: The Imperative for Purity
The primary synthetic route to 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of a 3-amino-5-methylpyrazole-4-carboxylate ester with acetylacetone, followed by the hydrolysis of the resulting ester.[2][3] This process can introduce several impurities, including unreacted starting materials, the ester intermediate, and potential side-products. The purification strategies detailed herein are designed to effectively remove these contaminants.
Physicochemical Properties of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
A fundamental understanding of the physicochemical properties of the target molecule is paramount for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4] |
| Molecular Weight | 205.22 g/mol | [5] |
| Appearance | Solid | [5] |
| pKa (Predicted) | -1.71 ± 0.41 | PubChem |
| Solubility | Soluble in water (predicted) | Chem-Space |
Purification Strategies: A Multi-faceted Approach
The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This guide presents a multi-tiered approach, from a straightforward recrystallization to a more rigorous chromatographic separation.
Caption: General workflow for the purification of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For pyrazolopyrimidine derivatives, polar protic solvents such as ethanol and aprotic solvents like dioxane have been shown to be effective.[6]
Rationale
The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).
Step-by-Step Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, dioxane, acetonitrile) to identify a suitable candidate.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and reflux for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, reheat the solution and add more solvent before attempting to cool again.
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Protocol 2: Purification by Acid-Base Extraction
Leveraging the acidic nature of the carboxylic acid functional group, acid-base extraction is a highly effective method for separating 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid from neutral or basic impurities.[7]
Mechanistic Principle
The carboxylic acid is deprotonated by a base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This salt partitions into the aqueous phase, while non-acidic impurities remain in the organic phase. The purified carboxylic acid is then regenerated by acidifying the aqueous layer, causing it to precipitate out of the solution.
Caption: Workflow for the acid-base extraction of the target carboxylic acid.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of the product) is typically the bottom layer if using dichloromethane and the top layer if using ethyl acetate.
-
Repeat Extraction: Drain the aqueous layer into a separate flask. To ensure complete extraction, wash the organic layer with another portion of the sodium bicarbonate solution. Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any basic impurities that may have partitioned into the aqueous layer, wash the combined aqueous extracts with a fresh portion of the organic solvent.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid (e.g., hydrochloric acid) with stirring until the solution is acidic (pH ~2). The purified 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
Protocol 3: Purification by Column Chromatography
For achieving the highest level of purity, particularly for removing structurally similar impurities, column chromatography is the method of choice.[8]
Core Principles
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, the desired compound can be selectively eluted from the column, leaving impurities behind or eluting them at different times. For carboxylic acids, it is often beneficial to add a small amount of acid to the eluent to suppress deprotonation and reduce tailing of the peak.[9]
Step-by-Step Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for a compound of this nature would be a mixture of a non-polar solvent like dichloromethane or ethyl acetate and a polar solvent like methanol. A typical gradient might start with 100% dichloromethane and gradually increase the percentage of methanol. The addition of 0.1-1% acetic acid to the eluent can improve the peak shape.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a critical step in ensuring the validity and reproducibility of research findings. The protocols detailed in this application note provide a robust framework for obtaining this compound in high purity. By understanding the underlying principles of each technique and the nature of potential impurities, researchers can confidently select and execute the most appropriate purification strategy for their specific needs.
References
- Al-Issa, S. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43839795, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(3), 175.
- Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]
- Ahmetaj, A., et al. (2014). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Molecules, 19(9), 13835-13854.
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
- Stypik, M., et al. (2020).
-
Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]
-
Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. Retrieved from [Link]
- James, S. L., et al. (2013). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Journal of Visualized Experiments, (78), e50604.
- Lindsley, C. W., et al. (2005). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
Ahmetaj, A., et al. (2014). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Application Note: A Multi-faceted Approach to the Characterization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including sedative, anxiolytic, and antitumor properties.[1][2] 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a specific derivative of this class, serving as a key intermediate in the synthesis of novel therapeutic agents.[3] Its unique structural features make it a valuable building block for developing new pharmaceuticals.[3]
The rigorous characterization of such a molecule is paramount to ensure its identity, purity, and quality, which are critical for its application in research and drug development. This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, leveraging a suite of orthogonal analytical techniques. The methodologies described herein are grounded in established scientific principles and align with regulatory expectations for analytical procedure development and validation.[4][5][6][7][8][9]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃O₂[10] |
| Molecular Weight | 205.22 g/mol |
| Appearance | Light brown solid[3] |
| Melting Point | 275-280 °C[11] |
| CAS Number | 1000018-78-1 |
Purity Assessment and Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for a molecule with the polarity of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Causality of Experimental Choices: The selection of a C18 column is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, is chosen to ensure good peak shape and resolution. The formic acid acts as an ion-pairing agent and improves the ionization efficiency for subsequent mass spectrometry analysis. The gradient elution is necessary to elute any potential impurities with different polarities within a reasonable timeframe.[12][13]
Protocol for RP-HPLC Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath for 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Dissolve in a 1:1 mixture of methanol and water to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient Elution | 10% B to 90% B over 15 min |
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.[14]
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.
-
Caption: Workflow for NMR structural elucidation.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for confirming the identity and molecular weight of a compound. [15] Causality of Experimental Choices: Electrospray ionization (ESI) is chosen as the ionization technique because it is a soft ionization method suitable for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion. Positive ion mode is selected as the acidic mobile phase will promote the formation of [M+H]⁺ ions.
Protocol for LC-MS Analysis
-
LC Conditions:
-
Utilize the same HPLC method as described in Section 2.
-
-
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mass Range | 50-500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the compound.
-
Confirm the presence of the [M+H]⁺ ion at m/z 206.22.
-
The observed isotopic pattern should match the theoretical pattern for C₁₀H₁₁N₃O₂.
-
Caption: Workflow for LC-MS identity confirmation.
Definitive Structure Determination by X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. [16][17] Causality of Experimental Choices: The choice of solvent for crystallization is critical and often determined empirically. A slow evaporation technique is employed to allow for the formation of high-quality, single crystals suitable for diffraction experiments.
Protocol for X-ray Crystallography
-
Crystal Growth:
-
Dissolve the compound in a suitable solvent system (e.g., ethanol/water, DMF) to near saturation.
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Visually inspect for the formation of well-defined single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
-
Data Analysis:
-
Analyze the final structure to confirm the atomic connectivity and stereochemistry.
-
Examine intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
-
Sources
- 1. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 6. fda.gov [fda.gov]
- 7. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. article.sapub.org [article.sapub.org]
- 16. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
In vitro assays for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
An in-depth guide to the in-vitro characterization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a novel compound from a class of privileged heterocyclic structures known for their potential as kinase inhibitors.
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a significant "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy.[1][2] These heterocyclic compounds are structural isosteres of the adenine ring of ATP, enabling them to competitively bind to the ATP-binding pocket of a wide range of protein kinases.[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Derivatives of this scaffold have shown potent inhibitory activity against numerous oncogenic kinases, including EGFR, B-Raf, MEK, CDKs, and Trk, with some progressing to clinical use.[1][5]
This document provides a comprehensive suite of in vitro assays to systematically characterize the biological activity of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (referred to herein as Cmpd-X). The proposed workflow is designed to first identify its primary protein targets, then validate its mechanism of action and cellular efficacy, and finally, assess its preliminary safety profile. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind each protocol, ensuring a robust and reproducible characterization cascade.
Section 1: Target Identification and Engagement
The initial and most critical step is to determine if Cmpd-X binds to any protein targets and to identify them. Given its structural class, a kinase-focused approach is logical. We will employ a broad biochemical screen followed by a highly specific cellular target engagement assay.
Workflow for Cmpd-X Characterization
Caption: Integrated workflow for the in vitro characterization of Cmpd-X.
Initial Hit Identification: Kinase Panel Screening
The most efficient method for initial target discovery is to screen Cmpd-X against a large, commercially available panel of purified kinases. These assays measure the ability of the compound to inhibit the enzymatic activity of each kinase.
Principle: A common format is a luminescence-based assay that quantifies the amount of ADP produced from the kinase's phosphorylation reaction. Lower ADP levels in the presence of the inhibitor indicate enzymatic inhibition.
Protocol: Generic Kinase Activity Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare Cmpd-X stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution to wells.
-
Compound Addition: Add 2.5 µL of diluted Cmpd-X or vehicle control (DMSO) to the wells. Incubate for 1 hour at room temperature to allow for compound binding.
-
Initiate Reaction: Add 5 µL of ATP solution to start the kinase reaction. Incubate for 1-2 hours at 30°C.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the log of Cmpd-X concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value for each kinase.
Data Presentation: Hypothetical Kinase Panel Results
| Kinase Target | IC₅₀ (nM) for Cmpd-X |
| Kinase A | 15 |
| Kinase B | 85 |
| Kinase C | >10,000 |
| Kinase D | 450 |
| Src Kinase | 12 |
| Lck Kinase | 25 |
From this primary screen, Src and Lck kinases emerge as the top potential targets for Cmpd-X.
Target Validation: Cellular Thermal Shift Assay (CETSA®)
A critical step is to confirm that Cmpd-X engages its putative target within the complex environment of a live cell. CETSA is a powerful biophysical method based on the principle that ligand binding increases a protein's thermal stability.[6][7] An increase in the amount of soluble protein at elevated temperatures upon compound treatment provides direct evidence of target engagement.[8][9]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-based CETSA for Src Kinase
-
Cell Culture: Culture a relevant cancer cell line known to express Src kinase (e.g., HT-29 colon cancer cells) to ~80% confluency.
-
Compound Treatment: Treat cells with Cmpd-X (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 2 hours in serum-free media.
-
Cell Harvest: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for Src kinase.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Src kinase (relative to the unheated control) against temperature for both vehicle- and Cmpd-X-treated samples. A rightward shift in the melting curve for Cmpd-X-treated samples indicates target stabilization.
Affinity Determination: Fluorescence Polarization (FP) Assay
After confirming cellular engagement, a quantitative measure of binding affinity (the dissociation constant, Kᵢ) is required. FP is a homogeneous assay that measures changes in the rotational speed of a fluorescently labeled molecule (probe) upon binding to a larger protein.[10] In a competition format, Cmpd-X displaces the fluorescent probe from the target protein, causing a decrease in polarization.[11][12]
Caption: Principle of the competitive Fluorescence Polarization (FP) assay.
Protocol: FP Competition Assay for Src Kinase
-
Reagent Preparation:
-
Protein: Recombinant human Src kinase.
-
Probe: A fluorescently labeled, known Src kinase inhibitor (e.g., FITC-labeled Dasatinib analog).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
-
Assay Setup: In a black, low-volume 384-well plate, add reagents in the following order:
-
Assay buffer.
-
Cmpd-X serial dilutions in DMSO (final DMSO concentration <1%).
-
Src kinase at a constant concentration (typically at or below the Kₔ of the probe).
-
-
Incubation: Incubate for 30 minutes at room temperature.
-
Probe Addition: Add the fluorescent probe at a low, constant concentration (e.g., 1-5 nM).
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader using appropriate excitation and emission filters.
-
Data Analysis: Convert polarization values to percent inhibition. Plot percent inhibition against the log of Cmpd-X concentration and fit to a dose-response curve to obtain the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation, provided the assay conditions are appropriate.[13]
Section 2: Cellular and Functional Assays
With a validated target in hand, the next phase is to determine if Cmpd-X elicits a functional response in a cellular context.
Cellular Proliferation and Cytotoxicity Assay (MTT)
A primary goal of a kinase inhibitor in oncology is to inhibit cancer cell growth. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Cmpd-X or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability versus log Cmpd-X concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Target Phosphorylation Assay
This assay provides the crucial mechanistic link between target binding and the observed cellular phenotype. By inhibiting a kinase, Cmpd-X should reduce the phosphorylation of its downstream substrates. For Src kinase, a key substrate is STAT3, which is phosphorylated at tyrosine 705 (p-STAT3 Y705).
Protocol: Western Blot for p-STAT3
-
Cell Culture and Starvation: Grow HT-29 cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of Cmpd-X or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF or IL-6) for 15-30 minutes to activate the Src pathway. Include an unstimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Western Blot: Quantify protein concentration (BCA assay), normalize samples, and perform Western blotting as described in the CETSA protocol.
-
Antibody Probing: Probe membranes with primary antibodies against p-STAT3 (Y705) and Total STAT3. A loading control (e.g., GAPDH or β-actin) is essential.
-
Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of p-STAT3 to Total STAT3. A dose-dependent decrease in this ratio upon Cmpd-X treatment confirms on-target functional activity.
Section 3: Early Safety and Liability Profiling
Early assessment of potential toxicity is vital to gauge the therapeutic potential of a new compound.[16]
In Vitro Toxicity in Non-Cancerous Cells
To establish a preliminary therapeutic index, the cytotoxicity of Cmpd-X should be evaluated in a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293, or normal lung fibroblasts, WI-38). The MTT assay protocol described in section 2.1 can be directly applied to these cell lines. A significantly higher GI₅₀ in normal cells compared to cancer cells suggests a favorable therapeutic window.
Mitochondrial Function Assay
Mitochondrial toxicity is a common cause of drug attrition.[17] A compound's effect on mitochondrial function can be assessed by measuring cellular oxygen consumption rates (OCR), a direct indicator of oxidative phosphorylation.[18][19]
Protocol: Extracellular Flux Analysis for OCR
-
Cell Seeding: Seed cells (e.g., HepG2) onto a specialized Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Replace the growth medium with assay medium and treat with Cmpd-X or vehicle.
-
Instrument Setup: Place the plate in a Seahorse XF Analyzer, which measures real-time OCR.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial stressors to assess key parameters of mitochondrial function:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument's software calculates parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Significant changes in these parameters in the presence of Cmpd-X would indicate potential mitochondrial liability.
Conclusion
The structured workflow presented in this guide provides a robust framework for the comprehensive in vitro characterization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. By systematically progressing from broad target screening to specific cellular validation and early safety assessment, researchers can build a detailed biological profile of the compound. This integrated approach, which combines biochemical, biophysical, and cell-based functional assays, is essential for making informed decisions in the drug discovery pipeline and for advancing promising molecules toward further preclinical development.
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
In Vitro Toxicology Testing. Charles River Laboratories.
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PubMed Central.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate.
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed.
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. National Institutes of Health.
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research.
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing.
-
Assays for Predicting Acute Toxicity. NCBI Bookshelf.
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
-
The cellular thermal shift assay for evaluating drug target interactions in cells. ResearchGate.
-
NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube.
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central.
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
-
Current Advances in CETSA. Frontiers.
-
Navigating Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for 5-(o-tolyl)Pyrimidin-2-ol. Benchchem.
-
Bioluminescence resonance energy transfer-based imaging of protein-protein interactions in living cells. PubMed.
-
Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PubMed Central.
-
Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers.
-
Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. University of Pittsburgh.
-
Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PubMed Central.
-
Bioluminescence resonance energy transfer (BRET) imaging of protein-protein interactions within deep tissues of living subjects. PubMed.
-
Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter.
-
Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. MDPI.
-
Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. PubMed.
-
Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. ResearchGate.
-
Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease. SpringerLink.
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem.
-
Fluorescence Polarization Assays in Small Molecule Screening. PubMed Central.
-
Assessing mitochondrial dysfunction in cells. PubMed Central.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization. ScienceDirect.
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chem-Impex.
-
A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 12. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascentagepharma.com [ascentagepharma.com]
- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. mdpi.com [mdpi.com]
- 18. Assessing Mitochondrial Function in In Vitro and Ex Vivo Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Interrogating Cellular Pathways with 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic nucleus in modern medicinal chemistry and drug discovery.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of biological activities, including potent and selective inhibition of various protein kinases.[2][3][4] These kinases are critical regulators of cellular processes such as proliferation, differentiation, and survival; their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] The compound 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as a member of this promising class of molecules, offers researchers a valuable tool to probe kinase signaling pathways and evaluate potential therapeutic interventions.
This guide provides a comprehensive overview of the application of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a suite of cell-based assays. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of results. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to investigate the compound's mechanism of action and its effects on cellular phenotypes.
I. Foundational Concepts: Designing Robust Cell-Based Assays
Cell-based assays provide a more biologically and physiologically relevant context than simple biochemical assays by preserving the intricate network of signaling pathways within a living cell.[7] However, the complexity of a cellular environment necessitates careful assay design and optimization to ensure the generation of meaningful and reproducible data.[8][9]
A. Strategic Cell Line Selection
The choice of an appropriate cell line is paramount and should be guided by the scientific question at hand.[8] For investigating a potential kinase inhibitor from the pyrazolopyrimidine class, considerations include:
-
Target Expression: The cell line should express the putative kinase target at physiologically relevant levels. Overexpression systems can be useful for initial target validation but may not accurately reflect the compound's efficacy in a more natural context.[7]
-
Disease Relevance: If the goal is to assess therapeutic potential, the cell line should be representative of the disease model. For instance, B-Raf mutant melanoma cell lines would be appropriate for evaluating inhibitors targeting the B-Raf pathway.[3]
-
Assay Compatibility: The chosen cell line must be amenable to the specific assay format (e.g., adherent for imaging-based assays, robust growth for proliferation assays).
B. The Critical Role of Controls
Every protocol described must function as a self-validating system. This is achieved through the diligent inclusion of appropriate controls.[10]
-
Vehicle Control: A treatment group that receives only the solvent (e.g., DMSO) in which the test compound is dissolved. This accounts for any effects of the solvent on the cells.
-
Positive Control: A known inhibitor of the target pathway. This confirms that the assay is capable of detecting the expected biological response.
-
Negative Control: A structurally related but inactive compound, if available. This helps to rule out non-specific effects.
-
Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for cell health and behavior.
II. Core Application: Kinase Pathway Interrogation
Given that the pyrazolo[1,5-a]pyrimidine scaffold is a frequent constituent of kinase inhibitors, a primary application of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is to assess its impact on kinase-driven signaling pathways.[1][2]
A. Visualizing a Generic Kinase Signaling Cascade
The following diagram illustrates a simplified, generic kinase signaling pathway that is often the target of pyrazolopyrimidine derivatives. This pathway typically involves a receptor tyrosine kinase (RTK) at the cell surface, a cascade of intracellular kinases (such as the MAPK pathway), and eventual activation of transcription factors that drive cellular responses like proliferation.
Caption: A generic kinase signaling pathway often targeted by small molecule inhibitors.
B. Protocol: Western Blotting for Phospho-Kinase Levels
This protocol allows for the direct assessment of a compound's ability to inhibit the phosphorylation of a target kinase and its downstream substrates.
Objective: To quantify the change in phosphorylation status of key kinases in a signaling cascade following treatment with 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Materials:
-
Selected cancer cell line (e.g., HCT-116 for CDK2 or A375 for B-Raf)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
DMSO (vehicle)
-
Positive control inhibitor (e.g., Roscovitine for CDK2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-CDK2, anti-total-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[8] Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium with fresh medium containing the test compound, vehicle control, or positive control. Incubate for the desired time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against both the phosphorylated and total forms of the target kinase. A loading control like GAPDH is essential.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal for each target.
Expected Outcome: A dose-dependent decrease in the level of the phosphorylated target kinase in cells treated with an active inhibitor, with no significant change in the total kinase level.
III. Phenotypic Assays: Gauging the Cellular Consequences
Ultimately, the efficacy of a compound is determined by its effect on cellular behavior. The following assays are designed to measure key phenotypic outcomes of kinase inhibition.
A. Protocol: Cell Proliferation/Viability Assay (MTS/MTT)
This colorimetric assay is a robust method for assessing the impact of a compound on cell proliferation and metabolic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line
-
96-well clear-bottom plates
-
Test compound, vehicle, and positive control
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well).[8] Incubate overnight.
-
Treatment: Add serial dilutions of the test compound to the wells. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Assay Development: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results as percent inhibition versus log concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | HCT-116 | 72 | TBD |
| Positive Control (e.g., Roscovitine) | HCT-116 | 72 | TBD |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | A375 | 72 | TBD |
| Positive Control (e.g., Vemurafenib) | A375 | 72 | TBD |
| TBD: To be determined experimentally. |
B. Protocol: Cell Cycle Analysis by Flow Cytometry
Many kinase inhibitors, particularly those targeting CDKs, induce cell cycle arrest.[6][11] This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Objective: To determine if 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid induces cell cycle arrest.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound, vehicle, and positive control
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at 1x, 5x, and 10x the IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) following treatment with an active compound.
C. Experimental Workflow Visualization
The following diagram outlines the logical flow from initial compound treatment to the assessment of cellular phenotype.
Caption: Workflow for characterizing a novel pyrazolopyrimidine compound.
IV. Troubleshooting and Advanced Considerations
-
Compound Solubility: Poor solubility can lead to inaccurate results. Always inspect your compound dilutions for precipitation. If solubility is an issue, consider alternative solvents or formulation strategies.
-
Off-Target Effects: Remember that even highly selective compounds can have off-target effects, especially at high concentrations.[7] Correlating phenotypic data with target engagement data (e.g., from Western blotting) is crucial.
-
3D Cell Culture: For more physiologically relevant data, consider transitioning to 3D culture models like spheroids or organoids, which better mimic the in vivo tumor microenvironment.[12]
V. Conclusion
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid belongs to a class of compounds with significant potential for modulating kinase activity. The cell-based assays detailed in this guide provide a robust framework for characterizing its biological effects, from target engagement at the molecular level to broad phenotypic consequences such as the inhibition of proliferation and induction of cell cycle arrest. By employing careful experimental design, appropriate controls, and multi-faceted analysis, researchers can effectively elucidate the mechanism of action of this and other novel pyrazolopyrimidine derivatives, paving the way for future therapeutic development.
References
-
Perrone, F. et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]
-
Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Available at: [Link]
-
Fabian, M. A. et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
-
Abdel-Maksoud, M. S. et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. Available at: [Link]
-
Abdel-Aziz, H. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central. Available at: [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]
-
Abdel-Aziz, H. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
-
Harvard University. (n.d.). Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Available at: [Link]
-
Stypik, M. et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences. Available at: [Link]
-
Kumar, V. et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. Available at: [Link]
-
Gopalsamy, A. et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. Available at: [Link]
-
Dwyer, M. P. et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. Available at: [Link]
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Mechanisms of Pyrazolo[1,5-a]pyrimidine Compounds: A Guide to In-Depth Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs.[1][2] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.[3][4] A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[2][3]
Prominent examples of pyrazolo[1,5-a]pyrimidine-based drugs include the Tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Entrectinib, used in the treatment of various solid tumors.[5] Additionally, this scaffold has been extensively explored for the development of inhibitors targeting other kinases, such as Pim-1, a proto-oncogene involved in cell survival and proliferation.[6][7]
This comprehensive guide provides a detailed framework and step-by-step protocols for elucidating the mechanism of action of novel pyrazolo[1,5-a]pyrimidine compounds, with a focus on their kinase inhibitory potential.
Elucidating the Molecular Mechanism of Action: A Multi-Faceted Approach
A thorough investigation into the mechanism of action of a pyrazolo[1,5-a]pyrimidine compound requires a multi-pronged approach, starting from target identification and culminating in the validation of its effects in a cellular context. The following sections outline key experimental strategies and provide detailed protocols.
Target Identification and Validation: Pinpointing the Molecular Target
While many pyrazolo[1,5-a]pyrimidines are designed with a specific kinase target in mind, it is crucial to experimentally verify this interaction and identify any potential off-targets.
Conceptual Workflow for Target Identification
Caption: Workflow for target identification and validation.
A. Kinase Selectivity Profiling:
A crucial first step is to assess the selectivity of the compound against a broad panel of kinases. This provides a comprehensive view of its on-target and off-target activities. Several commercial services offer kinase profiling against hundreds of kinases.[8][9][10][11]
B. Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a cell.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of a pyrazolo[1,5-a]pyrimidine compound to its target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
Pyrazolo[1,5-a]pyrimidine compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Microcentrifuge
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the pyrazolo[1,5-a]pyrimidine compound at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.[14]
-
-
Heating:
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[12]
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.
Biochemical Assays: Quantifying Inhibitory Potency
Once the target has been identified and validated, in vitro biochemical assays are essential to quantify the compound's inhibitory potency (e.g., IC50 value).
Protocol 2: In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[1,5-a]pyrimidine compound against its target kinase.
Materials:
-
Recombinant active target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Pyrazolo[1,5-a]pyrimidine compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the serially diluted pyrazolo[1,5-a]pyrimidine compound (and a vehicle control).
-
Add the recombinant kinase and the specific substrate.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP generated into a luminescent signal.
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| P15AP-001 | TrkA | 15 | Larotrectinib | 5 |
| P15AP-002 | Pim-1 | 8 | SGI-1776 | 20 |
Cell-Based Assays: Assessing Downstream Signaling
To confirm that the observed biochemical inhibition translates into a functional effect in cells, it is crucial to assess the phosphorylation status of downstream substrates of the target kinase.
Signaling Pathways of Key Pyrazolo[1,5-a]pyrimidine Targets
A. Trk Signaling Pathway
The binding of neurotrophins to Trk receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.[15][16]
Caption: Inhibition of the Pim-1 anti-apoptotic pathway.
Protocol 3: Western Blotting for Downstream Signaling
Objective: To assess the effect of a pyrazolo[1,5-a]pyrimidine compound on the phosphorylation of downstream targets of a kinase (e.g., p-Akt, p-ERK).
Materials:
-
Cell line of interest
-
Pyrazolo[1,5-a]pyrimidine compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the pyrazolo[1,5-a]pyrimidine compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates. [17]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature. [18] * Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. [18]
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-Akt) or a housekeeping protein (e.g., β-actin). [18] Data Analysis:
-
-
Quantify the band intensities using densitometry software.
-
A decrease in the ratio of the phosphorylated protein to the total protein in compound-treated cells compared to the control indicates inhibition of the signaling pathway.
Conclusion: A Pathway to Understanding
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of potent and selective kinase inhibitors. A systematic and rigorous approach to elucidating their mechanism of action is paramount for their successful development as therapeutic agents. The combination of target identification, biochemical characterization, and cell-based functional assays, as outlined in this guide, provides a robust framework for researchers to unravel the intricate molecular interactions of these promising compounds.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. (2017). PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PubMed Central. [Link]
-
TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor. (2020). ResearchGate. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. (2020). ResearchGate. [Link]
-
PIM1. (2024). Wikipedia. [Link]
-
Western blot analysis of p-AKT-AKT (panels (a,c)), pERK1/2-ERK (panels (b,d) pAMPK-AMPK (panels (e,g)) and pULK1-ULK1 proteins (panels (f,h) in HT500 cells following 20 min of treatment with 40 μM Q or F respect to vehicle (0.2% DMSO). (2021). ResearchGate. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020). bioRxiv. [Link]
-
Kinase Screening & Profiling Service. (n.d.). BPS Bioscience. [Link]
-
Neurotrophin Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. (2022). ResearchGate. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PubMed Central. [Link]
-
Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells treated with A 25-35 (25M) for 6h, 24h, 72h or one combination of the compound (respectively. (2014). ResearchGate. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. (2016). ResearchGate. [Link]
-
“On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. (2011). PubMed Central. [Link]
-
PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). (2024). UniProt. [Link]
-
Kinase Panel Profiling I. (n.d.). Pharmaron. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
-
PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (2024). NCBI Gene. [Link]
-
Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. (2015). Scientific Reports. [Link]
-
Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). (2021). YouTube. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. (2024). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. pharmaron.com [pharmaron.com]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology Drug Discovery
<
A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the compound "2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid" reveals a notable scarcity of dedicated research in the context of oncology. While its chemical structure is defined[1][], its biological activities and therapeutic potential in cancer remain largely unexplored in publicly accessible literature. This guide, therefore, pivots to the broader, yet highly pertinent, chemical family of pyrazolo[1,5-a]pyrimidine derivatives . This scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent and selective inhibitors of key oncogenic pathways.[3][4][5][6]
This document provides a comprehensive overview of the applications of pyrazolo[1,5-a]pyrimidine derivatives in cancer research. It details their mechanisms of action as potent protein kinase inhibitors, offers validated protocols for their in vitro evaluation, and presents a framework for advancing promising lead compounds. By leveraging the extensive research on analogous compounds, this guide aims to equip researchers with the necessary tools and insights to explore the potential of novel derivatives, including the titular 2,5,7-trimethylated compound.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Cancer Therapy
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural rigidity and versatile chemistry, which allows for modifications to fine-tune its pharmacological properties.[3][6] This scaffold has proven to be an exceptional platform for the development of small-molecule protein kinase inhibitors, which are at the forefront of targeted cancer therapy.[4][5][7]
Key Therapeutic Targets:
Disruptions in cellular signaling, often driven by aberrant protein kinase activity, are a hallmark of cancer.[4][8] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed to target a range of critical oncogenic kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are frequently dysregulated in various cancers.[9][10][11] Several pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis.[9][10][11][12]
-
SRC Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Novel pyrazolo[1,5-a]pyrimidines have been developed as c-Src inhibitors.[13]
-
Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are receptor tyrosine kinases that, when activated by gene fusions, can drive tumor growth. Notably, two of the three FDA-approved Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine nucleus.[14][15]
-
Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in hematological malignancies.[16]
-
Other Kinases: The versatility of this scaffold has led to the development of inhibitors for a wide array of other kinases, such as EGFR, B-Raf, and MEK, which are crucial in cancers like non-small cell lung cancer and melanoma.[3][4][7]
Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of protein kinases.[3][4][7]
The pyrazolo[1,5-a]pyrimidine core acts as a scaffold that mimics the purine ring of ATP, allowing it to dock into the hydrophobic active site of the kinase. Strategic modifications to the periphery of the scaffold enable the formation of specific hydrogen bonds and other interactions with amino acid residues in the kinase's active site, leading to potent and often selective inhibition. This blockade of ATP binding prevents the phosphorylation of downstream substrate proteins, thereby interrupting the oncogenic signaling cascade.[9][17]
Figure 1. Generalized mechanism of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
Application Protocols: In Vitro Evaluation of Anticancer Activity
The initial assessment of novel pyrazolo[1,5-a]pyrimidine derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.[8][18] These protocols provide a foundational framework for screening and characterization.
Cell Viability and Cytotoxicity Assay (MTT/MTS or CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: This is a primary screening assay to identify compounds with antiproliferative activity.[19][20] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[18][21]
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) to ~80% confluency.[11]
-
Trypsinize, count, and seed cells into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test pyrazolo[1,5-a]pyrimidine derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell (blank) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. The incubation time can be varied depending on the cell line's doubling time.
-
-
Assay Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay (Biochemical)
Objective: To directly measure the inhibitory activity of a compound against a specific purified kinase (e.g., CDK2, SRC).
Rationale: This assay confirms that the compound's antiproliferative effect is due to the direct inhibition of the target kinase and allows for the determination of the IC50 against the isolated enzyme.
Protocol (Example using CDK2/Cyclin A):
-
Reagents:
-
Purified, active CDK2/Cyclin A enzyme.
-
Kinase buffer (specific to the enzyme).
-
ATP and a suitable substrate (e.g., a peptide derived from Histone H1).
-
Test compound serially diluted in DMSO.
-
Kinase-Glo® or similar ADP-Glo™ Kinase Assay system to detect kinase activity.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme.
-
Incubate for 10-15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the remaining ATP (or ADP produced) using the detection reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to a no-inhibitor control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the log of the compound concentration and fit the data to determine the biochemical IC50.
-
Western Blot Analysis for Target Engagement
Objective: To confirm that the compound inhibits the target kinase within the cellular context by assessing the phosphorylation status of its downstream substrates.
Rationale: This assay provides evidence of target engagement in a biological system, linking the biochemical inhibition to a cellular effect. For a CDK2 inhibitor, a reduction in phosphorylated Retinoblastoma protein (pRb) would be expected.[9]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with the test compound at concentrations around its cell viability IC50 (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for the total protein (e.g., total Rb) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities to demonstrate a dose-dependent decrease in the phosphorylated substrate relative to the total substrate.
-
Representative Data and Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazolo[1,5-a]pyrimidine inhibitors.[3][7] Modifications at different positions of the scaffold can significantly impact biological activity.
Table 1: Representative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| BS-194 (4k) | CDK2 | Mean GI50 (60 lines) | 0.28 | [9] |
| Compound 13g | CDK2 | HCT-116 (Colon) | 0.45 | [11] |
| Compound 21c | CDK2 | HCT-116 (Colon) | 0.09 | [11] |
| Compound 6n | Broad Spectrum | Mean GI% (56 lines) | 43.9% GI | [17] |
| Compound 6l | c-Src | N/A (in vivo model) | Efficacious | [13] |
This table is illustrative and compiles data from different studies. Direct comparison requires standardized assay conditions.
The data highlights that substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to highly potent inhibitors with nanomolar efficacy. For instance, the development of compound 21c from its precursors demonstrates how chemical modifications can significantly enhance CDK2 inhibitory activity and cytotoxicity against colon cancer cells.[10][11]
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly fruitful starting point for the development of novel anticancer agents.[3][5][6] While 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid itself lacks specific research, its structural class holds immense promise.
Future research should focus on:
-
Synthesis and Screening: Synthesizing 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives and evaluating them using the protocols outlined in this guide.[22][23][24]
-
Target Identification: Employing kinome-wide screening panels to identify the primary kinase targets of novel active compounds.
-
SAR Optimization: Systematically modifying the substituents at the 2, 3, 5, and 7 positions to improve potency, selectivity, and drug-like properties.[7]
-
In Vivo Studies: Advancing lead compounds with promising in vitro profiles into preclinical animal models to assess their therapeutic efficacy and toxicity.[13][18]
By leveraging the extensive knowledge base on pyrazolo[1,5-a]pyrimidines, researchers are well-positioned to unlock the therapeutic potential of this important class of molecules in the fight against cancer.
References
-
Iorkpiligh, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link][3][7]
-
Iorkpiligh, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link][4]
-
Hassan, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link][8]
-
Fukunaga, K., et al. (2008). Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorganic & Medicinal Chemistry. Available at: [Link][13]
-
Wang, S., et al. (2009). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Journal of Medicinal Chemistry. Available at: [Link][9]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link][18]
-
Iorkula, T., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][5]
-
Bavetsias, V., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][12]
-
Kryštof, V., et al. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods. Available at: [Link][25]
-
Attia, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. Available at: [Link][10]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link][17]
-
Quiroga, J., & Abonía, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link][6]
-
Attia, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. Available at: [Link][11]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link][19]
-
Beck, A. W., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link][21]
-
ResearchGate. (2014). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. ResearchGate. Available at: [Link]
-
Singh, S., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link][14]
-
Singh, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link][15]
-
Iorkpiligh, T., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. Available at: [Link][22]
-
Kikelj, D., et al. (2012). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Molecules. Available at: [Link][23]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link][24]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. Available at: [Link][1]
-
Li, J., et al. (2006). Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines. Archiv der Pharmazie. Available at: [Link][20]
-
Ke, Y., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][16]
-
Bratulic, S., & Urleb, U. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]
Sources
- 1. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. noblelifesci.com [noblelifesci.com]
- 19. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 20. Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. prepchem.com [prepchem.com]
- 23. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid for Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] This document provides a comprehensive guide for the chemical derivatization of a key building block, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The carboxylic acid moiety at the C-3 position serves as a versatile synthetic handle, enabling the generation of diverse libraries of amide and ester derivatives. Such modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. We present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization, aimed at researchers and professionals in drug development.
Synthesis of the Core Scaffold: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
The synthesis of the title compound is most effectively achieved through a two-step process: the initial construction of the heterocyclic core as an ethyl ester, followed by saponification to yield the desired carboxylic acid. This approach ensures high yields and purity of the final product.
Synthetic Pathway Overview
The synthesis begins with the cyclocondensation of ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate with acetylacetone (2,4-pentanedione) under acidic conditions. This reaction constructs the fused pyrimidine ring. The resulting ethyl ester is then hydrolyzed using a strong base to afford the target carboxylic acid.
Caption: Synthesis of the target carboxylic acid.
Experimental Protocols
Protocol 1.2.1: Synthesis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol is adapted from established methods for synthesizing substituted pyrazolo[1,5-a]pyrimidines.[4][5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate (10.0 g, 59.1 mmol).
-
Reagent Addition: Add ethanol (100 mL) followed by glacial acetic acid (20 mL). Stir the mixture until the aminopyrazole is fully dissolved.
-
Cyclization: Add acetylacetone (6.5 g, 64.9 mmol, 1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.
-
Precipitation: Pour the concentrated mixture into 300 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the desired ethyl ester as an off-white solid.
Protocol 1.2.2: Hydrolysis to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
This procedure is a standard saponification adapted for pyrazolopyrimidine esters.[6][7]
-
Dissolution: In a 250 mL round-bottom flask, suspend the ethyl ester (8.0 g, 32.3 mmol) in a mixture of ethanol (80 mL) and water (40 mL).
-
Base Addition: Add sodium hydroxide pellets (2.6 g, 64.6 mmol, 2.0 equivalents) to the suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. The reaction is complete when the solution becomes clear and TLC analysis shows the disappearance of the starting material.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 50 °C to afford the title carboxylic acid as a white crystalline solid.
Derivatization via Amide Bond Formation
Amide coupling is arguably the most performed reaction in medicinal chemistry.[8] The resulting amide bond is metabolically stable and can participate in hydrogen bonding, which is critical for target engagement. The direct condensation of a carboxylic acid and an amine is inefficient due to a competing acid-base reaction.[9] Therefore, activating the carboxylic acid with a coupling reagent is essential.
Rationale for Coupling Reagents
-
Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] The addition of hydroxybenzotriazole (HOBt) traps this intermediate as a more stable active ester, minimizing side reactions and racemization.[10]
-
Uronium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often the reagent of choice for sterically hindered or electronically deactivated substrates. They rapidly form an active ester, leading to high yields and short reaction times.
Caption: General workflow for amide synthesis.
Experimental Protocols
Protocol 2.2.1: EDC/HOBt Mediated Amide Coupling
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (200 mg, 0.91 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir to dissolve.
-
Reagent Addition: Add HOBt (136 mg, 1.0 mmol, 1.1 eq) and EDC hydrochloride (209 mg, 1.09 mmol, 1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired amine (1.0 mmol, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 0.32 mL, 1.82 mmol, 2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of water. If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2.2.2: HATU Mediated Amide Coupling
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (200 mg, 0.91 mmol) and the desired amine (1.0 mmol, 1.1 eq).
-
Dissolution: Add anhydrous DMF (10 mL) and stir.
-
Reagent Addition: Add HATU (415 mg, 1.09 mmol, 1.2 eq) and DIPEA (0.32 mL, 1.82 mmol, 2.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described in Protocol 2.2.1 (steps 6 and 7).
| Amine Substrate | Coupling Method | Typical Yield | Notes |
| Aniline | HATU | >85% | Standard conditions work well. |
| Benzylamine | EDC/HOBt | >80% | Reaction may require overnight stirring. |
| Morpholine | HATU | >90% | Fast and clean reaction. |
| tert-Butylamine | HATU | ~60-70% | Sterically hindered amine, HATU is preferred. |
Derivatization via Esterification
Ester derivatives are valuable for modifying solubility and can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic, acid-catalyzed method that is cost-effective for simple alcohols.[11][12][13]
Fischer-Speier Esterification
This equilibrium reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[12][13]
Caption: General workflow for Fischer esterification.
Experimental Protocol
Protocol 3.2.1: Synthesis of Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Reaction Setup: Suspend 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (500 mg, 2.28 mmol) in methanol (25 mL) in a 50 mL round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 mL) dropwise.
-
Reaction: Remove the flask from the ice bath, equip it with a reflux condenser, and heat the mixture to reflux for 8-16 hours.
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid.
-
Purification: Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to dryness. The crude product can be purified by column chromatography if necessary.
| Alcohol | Catalyst | Typical Yield | Notes |
| Methanol | H₂SO₄ | >90% | Alcohol used as solvent. |
| Ethanol | H₂SO₄ | >90% | Alcohol used as solvent. |
| Isopropanol | H₂SO₄ | ~75-85% | Slower reaction due to secondary alcohol. |
| Benzyl Alcohol | H₂SO₄ / Toluene | ~70% | Dean-Stark apparatus may be used to remove water. |
Characterization of Derivatives
Successful derivatization should be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) is a key indicator. New signals corresponding to the added amine or alcohol moiety will appear.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the expected product.
-
Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a strong C=O stretch for the amide (1630-1680 cm⁻¹) or ester (1730-1750 cm⁻¹) will be prominent.
Conclusion
The 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold is a highly valuable starting point for the development of novel therapeutic agents. The protocols outlined in this document provide robust and reproducible methods for the synthesis of diverse amide and ester libraries. By leveraging these derivatization strategies, researchers can effectively explore the structure-activity relationships of this privileged heterocyclic core, paving the way for the discovery of next-generation pharmaceuticals.
References
- Al-Farahidi, K. A. (2025).
- Bentham Science Publishers. (2025).
- BenchChem. (2025).
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
- Chem-Space. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
-
Dolzhenko, A. V. (2014). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Synblock. (n.d.). Ethyl 5,7-dimethyl-2-(2-methylpropyl)
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Singh, S., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Al-Qadhi, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a] pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC. [Link]
- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
ResearchGate. (n.d.). Synthesis of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
Sources
- 1. fbmj.uoalfarahidi.edu.iq [fbmj.uoalfarahidi.edu.iq]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. peptide.com [peptide.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of cyclocondensation reactions. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide will equip you with the knowledge to optimize your synthetic routes and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions.
Question 1: My cyclocondensation reaction is resulting in a low yield. What are the most critical parameters to investigate?
Answer: Low yields in pyrazolo[1,5-a]pyrimidine synthesis are a common issue and can often be resolved by systematically evaluating several key reaction parameters. The primary factors to consider are the choice of solvent, the nature of the catalyst (acidic or basic), and the reaction temperature.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly employed.[4] Acetic acid can serve as both a solvent and an acidic catalyst, often leading to good results.[4] In some cases, high-boiling point aprotic solvents like DMF or dioxane may be beneficial, particularly for less reactive substrates. It's crucial to ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Catalyst Choice: The cyclocondensation can be catalyzed by either acids or bases.[4]
-
Acid Catalysis: Acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) in a solvent like acetic acid can be effective.[4] The acid protonates a carbonyl group of the 1,3-bielectrophile, increasing its electrophilicity and facilitating the initial nucleophilic attack by the 5-aminopyrazole.
-
Base Catalysis: Organic bases like triethylamine or piperidine can be used, particularly when reacting 5-aminopyrazoles with α,β-unsaturated nitriles.[1] Bases can deprotonate the amino group of the pyrazole, increasing its nucleophilicity.
-
-
Temperature and Reaction Time: Many cyclocondensation reactions require elevated temperatures (reflux) to proceed at a reasonable rate.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation byproducts from prolonged heating. Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and often improve yields by promoting rapid and uniform heating.[1][4][6][7]
Question 2: I am observing the formation of two regioisomers when using an unsymmetrical 1,3-dicarbonyl compound. How can I control the regioselectivity?
Answer: The formation of regioisomeric mixtures is a well-documented challenge when employing unsymmetrical 1,3-dicarbonyl compounds, such as ethyl acetoacetate.[8] This occurs because the two carbonyl groups exhibit different electrophilicities, and both the endocyclic and exocyclic nitrogen atoms of the 5-aminopyrazole can act as nucleophiles.
Controlling regioselectivity hinges on understanding the reaction mechanism and carefully selecting the reaction conditions:
-
Mechanism Insight: The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration.[4] The regioselectivity is determined by which carbonyl group is attacked first.
-
Strategies for Regiocontrol:
-
Choice of 1,3-Bielectrophile: Where possible, using a symmetrical 1,3-dicarbonyl compound will circumvent the issue of regioisomerism.
-
Microwave-Assisted Synthesis: In some instances, microwave irradiation has been shown to favor the formation of a single regioisomer, likely due to the rapid heating and shorter reaction times minimizing side reactions.[8][9]
-
Pre-functionalization of the Aminopyrazole: Modifying the substituents on the 5-aminopyrazole can influence the nucleophilicity of the amino group and potentially direct the reaction towards a single isomer.
-
Below is a decision-making workflow for addressing regioisomer formation:
Caption: Decision workflow for troubleshooting regioisomer formation.
Question 3: My reaction is not proceeding to completion, and I have a significant amount of starting material remaining. What should I do?
Answer: Incomplete conversion is often a sign of insufficient reaction activation or deactivation of the catalyst. Here’s a systematic approach to troubleshoot this issue:
-
Increase Reaction Temperature: If you are running the reaction at a moderate temperature, consider increasing it to the reflux temperature of the solvent. This will increase the reaction kinetics.
-
Switch to Microwave Irradiation: As mentioned previously, microwave heating can dramatically accelerate the reaction rate.[1][4]
-
Check Catalyst Activity: If you are using an acid or base catalyst, ensure it is of good quality and has not been deactivated by moisture or other impurities. You may need to use a freshly opened bottle or purify the catalyst.
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes be sufficient to drive the reaction to completion. However, be cautious as excessive catalyst can lead to side reactions.
-
Consider a Different Catalyst: If an acid catalyst is not effective, a base catalyst might be, and vice-versa. The optimal catalyst often depends on the specific substrates being used.
The following table summarizes common starting materials and suggested reaction conditions which can be a good starting point for optimization.
| 5-Aminopyrazole Derivative | 1,3-Bielectrophile | Solvent | Catalyst | Typical Conditions |
| 3-Amino-1H-pyrazole-4-carbonitrile | Acetylacetone | Acetic Acid | None (AcOH is the catalyst) | Reflux, 2-4 hours |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Ethanol | Sodium Ethoxide | Reflux, 6-8 hours[10] |
| 5-Aminopyrazole | Ethyl acetoacetate | Acetic Acid | Sulfuric Acid (catalytic) | Reflux, 3-5 hours[4] |
| 5-Aminopyrazole | α-Cinnamonitriles | Ethanol | Triethylamine | Reflux, 4-6 hours[1] |
Question 4: I am having difficulty with the work-up and purification of my pyrazolo[1,5-a]pyrimidine product. What are some best practices?
Answer: The work-up and purification strategy will depend on the physical properties of your product and the impurities present.
-
Work-up:
-
If your reaction is in an acidic solvent like acetic acid, you can often precipitate the product by pouring the reaction mixture into ice-cold water. The product can then be collected by filtration.
-
If your product is soluble in an organic solvent, an extractive work-up may be necessary. Neutralize the reaction mixture with a base like sodium bicarbonate solution, then extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most effective method for obtaining highly pure material. Common recrystallization solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system. Monitor the separation by TLC to determine the optimal solvent polarity.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with 1,3-Diketones in Acetic Acid
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole derivative (1.0 eq).
-
Add glacial acetic acid (5-10 mL per mmol of aminopyrazole).
-
Add the 1,3-diketone (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
-
In a microwave reaction vessel, combine the 5-aminopyrazole derivative (1.0 eq) and the 1,3-bielectrophile (1.1 eq).
-
Add the appropriate solvent (e.g., ethanol, acetic acid) and catalyst if required.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform an appropriate work-up as described in the previous section (precipitation or extraction).
-
Purify the product by recrystallization or column chromatography.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed cyclocondensation of a 5-aminopyrazole with a 1,3-diketone is depicted below.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
The synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This molecule is an important scaffold in medicinal chemistry, and its efficient synthesis is crucial for the development of new therapeutic agents.[1][2] This guide will walk you through the key steps of the synthesis, potential pitfalls, and strategies for optimization.
Synthetic Pathway Overview
The most common and efficient route for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves a two-step process:
-
Cyclocondensation: Reaction of a substituted aminopyrazole, namely ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate, with acetylacetone (2,4-pentanedione) to form the intermediate, ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.
Caption: General synthetic route for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis?
A1: The cyclocondensation reaction (Step 1) is the most critical step. The regioselectivity of this reaction determines the final product distribution. The aminopyrazole has two nucleophilic nitrogen atoms (the endocyclic NH and the exocyclic NH2), and both can potentially react with the carbonyl groups of acetylacetone.[3] Controlling the reaction conditions to favor the desired isomer is paramount.
Q2: How can I ensure the correct regioisomer is formed?
A2: The formation of the desired 2,5,7-trimethyl isomer over the 3,5,7-trimethyl isomer is influenced by the relative nucleophilicity of the nitrogen atoms in the aminopyrazole starting material.[3] Generally, the exocyclic amino group is more nucleophilic and will preferentially attack one of the carbonyl carbons of the acetylacetone. Using an acidic catalyst, such as glacial acetic acid, can help to direct the cyclization to the desired product. It is crucial to verify the structure of the product using 2D NMR techniques like HMBC and NOESY.[4][5]
Q3: What are the expected yields for each step?
A3: For the cyclocondensation step, yields can range from moderate to good, typically between 50-80%, depending on the purity of the starting materials and the reaction conditions. The hydrolysis step is generally high-yielding, often exceeding 90%.
Q4: Can I use a different β-dicarbonyl compound instead of acetylacetone?
A4: Yes, using other β-dicarbonyl compounds will result in different substitution patterns on the pyrimidine ring. For example, using ethyl acetoacetate would lead to a different set of isomers. The choice of the β-dicarbonyl compound is a key factor in the design of pyrazolo[1,5-a]pyrimidine derivatives.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Cyclocondensation) | - Impure starting materials (aminopyrazole or acetylacetone).- Incomplete reaction.- Formation of side products or regioisomers. | - Ensure the purity of starting materials using appropriate analytical techniques (NMR, melting point).- Increase the reaction time or temperature. Monitor the reaction progress by TLC.- Optimize the catalyst and solvent system. Acetic acid is a common choice, but other acids or bases could be explored.[1] |
| Formation of multiple products (isomers) in Step 1 | - Lack of regioselectivity in the cyclization. | - Carefully control the reaction temperature. Lower temperatures may favor the formation of one isomer.- The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., ethanol, DMF) in addition to acetic acid.- Isomers can often be separated by column chromatography on silica gel. |
| Difficulty in isolating the product after Step 1 | - The product may be soluble in the reaction mixture.- Formation of an oil instead of a solid. | - After removing the acetic acid under reduced pressure, try triturating the residue with a non-polar solvent like hexane or diethyl ether to induce precipitation.- If the product is an oil, attempt to crystallize it from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Incomplete hydrolysis in Step 2 | - Insufficient reaction time or temperature.- Inadequate amount of acid or base. | - Extend the reaction time or increase the temperature. Monitor the reaction by TLC until the starting ester is fully consumed.- Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, HCl) is used. |
| Product decomposition during hydrolysis | - Harsh hydrolysis conditions (e.g., too high temperature or concentration of acid/base). | - Use milder hydrolysis conditions. For example, use a lower concentration of base or conduct the reaction at a lower temperature for a longer period.- Consider enzymatic hydrolysis for a milder approach. |
| Difficulty in purifying the final carboxylic acid | - Presence of unreacted starting material or side products.- The product may be sparingly soluble in common organic solvents. | - Recrystallization is the preferred method for purifying the final product. A solvent system such as ethanol/water or DMF/water is often effective.- If recrystallization is not effective, consider converting the carboxylic acid to its salt (e.g., sodium salt) to facilitate the removal of non-acidic impurities, followed by re-acidification to precipitate the pure product. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol is based on established procedures for the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[4]
Materials:
-
Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure.
-
To the resulting residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Step 2: Hydrolysis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This protocol is a general procedure for the hydrolysis of pyrazolopyrimidine esters.
Materials:
-
Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Suspend the ethyl ester intermediate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
If a basic hydrolysis was performed, carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Characterization Data
Expected Analytical Data for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
While a specific peer-reviewed publication with the full analytical data for the title compound was not identified, based on the analysis of similar structures, the following are expected:
-
¹H NMR: Signals corresponding to the three methyl groups, a proton on the pyrimidine ring, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). The chemical shifts of the methyl groups can help in confirming the regiochemistry.[5]
-
¹³C NMR: Resonances for the methyl carbons, the carbons of the pyrazolo[1,5-a]pyrimidine core, and the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm).[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C10H11N3O2, MW: 205.21 g/mol ).[7][]
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700-1725 cm⁻¹).[6]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Thore, S. N., Gupta, S. V., & Baheti, K. G. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. (n.d.). Bibliomed. Retrieved January 22, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
El-Shehry, M. F. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2009). PubMed Central. [Link]
-
Synthesis and cytotoxic activity of new pyrazolo[1,5-α]pyrimidines and determination of pyrimidine regiospecific ring formation with 2D NMR. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(1), 123-134. [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). PubMed Central. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved January 22, 2026, from [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2023). RSC Publishing. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). HETEROCYCLES, 91(6), 1211. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid | 739364-96-6 | Benchchem [benchchem.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the purification of pyrazolo[1,5-a]pyrimidine-3-carboxylic acids. This class of compounds, while vital in medicinal chemistry and materials science, often presents unique purification challenges due to its structural rigidity, polarity, and amphoteric nature.[1][2] This guide is designed to provide you with both foundational protocols and advanced troubleshooting strategies, grounded in chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your workflow, and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid? A1: This compound is generally a white to light yellow or brown crystalline powder.[3][4] It has a high melting point, often in the range of 255-260 °C, and is poorly soluble in water and slightly soluble in alcohols and ethers under neutral conditions.[3] Its high polarity and hydrogen bonding capabilities dominate its physical behavior.
Q2: My compound is insoluble in most common chromatography solvents. What should I do? A2: This is a common issue. The high polarity of the carboxylic acid and the nitrogenous heterocyclic core reduces solubility in nonpolar solvents like heptane or dichloromethane. You may need to add a polar co-solvent like methanol to your mobile phase or switch to a reverse-phase chromatography setup (C18 column) using water/acetonitrile or water/methanol gradients, often with an acidic modifier like formic acid or TFA to improve peak shape.[5]
Q3: Can I use acid-base extraction for purification? A3: Absolutely. The carboxylic acid moiety (pKa ~3-4) and the basic nitrogen atoms of the pyrimidine ring make acid-base extraction a powerful tool. By dissolving the crude material in an organic solvent and extracting with an aqueous base (like NaHCO₃ or Na₂CO₃), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer to precipitate your purified product.
Q4: What are the most common impurities I should expect? A4: Impurities often stem from the synthesis, which typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[6] Common impurities include:
-
Unreacted 3-aminopyrazole starting material.
-
Unreacted β-dicarbonyl compound.
-
Byproducts from side reactions, such as isomeric pyrazolo[1,5-a]pyrimidines if the dicarbonyl compound is asymmetric.[6]
-
If synthesized via ester hydrolysis, the corresponding starting ester is a primary potential impurity.[7][8]
Troubleshooting and In-Depth Purification Guides
This section addresses complex purification scenarios with detailed explanations and protocols.
Problem 1: Persistent Baseline Impurities After Recrystallization
Scenario: You have performed a recrystallization, but TLC or ¹H NMR analysis still shows several small, persistent impurities.
Causality Analysis: Recrystallization is excellent for removing impurities with significantly different solubility profiles but is less effective for closely related structural isomers or impurities that co-crystallize with the product. The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core can promote co-crystallization with similarly shaped molecules.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent impurities.
Solution 1: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Suspend the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate (50 mL). Some material may not fully dissolve.
-
Extraction: Transfer the suspension to a separatory funnel. Add 5% aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure. The solid product should dissolve in the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer two more times with fresh 5% NaHCO₃ solution (2 x 30 mL), combining all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with ethyl acetate (20 mL) to remove any trapped neutral impurities.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Solution 2: Column Chromatography
If acid-base extraction fails to remove a stubborn impurity (e.g., another acidic compound), chromatography is the next logical step.
Table 1: Recommended Column Chromatography Conditions
| Parameter | Normal-Phase | Reverse-Phase |
| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |
| Typical Eluent | Dichloromethane/Methanol (e.g., 98:2 to 90:10) with 0.5-1% Acetic Acid | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA |
| When to Use | For separating less polar impurities. | For highly polar compounds and impurities that are difficult to separate on silica.[5] |
| Key Tip | The acidic modifier (acetic acid) is crucial to prevent severe tailing of the carboxylic acid on the basic silica surface. | The acidic modifier protonates the carboxylate and silanols, leading to sharper peaks. |
Problem 2: Product Fails to Crystallize or Oils Out
Scenario: After precipitation from an acid-base extraction or when attempting recrystallization, the product separates as a sticky oil or gum instead of a crystalline solid.
Causality Analysis: "Oiling out" occurs when a compound's solubility in the solvent is higher than the solubility of its supercooled liquid state at that temperature. This is often caused by residual impurities that depress the melting point or disrupt the crystal lattice formation. Using a solvent that is too "good" (dissolves the compound too well) can also be a cause.
Solution 1: Modify the Recrystallization Solvent System
Experimental Protocol: Finding a Recrystallization Solvent
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (see Table 2) at room temperature and upon heating.
-
Ideal Solvent: An ideal single solvent will dissolve the compound when hot but not when cold.
-
Solvent/Anti-Solvent Pair: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF, or hot ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (the "anti-solvent," e.g., water, hexane) dropwise until persistent cloudiness appears. Re-heat to clarify and then allow to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.
Table 2: Common Solvents for Polar Heterocycles
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often used with water as an anti-solvent. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Acetic Acid | 118 | Polar Protic | Good for dissolving stubborn carboxylic acids, but can be hard to remove. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent solvent, but high boiling point makes it difficult to remove. Often used with water as an anti-solvent. |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Similar to DMF; use as a last resort due to very high boiling point. |
| Water | 100 | Very Polar | Typically used as an anti-solvent. |
Solution 2: Trituration
If recrystallization is problematic, trituration can be effective. This involves suspending the crude oil/solid in a solvent where the product is insoluble but the impurities are soluble.
Experimental Protocol: Trituration
-
Place the crude material in a flask.
-
Add a solvent in which the product is known to be poorly soluble (e.g., diethyl ether, ethyl acetate, or a heptane/ethyl acetate mixture).
-
Stir or sonicate the suspension vigorously for 15-30 minutes. The oily product should solidify as the soluble impurities are washed away.
-
Collect the resulting solid by vacuum filtration and wash with a small amount of the same cold solvent.
Visualizing the Purification Strategy: Acid-Base Extraction
The following diagram illustrates the chemical principles behind the acid-base extraction workflow, showing how the target molecule's charge state is manipulated to achieve separation.
Caption: Mechanism of purification by acid-base extraction.
References
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid(I) - ChemBK. (2024). Provides physical properties such as appearance, melting point, and basic solubility. Source: ChemBK. [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6) - Chemchart. (n.d.). Lists physical and chemical properties, including melting point and water solubility. Source: Chemchart. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (2021). Reviews various synthetic routes and functionalizations, indicating potential impurities and purification by recrystallization. Source: National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (2022). Describes multi-step syntheses where purification is mentioned, including flash chromatography. Source: National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (2023). Discusses common synthetic strategies like cyclization and condensation, which informs on likely starting material impurities and purification methods. Source: National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (2021). Details the hydrolysis of an ester to a carboxylic acid, a common route where the starting ester is a potential impurity. Source: National Center for Biotechnology Information. [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem. (n.d.). Comprehensive database with chemical properties, identifiers, and safety information. Source: National Center for Biotechnology Information. [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)- | C24H27N5O2 | CID 136928098 - PubChem. (n.d.). Data on a related derivative, useful for understanding the broader chemical family. Source: National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2023). A review on the synthesis and applications, highlighting the importance of this chemical scaffold. Source: Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - MDPI. (2022). Research article detailing the synthesis of related compounds, providing context for purification strategies. Source: MDPI. [Link]
-
Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. (1975). A classic paper on the synthesis and reactivity of the parent ring system, useful for understanding potential side reactions. Source: Canadian Journal of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. (2014). Describes synthesis and purification of derivatives, offering insights into applicable lab techniques. Source: National Center for Biotechnology Information. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. (2021). Discusses hydrolysis and esterification, relevant for understanding potential side reactions and impurities. Source: National Center for Biotechnology Information. [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide | Request PDF - ResearchGate. (2022). Details the hydrolysis of a pyrazole ester to its carboxylic acid, a reaction directly analogous to a potential synthesis route. Source: ResearchGate. [Link]_Key_Synthon_of_Darolutamide)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID CAS#: 25940-35-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Troubleshooting for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for overcoming the common solubility challenges associated with 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in aqueous buffers used for biological assays. Our approach is grounded in the physicochemical properties of the molecule to ensure robust and reproducible results.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid poorly soluble in neutral aqueous buffers (e.g., PBS, pH 7.4)?
Answer:
The solubility issue stems directly from the compound's chemical structure. It is a heterocyclic molecule containing a carboxylic acid (-COOH) functional group.
-
The Role of pKa: Carboxylic acids are weak acids. Their solubility in water is highly dependent on the pH of the solution relative to their pKa (the pH at which the acid is 50% ionized).
-
At pH < pKa: The carboxylic acid group is predominantly in its protonated, neutral form (R-COOH). This form is less polar and generally exhibits poor solubility in water because it is less able to form favorable interactions with polar water molecules.[1]
-
At pH > pKa: The group loses its proton to become the deprotonated, anionic carboxylate form (R-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.
-
The Henderson-Hasselbalch equation governs this relationship, making it a powerful tool for predicting and manipulating solubility.[2][3] For many carboxylic acids, the pKa value is in the range of 3-5.[4] Therefore, at a neutral pH of 7.4, the compound exists almost entirely in its deprotonated, more soluble form. However, the intrinsic solubility of the uncharged pyrazolopyrimidine scaffold can still be low, and achieving high concentrations may require further optimization.[5][6]
Caption: pH-dependent equilibrium of the carboxylic acid.
Q2: What is the primary and simplest method to solubilize this compound for an assay?
Answer:
The most direct method is pH adjustment . By preparing a concentrated stock solution in a weak basic solution, you can ensure the carboxylic acid is deprotonated and fully solubilized.
-
Initial Weighing: Accurately weigh the desired amount of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid powder.
-
Initial Suspension: Add a portion of the final desired volume of purified water (e.g., add 800 µL for a final volume of 1 mL). The compound will likely not dissolve and will form a slurry.
-
Basification: Prepare a dilute solution of Sodium Hydroxide (NaOH), for example, 0.1 N NaOH. Add the NaOH solution dropwise to the slurry while vortexing or stirring.
-
Dissolution Point: Continue adding base until the solution becomes completely clear. This indicates that the compound has been converted to its soluble sodium salt form. Use the minimum amount of base necessary to achieve dissolution.
-
Final Volume Adjustment: Add purified water to reach the final desired concentration.
-
pH Check (Optional but Recommended): Check the pH of the final stock solution. It should be basic. If your assay has a specific pH requirement, you will need to account for the dilution of this basic stock into your final assay buffer.
Causality: By adding a base (OH⁻), you shift the equilibrium described in Q1 to the right, forcing the formation of the highly soluble carboxylate anion (R-COO⁻).[7] This method is often superior to using organic solvents as it avoids potential solvent-induced artifacts in biological assays.
Q3: My assay is sensitive to high pH, or the compound still has limited solubility. What is the next best approach?
Answer:
The use of an organic co-solvent is the standard secondary approach. Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its powerful solubilizing ability for a wide range of molecules.[8]
Co-solvents work by reducing the polarity of the bulk solvent (water), making it a more favorable environment for non-polar molecules to dissolve.[9][10]
-
Weigh Compound: Accurately weigh the compound into a suitable vial.
-
Add Co-Solvent: Add 100% high-purity, anhydrous DMSO directly to the powder to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure Dissolution: Vortex vigorously. If needed, gentle warming (to 30-40°C) or sonication in a water bath can be used to facilitate dissolution. Ensure the final solution is perfectly clear with no visible particulates.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Critical Consideration: While DMSO is an excellent solvent, it can have direct effects on biological assays, including altering enzyme activity, affecting cell membrane permeability, and causing cytotoxicity.[11][12] It is imperative to keep the final concentration of DMSO in the assay as low as possible, typically well below 0.5% (v/v) .[13][14]
| Co-Solvent | Typical Stock Concentration | Recommended Final Assay Conc. | Pros & Cons |
| DMSO | 10 - 50 mM | < 0.5% | Pro: Excellent solubilizing power. Con: Can interfere with assays; cytotoxic at higher concentrations.[8] |
| Ethanol | 10 - 50 mM | < 1.0% | Pro: Less toxic than DMSO for many cell types. Con: More volatile; may not be as effective for highly insoluble compounds. |
| Methanol | 10 - 50 mM | < 1.0% | Pro: Good solvent for many organic molecules. Con: More toxic than ethanol; can denature proteins. |
Q4: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I solve this?
Answer:
This is a very common issue known as "crashing out" and highlights the difference between thermodynamic and kinetic solubility.[6] Your high-concentration DMSO stock is stable, but upon high dilution into a predominantly aqueous environment, the compound's low aqueous solubility becomes the limiting factor.
Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
Instead of a single large dilution step (e.g., 1 µL of 10 mM stock into 999 µL buffer), perform the dilution in stages.
-
Intermediate Dilution: First, dilute your 10 mM stock 1:10 in 100% DMSO to get a 1 mM stock.
-
Second Intermediate: Dilute the 1 mM stock 1:10 in a solution of 50% DMSO / 50% assay buffer.
-
Final Dilution: Use the second intermediate stock for the final dilution into the 100% assay buffer. This gradual reduction in organic solvent concentration can prevent the compound from crashing out of solution.
Q5: Are there any advanced methods if both pH adjustment and co-solvents fail or are incompatible with my experiment?
Answer:
Yes, for highly challenging compounds, formulation technologies can be employed. The most common in a research setting is the use of cyclodextrins .
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The hydrophobic pyrazolopyrimidine portion of your molecule can form an "inclusion complex" within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain soluble in water.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high aqueous solubility and low toxicity.[15]
-
Application: This typically involves preparing the assay buffer to contain a specific concentration of the cyclodextrin (e.g., 1-10 mM) before adding the compound stock.
Q6: How can I visually confirm that my compound is truly dissolved and not a fine, semi-transparent suspension?
Answer:
This is a critical step for data integrity. A fine suspension can scatter light in plate readers and lead to highly variable and inaccurate results.
-
Visual Inspection: A true solution should be perfectly clear. View the vial or plate against a dark background with a focused light source (like a flashlight). Look for the Tyndall effect —if you can see the path of the light beam through the solution, it indicates the presence of suspended particles scattering the light. A true solution will not show this.
-
Centrifugation: Place your stock solution or final assay solution in a microcentrifuge tube and spin at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully inspect the bottom and sides of the tube for any pellet formation. If a pellet is visible, your compound is not fully dissolved at that concentration.
By systematically applying these principles, from basic pH adjustment to advanced formulation strategies, researchers can confidently overcome the solubility challenges of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and generate reliable data in their assays.
References
-
Popovska, O., Simonoska Crcarevska, M., & Goracinova, K. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Yalkowsky, S. H., & Te, E. F. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Patel, M., & Tekade, R. K. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Current Pharmaceutical Design. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Di Dalmazi, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
SciELO. (2015). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
Ahamad, T., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Spectroscopy. [Link]
-
Kouskoura, M. G., et al. (2013). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Pharmaceutical Research. [Link]
-
Pharma Info. (2024). Compexation of poorly water soluble drug with cyclodextrin. Pharma Info. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IROCHEL. [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency. Slideshare. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. Quora. [Link]
-
Wang, Z., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. [Link]
-
Boggara, M. B., & Mihailescu, M. (2019). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical Journal. [Link]
-
ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
ResearchGate. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. [Link]
-
ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Gallardo-Villagrán, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
-
Clark, J. (2023). an introduction to carboxylic acids. Chemguide. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in this critical synthetic transformation. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving the desired substitution pattern is paramount for biological activity, making regiochemical control a central challenge in the synthesis of these valuable compounds.[3][4]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal mechanisms governing isomeric outcomes. We will address common experimental challenges in a direct question-and-answer format, supported by detailed troubleshooting guides, validated protocols, and mechanistic diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting my synthesis. What is the fundamental challenge of regioselectivity in the condensation of an aminopyrazole with a 1,3-dicarbonyl compound?
Answer: The core issue arises from the reaction between two non-symmetrical reagents: a 3-aminopyrazole (which is a tautomer of 5-aminopyrazole) and an unsymmetrical 1,3-dicarbonyl compound (or its equivalent). The 3-aminopyrazole possesses two distinct nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyrazole nitrogen (N1). The 1,3-dicarbonyl has two distinct electrophilic carbonyl carbons.
The reaction proceeds via a condensation-cyclization sequence. The regiochemical outcome—that is, whether you form a 5-substituted, 7-substituted, or a mixture of pyrazolo[1,5-a]pyrimidines—depends on which nitrogen attacks which carbonyl, and in what sequence. This competition gives rise to two potential regioisomeric products, as illustrated below.
Figure 1. General reaction showing two possible regioisomers.
Controlling the reaction to favor one pathway over the other is the primary goal of regioselective synthesis.
Q2: My reaction of 3-amino-5-phenylpyrazole with 1,1,1-trifluoro-2,4-pentanedione is giving me one major product. How do I know if it's the 5-methyl-7-trifluoromethyl or the 5-trifluoromethyl-7-methyl isomer? And why is one favored?
Answer: This is a classic scenario where electronic effects on the 1,3-dicarbonyl starting material dictate the outcome.
Causality (The "Why"): The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. The carbon atom of the trifluoromethyl ketone (C-CF₃) is significantly more electron-deficient (more electrophilic) than the carbon of the methyl ketone (C-CH₃) due to the strong electron-withdrawing inductive effect of the -CF₃ group.
The generally accepted mechanism involves the initial nucleophilic attack of the exocyclic amino group (-NH₂) onto the most electrophilic carbonyl carbon. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the remaining carbonyl group, leading to the final product after dehydration.[5]
Therefore, the -NH₂ group will preferentially attack the C-CF₃ carbon. This directs the synthesis to selectively form the 7-trifluoromethyl-5-methylpyrazolo[1,5-a]pyrimidine isomer.
Structure Verification (The "Self-Validating System"): You must never assume the structure based solely on mechanistic prediction. Unambiguous characterization is essential.
-
1D NMR (¹H, ¹⁹F, ¹³C): While useful, 1D spectra can sometimes be ambiguous for definitive isomer assignment.
-
2D NMR (HMBC, NOESY): These are the gold-standard techniques for confirmation.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the proton signal of the C5-methyl group and the carbon signal at C7. Or, look for a correlation between the pyrimidine C6-H proton and the carbons at C5 and C7.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlations. For the 7-CF₃ isomer, you would expect to see a NOE correlation between the pyrimidine C6-H proton and the C5-methyl protons.
-
Q3: I need to synthesize the opposite isomer. How can I force the reaction to favor the 5-aryl-7-alkylpyrazolo[1,5-a]pyrimidine?
Answer: Synthesizing the thermodynamically less favored isomer requires a more strategic approach than simply reacting a diketone. The most reliable method is to use a 1,3-bielectrophile equivalent that forces the initial bond formation to occur at a specific position. The use of β-enaminones is a highly effective strategy.[6][7]
Causality & Mechanism: A β-enaminone, such as 3-(dimethylamino)-1-aryl-2-propen-1-one, contains a good leaving group (dimethylamine) at the β-position. The reaction proceeds via an initial aza-Michael (conjugate) addition of the aminopyrazole's exocyclic -NH₂ group to the β-carbon of the enone system.[6] This step is regiodefining, as it forces the C-N bond to form at what will become the C5-N bond in the pyrimidine ring. The subsequent step is an intramolecular cyclization of the pyrazole N1 onto the ketone carbonyl, followed by dehydration, to yield the desired 5-aryl-7-alkyl isomer exclusively.
Figure 2. Decision workflow for synthesizing the less favored isomer.
Q4: My regioselectivity is poor even when using an unsymmetrical diketone. What reaction parameters can I adjust?
Answer: When electronic differences between the carbonyls are not pronounced, or when steric factors create a complex energy landscape, you can often improve selectivity by modifying the reaction conditions.[5]
Troubleshooting Guide: Reaction Parameters
| Parameter | Recommended Adjustment & Rationale |
| Catalyst / pH | Acidic Catalyst (e.g., Acetic Acid, p-TsOH): Often the default. It can protonate the carbonyls, enhancing their electrophilicity. However, strong acid can protonate the exocyclic amino group, reducing its nucleophilicity and potentially favoring attack by the pyrazole N1, which can lead to other side products. Fine-tuning the acid strength is key.[3][5] Basic Catalyst (e.g., NaOEt, Piperidine): A base can deprotonate the pyrazole N-H, creating a highly nucleophilic pyrazolate anion. This can alter the reaction pathway and selectivity. This is often used when reacting with diesters like diethyl malonate.[3][4] |
| Solvent | Polar Protic (e.g., Ethanol, Acetic Acid): Can stabilize charged intermediates and participate in proton transfer, which is often crucial for the dehydration step. Ethanol is a common choice under reflux.[6] Polar Aprotic (e.g., DMF, Dioxane): Can sometimes favor different transition states compared to protic solvents. Solvent-free / Neat: Heating the reagents together, sometimes under microwave irradiation, can accelerate the reaction and occasionally improve selectivity by forcing the reaction down the path with the lowest activation energy barrier.[6] |
| Temperature | Increase Temperature (Reflux / Microwave): Generally, higher temperatures favor the thermodynamically more stable product. If one isomer is significantly more stable, heating can improve the ratio. Microwave heating is known to dramatically reduce reaction times and can sometimes improve yields and selectivity.[6][8] Decrease Temperature: If the desired product is the kinetically favored one, running the reaction at a lower temperature might improve its ratio, although reaction times will be longer. |
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-(Trifluoromethyl) Isomer
This protocol details the synthesis of 5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine , leveraging the high electrophilicity of the trifluoromethyl ketone.
Step-by-Step Methodology:
-
To a solution of 5-amino-3-phenyl-1H-pyrazole (1.0 mmol, 159 mg) in glacial acetic acid (5 mL) in a round-bottom flask, add 1,1,1-trifluoro-2,4-pentanedione (1.1 mmol, 169 mg, 1.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.
-
Pour the mixture into ice-water (25 mL).
-
Collect the resulting solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.
-
Verification: Confirm the structure as the 7-trifluoromethyl isomer using ¹H, ¹⁹F, and 2D NMR (NOESY) spectroscopy as described in Q2.
Protocol 2: Directed Synthesis of 5-Aryl Isomer using a β-Enaminone
This protocol details the synthesis of 5-phenyl-7-methyl-2-(morpholino)pyrazolo[1,5-a]pyrimidine , demonstrating regiocontrol using an enaminone intermediate.[7]
Step-by-Step Methodology:
-
To a solution of 5-amino-3-(morpholino)-1H-pyrazole (1.0 mmol, 182 mg) in glacial acetic acid (5 mL), add 4-(dimethylamino)-3-buten-2-one (1.0 mmol, 113 mg, 1.0 eq). Note: This specific enaminone will yield the 7-methyl product. To get a 7-aryl product, you would use an enaminone derived from an aryl methyl ketone.
-
Heat the mixture to reflux for 3 hours.[7]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product. Purify by recrystallization from a suitable solvent like ethanol/water.
-
Verification: Confirm the structure using 2D NMR. Expect to see a NOESY correlation between the C6-H proton and the protons of the C7-methyl group, confirming the desired regiochemistry.
References
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Akinboye, E. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Shaik, A., & Sree, G. S. (2023). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Akinboye, E. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Cho, S. Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tobar, R. A. E., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
-
Hassan, A. S., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. Available at: [Link]
-
Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Sharma, P., & Rakesh. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Stability of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in Solution
Introduction
Welcome to the technical support center for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic system in medicinal chemistry, known for its relative stability and presence in various therapeutic agents.[1][2][3] However, understanding the specific stability profile of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid under your experimental conditions is critical for data integrity, formulation development, and overall research success.[4][5][6][7] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazolo[1,5-a]pyrimidine core?
The pyrazolo[1,5-a]pyrimidine ring system is a fused aromatic heterocycle, which generally confers good chemical stability.[1] The π-excessive pyrazole ring fused to a π-deficient pyrimidine ring contributes to this stability.[1] However, the substituents on the core, in this case, the two methyl groups, a carboxylic acid, and another methyl group, will significantly influence the molecule's overall stability profile.
Q2: What are the likely degradation pathways for this molecule?
While specific degradation pathways for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are not extensively published, we can anticipate potential degradation based on its functional groups:
-
Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, decarboxylation could be a potential degradation pathway.
-
Oxidation: The pyrazole and pyrimidine rings, despite their aromaticity, can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.
-
Photodegradation: Many heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light over extended periods could lead to degradation.[5]
Q3: How does pH impact the stability of this compound in solution?
The pH of a solution can dramatically influence the stability of organic molecules.[8] For 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the carboxylic acid moiety (with a predicted pKa) will exist in its ionized (carboxylate) or non-ionized form depending on the pH. This can affect solubility and susceptibility to degradation.[8] Generally, extremes of pH (highly acidic or highly alkaline) are more likely to promote hydrolysis or other degradation reactions.[4][6]
Q4: What are the initial signs of degradation in my stock solution?
Visual signs of degradation can include a change in color of the solution or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[6]
Q5: How should I prepare and store stock solutions of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
For initial use, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For long-term storage, it is best to store the compound as a solid at -20°C or -80°C, protected from light and moisture. If you must store it in solution, use small aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
You are observing variable results in your cell-based or enzymatic assays using a stock solution of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Caption: Troubleshooting workflow for inconsistent assay results.
-
Verify Solution Preparation and Handling:
-
Causality: Errors in weighing, dilution, or solvent choice can lead to incorrect concentrations and thus, inconsistent results.
-
Action: Prepare a fresh stock solution from the solid compound. Use a calibrated balance and precise pipetting techniques. Ensure the solvent is appropriate and of high purity.
-
-
Assess Compound Stability in Assay Media:
-
Causality: The compound may be unstable in the aqueous, buffered environment of your assay media, especially at 37°C.
-
Action: Incubate the compound in your assay media under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the sample by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to check for the appearance of degradation peaks and a decrease in the parent peak area.
-
-
Perform a Forced Degradation Study:
-
Causality: Understanding the compound's liabilities under stress conditions can help pinpoint the cause of instability.[4][5][7]
-
Action: Conduct a forced degradation study as outlined in the "Experimental Protocols" section below. This will reveal if the compound is sensitive to acid, base, oxidation, heat, or light.
-
-
Optimize Assay and Storage Conditions:
-
Causality: Based on the stability data, you may need to adjust your experimental or storage protocols.
-
Action: If the compound is unstable in your assay media, consider reducing the incubation time or preparing the working solution immediately before use. If it is light-sensitive, perform experiments under low-light conditions. For storage, ensure solutions are kept at -80°C in small, single-use aliquots.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
You are analyzing your sample and observe new peaks that were not present in the initial analysis of the pure compound.
-
System Suitability Check:
-
Causality: The issue could be with the HPLC system or the mobile phase.
-
Action: Inject a blank (solvent) to ensure there are no ghost peaks. Run a standard of your compound to confirm the retention time and peak shape.
-
-
Investigate Sample History:
-
Causality: The degradation may have occurred during storage or sample preparation.
-
Action: Review the storage conditions of the solid and the solution (temperature, light exposure). Consider if the sample was exposed to any harsh conditions during preparation.
-
-
Conduct a Confirmatory Forced Degradation Study:
-
Causality: Comparing the unknown peaks to those generated under controlled stress conditions can help identify the degradation pathway.[6][9]
-
Action: Perform the forced degradation study protocol. If the retention times of the unknown peaks match those from a specific stress condition (e.g., acid hydrolysis), you have likely identified the cause of degradation.
-
Data Summary: Expected Stability under Stress Conditions
The following table provides a hypothetical summary of results from a forced degradation study. You should generate this data for your specific batch of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 h | RT | 10% | 1 |
| Thermal | Solid | 48 h | 80°C | <5% | 1 |
| Photolytic | Solution (in Quartz) | 24 h | RT (ICH light box) | 30% | 4 |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Optimization:
-
Run a gradient from 5% to 95% B over 20 minutes to elute the parent compound and any potential degradants.
-
Adjust the gradient to ensure good resolution between the parent peak and any new peaks.
-
-
Analysis of Stressed Samples:
-
Inject samples from the forced degradation study (Protocol 2).
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.
-
Protocol 2: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).
-
Analysis: Analyze all samples by the developed stability-indicating HPLC method. Compare the chromatograms to a control sample (stock solution stored at 4°C).
References
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI. Retrieved from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrazolopyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. Retrieved from [Link]
-
Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazolo[1,5-a]pyrimidines
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key enzymes like protein kinases.[1][2][3] Its synthetic tractability and versatile structure allow for extensive modification, leading to compounds with a wide range of biological activities.[4] However, like many small molecules derived from high-throughput screening (HTS) and medicinal chemistry efforts, this scaffold can present challenges in biological assays, chief among them being inconsistent and irreproducible results.
This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework for troubleshooting these issues. We will move beyond simple checklists to explore the underlying causes of inconsistency, empowering you to design robust experiments, correctly interpret your data, and have confidence in your results. This resource is structured in a question-and-answer format to directly address the most common problems encountered in the lab.
Section 1: Compound-Centric Troubleshooting: Is Your Molecule the Problem?
Inconsistent results often originate from the physical and chemical properties of the test compound itself. Before questioning the biological system, it is crucial to validate the integrity and behavior of your pyrazolo[1,5-a]pyrimidine molecule in the specific assay context.
FAQ 1: How should I properly dissolve and store my pyrazolo[1,5-a]pyrimidine compound to ensure consistency?
Answer: Proper handling of your compound is the first and most critical step for reproducibility.[5] The "three S's"—Solvent, Solubility, and Stability—are paramount.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. However, it is crucial to be aware of its potential effects on assays. High concentrations of DMSO can be directly cytotoxic, alter cell membrane permeability, or even interfere with assay signals.[6][7][8]
-
Solubility Limits: Pyrazolo[1,5-a]pyrimidines, particularly those developed as kinase inhibitors, can have poor aqueous solubility.[9][10] Exceeding the solubility limit in your final assay buffer is a primary cause of inconsistent results. When a compound "crashes out" of solution, its effective concentration is unknown and variable.[5]
-
Storage and Stability: Compounds in solution are more susceptible to degradation than in their solid form. Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation or precipitation.
Best Practices Table:
| Parameter | Recommendation | Rationale & Causality |
| Primary Solvent | 100% DMSO (High-Purity, Anhydrous) | Maximizes solubility for stock solutions. Anhydrous DMSO prevents hydration of the compound, which can occur with water absorption from the air.[11] |
| Stock Concentration | 10-20 mM (Typical) | A high-concentration stock minimizes the volume of DMSO added to the final assay, reducing solvent-induced artifacts. |
| Working Solutions | Prepare fresh serial dilutions from the stock for each experiment. | Avoids storing intermediate dilutions where the compound may be less stable or prone to precipitation. |
| Final DMSO Concentration | < 0.5% in biochemical assays, < 0.1% in cell-based assays. | Minimizes solvent toxicity and interference.[7][12] Always include a "vehicle control" (e.g., 0.1% DMSO in buffer) in your experiments to measure the baseline effect of the solvent. |
| Storage (Solid) | As per vendor instructions (typically -20°C, desiccated). | Protects from moisture and light to prevent degradation. |
| Storage (Solution) | Aliquot stock solutions into single-use volumes and store at -20°C or -80°C for up to 6 months.[13] | Prevents repeated freeze-thaw cycles which can compromise compound integrity. |
FAQ 2: My results are declining over time. Could my pyrazolo[1,5-a]pyrimidine be degrading?
Answer: Yes, compound degradation is a significant and often overlooked source of variability. The chemical stability of your specific pyrazolo[1,5-a]pyrimidine derivative depends on its functional groups and the conditions it is exposed to (e.g., pH of the buffer, light, temperature).
To diagnose this, you must empirically determine the stability of your molecule under your specific assay conditions.
Troubleshooting Steps:
-
Incubate the Compound: Prepare your compound at its highest working concentration in the final assay buffer (including all components except the cells or target enzyme).
-
Time Course: Incubate this solution under the exact same conditions as your assay (e.g., 37°C for 2 hours). Take samples at different time points (e.g., 0, 1, 2, and 4 hours).
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16] This technique can separate the parent compound from any degradation products and confirm their identities by mass.
-
Interpretation: Compare the peak area of the parent compound at each time point. A significant decrease in the parent peak area over time, accompanied by the appearance of new peaks, confirms degradation.
If degradation is confirmed, you may need to shorten your assay incubation time, adjust the buffer pH, or protect your plates from light. A detailed protocol for this analysis is provided in the Protocols section.
FAQ 3: I'm seeing non-specific inhibition and my dose-response curves look strange. Could this be compound aggregation?
Answer: Absolutely. This is one of the most common artifacts in early drug discovery.[17][18] Many organic molecules, particularly those that are planar and hydrophobic, can self-assemble into colloidal aggregates in aqueous buffers, especially when their critical aggregation concentration (CAC) is exceeded.[17] These aggregates are typically 50-1000 nm in diameter and act as "promiscuous inhibitors" by sequestering proteins on their large surface area, leading to non-specific inhibition.[19][20]
Hallmarks of Aggregation-Based Inhibition:
-
Steep, non-sigmoidal dose-response curves.
-
High Hill slopes (>2).
-
Inhibition is sensitive to the concentration of enzyme or detergent in the assay.
-
Activity is attenuated by the addition of a "scavenger" protein like Bovine Serum Albumin (BSA).
-
Results are highly variable and dependent on minor changes in protocol (e.g., order of addition, mixing intensity).
The diagram below illustrates how aggregates can non-specifically sequester an enzyme, preventing it from binding its substrate and thus giving a false-positive signal.
Caption: Mechanism of True vs. Aggregation-Based Inhibition.
The most direct way to test for aggregation is using Dynamic Light Scattering (DLS) .[21][22][23] This technique measures the size of particles in your solution. If your compound solution shows particles in the 50-1000 nm range that are absent in the buffer-only control, aggregation is occurring. A detailed protocol for DLS analysis is provided in the Protocols section.
Section 2: Assay-Centric Troubleshooting: Is Your Experimental System the Problem?
If you have confirmed your compound is pure, stable, and non-aggregating, the next step is to scrutinize the assay itself.
FAQ 4: Why is there high variability between my replicate wells?
Answer: High well-to-well variability often points to operational inconsistencies or issues with assay components.
Troubleshooting Workflow:
The following flowchart outlines a systematic approach to diagnosing the source of variability.
Caption: Workflow for Troubleshooting High Replicate Variability.
-
Pipetting: Inaccurate or inconsistent dispensing of compound, enzyme, or cells is a primary culprit. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Reagent Homogeneity: Ensure all reagents, especially cell suspensions or viscous enzyme stocks, are fully mixed before aliquoting into the plate.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artifactual results. To mitigate this, fill the outer wells with sterile water or buffer and do not use them for experimental data.
-
Assay Signal Stability: Ensure the signal you are measuring (e.g., fluorescence, luminescence) is stable over the time it takes to read the entire plate.
FAQ 5: My results are not consistent between experiments performed on different days. Why?
Answer: Day-to-day variability points to a lack of standardization in your protocol or instability of critical reagents.
-
Reagent Stability: Are you using the same lot of enzyme, cells, and detection reagents? If thawing and re-freezing reagents, their activity may decline over time. Prepare large batches of critical reagents and aliquot for single use.
-
Cell-Based Assays: This is a major source of variability.
-
Passage Number: Use cells within a consistent, low passage number range. Cells at high passage numbers can exhibit altered morphology, growth rates, and signaling responses.
-
Cell Density: Ensure you are seeding the same number of viable cells for each experiment. Perform a cell count and viability check (e.g., with Trypan Blue) every time.
-
Serum Lot: Different lots of Fetal Bovine Serum (FBS) can have varying levels of growth factors, profoundly impacting cell signaling. Test and qualify a large batch of serum for your specific assay and use it for the duration of the study.
-
-
Environmental Factors: Ensure incubators have consistent temperature, CO2, and humidity levels.
Section 3: Target & Mechanism Troubleshooting
FAQ 6: How can I be sure my pyrazolo[1,5-a]pyrimidine is actually hitting its intended target in the cell?
Answer: A positive result in a biochemical (cell-free) assay does not guarantee the compound works the same way in a complex cellular environment. You must perform secondary, orthogonal assays to confirm on-target activity.
Validation Strategies:
-
Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to its intended target protein inside intact cells.
-
Downstream Signaling Analysis: If your compound targets a kinase, use Western Blotting or targeted proteomics to verify that a known downstream substrate of that kinase shows reduced phosphorylation in a dose-dependent manner upon compound treatment.
-
Knockout/Knockdown Validation: The "gold standard" for target validation. Test your compound in a cell line where the target protein has been genetically knocked out or its expression knocked down (e.g., using CRISPR or siRNA). If the compound is truly on-target, its effect should be significantly diminished or completely absent in these cells compared to the wild-type control.
Protocols Section
Protocol 1: LC-MS Analysis for Compound Stability
Objective: To determine if the compound degrades under assay conditions.
-
Prepare Sample: Dissolve the pyrazolo[1,5-a]pyrimidine in the final assay buffer to its highest working concentration. Include all buffer components (e.g., salts, BSA) except the target protein or cells.
-
Prepare Control: Prepare a sample of the compound in a stable solvent like Acetonitrile (ACN) at the same concentration.
-
Incubation: Incubate the assay buffer sample at the assay temperature (e.g., 37°C).
-
Time Points: At t=0, 1, 2, and 4 hours, take a 50 µL aliquot. Immediately quench any potential reaction by adding 50 µL of ACN. Store samples at 4°C until analysis.
-
LC-MS Analysis:
-
Inject samples onto a suitable C18 reverse-phase HPLC column.
-
Run a gradient from high aqueous (e.g., 95% water + 0.1% formic acid) to high organic (e.g., 95% ACN + 0.1% formic acid).
-
Monitor the eluent using both a UV detector and a mass spectrometer.
-
-
Data Analysis: Integrate the peak area of the parent compound (identified by its mass-to-charge ratio, m/z) at each time point. A decrease of >10% in the parent peak area over the assay duration suggests significant degradation.[14][24][25]
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation
Objective: To detect the formation of colloidal aggregates.[19][21]
-
Sample Preparation: Prepare the pyrazolo[1,5-a]pyrimidine at a range of concentrations (e.g., 0.5 µM to 50 µM) in the final assay buffer. It is critical to filter all buffers through a 0.22 µm filter to remove dust.
-
Control Preparation: Prepare a "buffer only" sample.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the assay temperature.
-
Place the sample in a clean, dust-free cuvette.
-
Acquire data according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.[23]
-
The buffer-only control should show no significant particle populations.
-
If the compound samples show a population of particles with diameters between 50 nm and 1000 nm, aggregation is occurring.[20] Note the concentration at which these particles first appear; this is the Critical Aggregation Concentration (CAC).
-
References
-
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). Wyatt Technology. [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dynamic Light Scattering (DLS). Sygnature Discovery. [Link]
-
De Luca, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
De Luca, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Some, D. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]
-
Various Authors. (2017). What effects does DMSO have on cell assays? Quora. [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. (2023). Patsnap. [Link]
-
Saran, S., et al. (2014). Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 87, 191-217. [Link]
-
Sharma, K. P., & Singh, G. (2023). DMSO in cell based assays. Scientist Solutions. [Link]
-
de-Almeida, J. A., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 33(4), 56-63. [Link]
-
Chen, G., & Pramanik, B. N. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79-88. [Link]
-
Small Molecules FAQ. Captivate Bio. [Link]
-
Kumar, V., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(4), 249-256. [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 819-824. [Link]
-
Wang, Y., et al. (2022). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC North America, 40(1), 22-30. [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(6), 1545-1579. [Link]
-
Wang, X., et al. (2021). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 1017-1033. [Link]
-
Korfmacher, W. A. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography A, 1053(1-2), 123-131. [Link]
-
Suthar, J. K., et al. (2019). Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking. Journal of Biomolecular Structure & Dynamics, 37(7), 1736-1749. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Rojas-Montoya, C. A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(52), 31252-31261. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3296. [Link]
-
Britton, R., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4165-4170. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Zhao, Y., et al. (2012). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of Tissue Science & Engineering, 3(2), 118. [Link]
-
Abuel-Maaty, M. R., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(13), 7789-7801. [Link]
-
Kazi, A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 13(11), 1788-1795. [Link]
-
Abuel-Maaty, M. R., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(13), 7789-7801. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2023). GMP Plastics. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
van den Heuvel, D., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 225, 113778. [Link]
-
Quiroga-Varela, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(19), 5966. [Link]
-
Small Molecule Compound Libraries. University of Kansas High Throughput Screening Laboratory. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1123-1128. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. captivatebio.com [captivatebio.com]
- 14. Critical practical aspects in the application of liquid chromatography-mass spectrometric studies for the characterization of impurities and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. wyatt.com [wyatt.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Synthetic Strategy
The synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is most effectively achieved through a two-step process. This involves an initial cyclocondensation reaction to form the core heterocyclic structure, followed by a hydrolysis step to yield the final carboxylic acid. This strategy is selected for its reliability and adaptability to larger scales.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Part 1: Experimental Protocols for Scaled-Up Synthesis
This section provides detailed, step-by-step methodologies for the key stages of the synthesis.
Step 1: Synthesis of Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
This crucial cyclocondensation reaction forms the pyrazolo[1,5-a]pyrimidine core. The reaction involves the condensation of an aminopyrazole with a β-dicarbonyl compound.[1]
Reaction Parameters:
| Parameter | Recommended Value |
| Reactants | Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate, Acetylacetone |
| Solvent | Acetic Acid |
| Temperature | Reflux (approx. 118 °C) |
| Reaction Time | 12-16 hours |
Detailed Protocol:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge glacial acetic acid.
-
Reagent Addition: Add ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate to the stirred solvent. Subsequently, add acetylacetone to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Reaction Parameters:
| Parameter | Recommended Value |
| Reactant | Ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Reagent | Sodium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | 60-70 °C |
| Reaction Time | 2-4 hours |
Detailed Protocol:
-
Dissolution: In a reactor, dissolve ethyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide to the mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Acidification: After completion, cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water to remove any inorganic salts and then dry under vacuum to obtain the final product.
Part 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis.
Sources
A Comparative Analysis of the Biological Activity of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and Related Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] While the specific biological profile of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively documented in publicly available literature[4], an examination of its structural analogs provides a strong foundation for predicting its potential therapeutic applications and guiding future research. This guide offers a comparative analysis of the known biological activities of various pyrazolo[1,5-a]pyrimidine derivatives, providing context for the potential of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and outlining experimental protocols for its evaluation.
The core pyrazolo[1,5-a]pyrimidine structure has been identified as a versatile starting point for the development of potent and selective inhibitors of various enzymes, particularly protein kinases.[1][2] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates for targeted therapies.[1]
Comparative Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This section compares the activities of several key derivatives, highlighting the structure-activity relationships (SAR) that govern their therapeutic potential.
Kinase Inhibition: A Primary Target
A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as protein kinase inhibitors.[1][2]
-
Pim-1 Kinase: Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation.[5][6] Optimization of substituents on the pyrazolo[1,5-a]pyrimidine core has led to compounds with nanomolar inhibitory activity.[5] Some of these compounds also exhibit dual inhibitory activity against Flt-3 kinase.[5]
-
B-Raf Kinase: The Raf-MEK-ERK signaling pathway is a critical regulator of cell growth, and mutations in the B-Raf kinase are common in various cancers, including melanoma.[7][8] Pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as novel inhibitors of B-Raf kinase, demonstrating the importance of the carboxylic acid moiety at the 3-position for this activity.[7][8]
-
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Trk inhibitors, which are effective in treating solid tumors with NTRK gene fusions.[9] Marketed drugs such as Larotrectinib and Entrectinib feature this core structure.[9]
-
PI3Kδ: Selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed for the treatment of inflammatory and autoimmune diseases like asthma.[10]
The diverse kinase inhibitory profiles of these derivatives underscore the tunability of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of methyl groups at positions 2, 5, and 7 and a carboxylic acid at position 3 in the target compound suggests that it may also exhibit kinase inhibitory activity, a hypothesis that warrants experimental validation.
Anticancer and Anti-inflammatory Activity
Beyond specific kinase inhibition, many pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broader anticancer and anti-inflammatory effects.[1] These activities are often linked to the inhibition of key signaling pathways involved in cell proliferation and inflammation.[1] For instance, some derivatives have shown cytotoxic effects against various cancer cell lines and the ability to suppress the production of inflammatory mediators.[11][12]
Antimicrobial and Other Activities
The biological activities of pyrazolo[1,5-a]pyrimidines extend to antimicrobial, antidiabetic, and anti-Alzheimer's properties.[11][13] Certain derivatives have exhibited potent activity against various bacterial and fungal strains.[14][15] Additionally, some compounds have shown promising results in assays for α-amylase and acetylcholinesterase inhibition, suggesting potential applications in diabetes and neurodegenerative diseases.[13]
Data Summary: Comparative Biological Activities
| Compound Class | Target/Activity | Key Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Pim-1 Kinase Inhibition | Potent and selective inhibitors with nanomolar IC50 values. Some exhibit dual Pim-1/Flt-3 inhibition. | [5][6] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf Kinase Inhibition | Identified as novel inhibitors of the Raf-MEK-ERK signaling pathway. | [7][8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Trk Kinase Inhibition | Core scaffold of FDA-approved drugs for NTRK fusion-positive cancers. | [9] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ Inhibition | Highly selective inhibitors with potential for treating inflammatory diseases. | [10] |
| General Pyrazolo[1,5-a]pyrimidines | Anticancer Activity | Cytotoxicity against various cancer cell lines. | [1][11] |
| General Pyrazolo[1,5-a]pyrimidines | Anti-inflammatory Activity | Inhibition of inflammatory mediators. | [1][11] |
| General Pyrazolo[1,5-a]pyrimidines | Antimicrobial Activity | Activity against a range of bacteria and fungi. | [14][15] |
| General Pyrazolo[1,5-a]pyrimidines | Antidiabetic & Anti-Alzheimer's Activity | Inhibition of α-amylase and acetylcholinesterase. | [13] |
Experimental Protocols
To evaluate the biological activity of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a series of in vitro assays are recommended. The following protocols are based on established methodologies for assessing the activities discussed above.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
1. Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically quantified using a luminescent or fluorescent readout.
2. Materials:
- Recombinant human kinase (e.g., Pim-1, B-Raf)
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compound (2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
- Positive control inhibitor
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader
3. Procedure:
- Prepare a serial dilution of the test compound in DMSO.
- In a 96-well plate, add the kinase, substrate, and assay buffer.
- Add the test compound or control to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the luminescence or fluorescence using a microplate reader.
- Calculate the percent inhibition and determine the IC50 value.
Causality behind Experimental Choices: The choice of kinase and substrate is dictated by the therapeutic target of interest. The use of a positive control validates the assay's performance. A serial dilution of the test compound is crucial for determining the dose-dependent inhibitory effect and calculating the IC50, a key measure of potency.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the test compound on cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow MTT to purple formazan crystals.
2. Materials:
- Cancer cell line (e.g., MCF-7, A549)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Test compound
- MTT solution
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plates
- Microplate reader
3. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).
- Add MTT solution to each well and incubate for 3-4 hours.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.
Trustworthiness of the Protocol: This is a widely accepted and standardized method for assessing cytotoxicity. The inclusion of untreated and vehicle-treated controls ensures that the observed effects are due to the test compound.
Visualizations
Signaling Pathway of Kinase Inhibition
Caption: General signaling pathway illustrating kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile platform for the discovery of novel therapeutic agents. While the specific biological activities of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid remain to be fully elucidated, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential kinase inhibitor, anticancer, anti-inflammatory, or antimicrobial agent. The presence of the carboxylic acid moiety at the 3-position is particularly noteworthy, as this feature has been associated with B-Raf kinase inhibition in related compounds.
Future research should focus on the systematic in vitro evaluation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid against a panel of kinases and various cancer cell lines. Subsequent studies could explore its antimicrobial and other potential biological activities. The insights gained from these investigations will not only define the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological profiles of the pyrazolo[1,5-a]pyrimidine class of molecules.
References
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
-
Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Al-Ghorbani, M., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
-
Gangireddy, M. R., et al. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. Synthetic Communications.
-
Hassan, A. S., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. RSC Advances.
-
Al-Mokyna, E., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Medicinal Chemistry.
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. ResearchGate.
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.
-
CPL302253 (54), a potential future candidate for clinical development as an inhaled drug to prevent asthma. Molecules.
-
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases.
-
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem.
-
Al-Issa, S. A., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules.
-
Xu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
-
Hassan, A. S., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS.
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem.
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chem-Impex.
-
Synthesis and biological activity evaluation of novel 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines. ResearchGate.
-
Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8. ResearchGate.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatility as a core component of potent and selective kinase inhibitors.[1] While a specific kinase selectivity profile for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively documented in publicly available literature, the broader family of pyrazolo[1,5-a]pyrimidine derivatives has been successfully employed to target a range of kinases, including B-Raf, PI3Kδ, and Discoidin Domain Receptor 1 (DDR1).[2][3][4][5][6][7] This guide will provide an in-depth analysis of the kinase selectivity profile of a representative, well-characterized pyrazolo[1,5-a]pyrimidine-based inhibitor, DDR1-IN-1, to illustrate the principles of kinase selectivity and the experimental methodologies used for its determination.
The quest for kinase inhibitor selectivity is a cornerstone of modern drug discovery. With over 500 kinases in the human kinome, off-target effects can lead to toxicity and diminish therapeutic efficacy.[1] Therefore, a thorough understanding of a compound's selectivity profile is paramount for advancing a potential therapeutic candidate. This guide will delve into the experimental data and protocols that underpin our understanding of kinase inhibitor selectivity, using a potent pyrazolo[1,5-a]pyrimidine derivative as a case study.
Case Study: A Highly Selective Pyrazolo[1,5-a]pyrimidine-Based DDR1 Inhibitor
To exemplify the kinase selectivity achievable with the pyrazolo[1,5-a]pyrimidine scaffold, we will focus on a potent inhibitor of Discoidin Domain Receptor 1 (DDR1), compound 7rh from a study by Gao et al. (2013).[4][6] DDR1 is a receptor tyrosine kinase that has emerged as a therapeutic target in oncology.[4][6]
Primary Target and Potency
Compound 7rh demonstrated potent inhibition of DDR1 with an IC50 value of 6.8 nM in enzymatic assays.[4][6] This high potency against the primary target is the first critical parameter in evaluating a kinase inhibitor.
Kinase Selectivity Profile of Compound 7rh
A comprehensive kinase selectivity profile of 7rh was generated by screening against a panel of 455 kinases. The results revealed exceptional selectivity for DDR1.[4][6]
Table 1: Kinase Selectivity Data for Compound 7rh [4][6]
| Kinase | IC50 (nM) | Fold Selectivity vs. DDR1 |
| DDR1 | 6.8 | 1 |
| DDR2 | >1000 | >147 |
| Bcr-Abl | >1000 | >147 |
| c-Kit | >1000 | >147 |
Data extracted from Gao et al., 2013.
The remarkable selectivity of 7rh for DDR1 over other closely related kinases, such as DDR2, and other common off-targets like Bcr-Abl and c-Kit, underscores the potential of the pyrazolo[1,5-a]pyrimidine scaffold for developing highly specific kinase inhibitors.
Comparative Analysis with Other DDR1 Inhibitors
To further contextualize the selectivity of the pyrazolo[1,5-a]pyrimidine scaffold, it is instructive to compare the profile of 7rh with other known DDR1 inhibitors.
Table 2: Comparison of Selectivity for DDR1 Inhibitors
| Compound | Scaffold | DDR1 IC50 (nM) | Key Off-Targets and Potency | Reference |
| 7rh | Pyrazolo[1,5-a]pyrimidine | 6.8 | Highly selective across 455 kinases | |
| DDR1-IN-1 | Imidazo[1,2-b]pyridazine | 105 | Selective against a panel of 451 kinases | [8] |
| Compound 2 | Pyrazolo[3,4-d]pyridazinone | 10.6 | Highly selective against 430 kinases | [9][10] |
This comparison highlights that while different scaffolds can achieve high potency and selectivity for DDR1, the pyrazolo[1,5-a]pyrimidine core in 7rh is a highly effective framework for achieving exceptional selectivity.
Experimental Methodologies for Determining Kinase Selectivity
The determination of a kinase inhibitor's selectivity profile relies on robust and validated experimental assays. Below are detailed protocols for commonly employed methods.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying inhibitor binding to the ATP pocket of a kinase.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium-labeled anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[11][12][13]
Workflow Diagram:
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reagent Preparation:
-
Prepare a 2x kinase/europium-labeled antibody solution in kinase buffer.
-
Prepare a 2x Alexa Fluor™ 647-labeled tracer solution in kinase buffer.
-
-
Assay Assembly:
-
To a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the 2x kinase/antibody solution to each well.
-
Add 5 µL of the 2x tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase-Glo® Luminescent Kinase Assay
This is a homogeneous, luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
Principle: The amount of ATP consumed by the kinase is inversely proportional to the luminescent signal produced by the luciferase enzyme in the Kinase-Glo® reagent. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[14][15][16][17]
Workflow Diagram:
Caption: Kinase-Glo® Luminescent Kinase Assay Workflow.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase, substrate, ATP, and serially diluted test compound in the appropriate kinase reaction buffer.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined amount of time to allow for enzymatic activity.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.
-
-
Detection Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to determine the IC50 value.
Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)
This is a traditional and highly sensitive method for directly measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Principle: The kinase reaction is performed with [γ-³²P]ATP. The radiolabeled substrate is then separated from the unincorporated [γ-³²P]ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity on the filter is then quantified.[18][19][20][21]
Workflow Diagram:
Caption: Radiometric [γ-³²P]ATP Filter Binding Assay Workflow.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a kinase reaction mixture containing the kinase, substrate (e.g., a peptide), [γ-³²P]ATP, and serially diluted test compound in kinase buffer.
-
Incubation: Incubate the reaction at the optimal temperature for a set time.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the compound concentration to determine the IC50 value.
Conclusion
References
-
Gopalsamy, A., et al. (2012). Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 22(2), 1165-1168. [Link]
-
Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4487. [Link]
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]
-
Gao, M., et al. (2013). Discovery and Optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as Novel Selective and Orally Bioavailable Discoidin Domain Receptor 1 (DDR1) Inhibitors. Journal of Medicinal Chemistry, 56(9), 3735-3748. [Link]
-
ResearchGate. (n.d.). Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. Request PDF. [Link]
-
Attia, M. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1953-1985. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4487. [Link]
-
Gao, M., et al. (2013). Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Journal of Medicinal Chemistry, 56(9), 3735-3748. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4819. [Link]
-
Anastassiadis, T., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. *Journal of Visualized Experiments, (123), 55769. [Link]
-
Packer, L. E., et al. (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 229-233. [Link]
-
Roskoski, R. Jr. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. *Journal of Visualized Experiments, (123), 55769. [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4819. [Link]
-
Hanke, T., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]
-
Tan, X., et al. (2021). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17356-17373. [Link]
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 231. [Link]
-
Collins, I., et al. (2007). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & Medicinal Chemistry Letters, 17(24), 6847-6851. [Link]
-
Lainchbury, M., et al. (2011). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Molecular Cancer Therapeutics, 10(1), 126-136. [Link]
-
Semantic Scholar. (n.d.). Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. [Link]
-
Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. [Link]
-
Chemchart. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. ebiotrade.com [ebiotrade.com]
- 18. revvity.com [revvity.com]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Analysis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid in the Kinase Inhibitor Landscape
In the dynamic field of kinase inhibitor drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating remarkable versatility in targeting a wide array of protein kinases with therapeutic relevance in oncology, immunology, and neurology.[1][2] This guide provides a comparative analysis of a representative member of this class, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, placing it in the context of other kinase inhibitors and elucidating the key structural determinants for potency and selectivity. While specific experimental data for this exact trimethylated analog is not extensively available in the public domain, we can infer its potential activity profile based on well-established structure-activity relationships (SAR) within the pyrazolo[1,5-a]pyrimidine series.
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that acts as an ATP-competitive inhibitor for many kinases.[1] Its planar structure allows it to fit into the adenine-binding pocket of the kinase active site, forming key hydrogen bond interactions. The diverse substitution patterns possible on this scaffold allow for fine-tuning of its inhibitory activity and selectivity against different kinases.[1]
Structural Analysis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The structure of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features several key functional groups that are expected to influence its kinase binding affinity and selectivity:
-
Pyrazolo[1,5-a]pyrimidine Scaffold : The core pharmacophore that anchors the molecule in the ATP-binding pocket.
-
Carboxylic Acid at C3 : This group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with the kinase hinge region. However, its polar nature might impact cell permeability.[3]
-
Methyl Groups at C2, C5, and C7 : These small alkyl groups can influence the compound's lipophilicity and steric interactions within the active site. Their placement can significantly modulate selectivity. For instance, substitutions at the C5 and C7 positions have been shown to be critical for potent inhibition of various kinases.
Below is a diagram illustrating the general workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Comparative Analysis with Other Kinase Inhibitors
To understand the potential of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, we will compare its structural features and inferred properties with those of established pyrazolopyrimidine-based inhibitors and inhibitors with different scaffolds targeting similar kinases.
Comparison with other Pyrazolo[1,5-a]pyrimidine-based Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for targeting a range of kinases. The substitution pattern dictates the target specificity.
| Inhibitor Class | Key Substitutions | Target Kinase(s) | Potency (IC50/Ki) | Reference |
| FLT3 Inhibitors | Varied substitutions at C5 and C7 | FLT3-ITD | 0.4 nM | [4] |
| Pim-1 Inhibitors | Aryl groups at C3 and amino groups at C5 | Pim-1, Flt-3 | Nanomolar range | [5] |
| B-Raf Inhibitors | Carboxylates at C3 | B-Raf | Micromolar range | [6] |
| PI3Kδ Inhibitors | Indole/Benzimidazole derivatives at C5 | PI3Kδ | 18 nM | [7] |
| TTK Inhibitors (CFI-402257) | Complex substitutions at C3, C5, and C7 | TTK | 0.1 nM (Ki) | [8][9] |
| Trk Inhibitors (Larotrectinib) | Pyrrolidine at C5 and a carboxamide at C3 | TrkA, TrkB, TrkC | >10 nM | [10] |
Based on this data, the presence of the carboxylic acid at C3 in 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid suggests a potential for B-Raf inhibition. However, the methyl substitutions at C2, C5, and C7 will critically influence its activity and selectivity profile. For instance, in the context of Trk inhibitors, substitutions at the C5 position are crucial for potent activity.[10]
Comparison with Non-Pyrazolopyrimidine Kinase Inhibitors
To provide a broader context, we can compare the inferred properties of our topic compound with well-established kinase inhibitors that have different core structures.
| Inhibitor | Core Scaffold | Target Kinase(s) | Key Moieties for Activity |
| Gefitinib | Quinazoline | EGFR | Anilinoquinazoline core |
| Imatinib | 2-Phenylaminopyrimidine | BCR-Abl, c-Kit, PDGFR | Phenylaminopyrimidine and piperazine moieties |
| Vemurafenib | Pyrrolo[2,3-b]pyridine | B-Raf (V600E) | Fluorinated phenylsulfonamide |
The pyrazolo[1,5-a]pyrimidine scaffold offers a distinct chemical space compared to these inhibitors, potentially leading to different selectivity profiles and off-target effects.
Postulated Kinase Signaling Pathway Inhibition
Given the prevalence of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of kinases in cancer-related signaling pathways, it is plausible that 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid could interfere with pathways such as the MAPK/ERK or PI3K/Akt pathways.[1]
Caption: Postulated inhibition of key kinase signaling pathways.
Experimental Protocols for Comparative Analysis
To empirically determine the kinase inhibitory profile of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and compare it to other inhibitors, a series of biochemical and cell-based assays are required.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of the compound against a panel of purified kinases.
Methodology:
-
Kinase Panel Selection: A panel of kinases (e.g., B-Raf, SRC family, PI3K isoforms, CDKs) should be selected based on the SAR of the pyrazolopyrimidine scaffold.
-
Assay Principle: A common method is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay (e.g., Z'-LYTE™).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, combine the kinase, its specific substrate, ATP (spiked with [γ-³²P]ATP for radiometric assays), and the test compound in a suitable buffer.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
Methodology:
-
Cell Line Selection: Choose cancer cell lines with known dependencies on specific kinases (e.g., A375 melanoma cells with B-Raf V600E mutation).
-
Assay Principle: Use a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CyQUANT®) assay to measure cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis
Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of downstream substrates.
Methodology:
-
Cell Treatment: Treat the selected cell lines with the test compound at various concentrations for a defined time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., phospho-ERK for the MAPK pathway).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
Caption: Integrated experimental workflow for kinase inhibitor comparison.
Conclusion and Future Directions
While 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents an under-investigated member of a highly successful class of kinase inhibitors, its structural features suggest a potential for biological activity. The pyrazolo[1,5-a]pyrimidine scaffold provides a robust platform for the development of potent and selective kinase inhibitors.[1] The specific substitution pattern of the trimethyl derivative warrants further investigation to elucidate its precise kinase targets and therapeutic potential. The experimental workflows outlined in this guide provide a clear path for the comprehensive evaluation and comparison of this and other novel kinase inhibitors. Future research should focus on the systematic exploration of substitutions at the C2, C5, and C7 positions to build a more comprehensive SAR and to identify novel inhibitors with improved potency, selectivity, and drug-like properties.
References
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines. ProQuest. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. PMC - PubMed Central. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC - NIH. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PubMed. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2,5,7-Trimethylated Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, revered as a "privileged structure" for its remarkable versatility in targeting a multitude of biological entities, particularly protein kinases.[1][2] Its inherent drug-like properties and the amenability of its core structure to chemical modification have propelled it into the limelight of drug discovery, leading to the development of several FDA-approved kinase inhibitors.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, with a specific focus on the influence of trimethylation at the 2, 5, and 7 positions on their kinase inhibitory activity. By examining experimental data from various studies, we will elucidate the causal relationships between structural modifications and biological outcomes, offering valuable insights for researchers and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, serves as an excellent ATP-competitive inhibitor scaffold.[2][3] Its nitrogen-rich structure can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine base of ATP.[2] The substituents at various positions on this core dictate the compound's potency, selectivity, and pharmacokinetic properties.[3] Marketed drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib feature this core, underscoring its clinical significance in cancer therapy.[1][4]
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine core is typically achieved through a cyclocondensation reaction. A common and versatile method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[5][6] This approach allows for the introduction of diverse substituents on the pyrimidine ring.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
A representative synthetic protocol is as follows:
-
Step 1: Synthesis of the 5-Aminopyrazole Intermediate. An appropriately substituted aminopyrazole is either commercially available or can be synthesized. For instance, treatment of a substituted acetonitrile with N,N-dimethylformamide dimethyl acetal followed by reaction with hydrazine hydrate in a suitable solvent like ethanol can yield the desired 5-aminopyrazole.[7]
-
Step 2: Cyclocondensation. The 5-aminopyrazole is then reacted with a β-dicarbonyl compound (e.g., a substituted acetylacetone to introduce methyl groups at positions 5 and 7) in a solvent such as acetic acid or ethanol, often under reflux conditions.[6]
-
Step 3: Further Functionalization (if required). Subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), can be employed to introduce further diversity at specific positions of the pyrazolo[1,5-a]pyrimidine core.[3][8]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the substitution pattern around the core. We will now dissect the influence of substituents at the 2, 5, and 7 positions by comparing 2,5,7-trimethylated analogs with other derivatives.
The Role of the 2-Position Substituent
The 2-position of the pyrazolo[1,5-a]pyrimidine ring is often a key determinant of selectivity and potency. In the context of Kv7/KCNQ potassium channel activators, a trifluoromethyl group at the 2-position was found to be crucial for potent activity.[9] For Pim-1 kinase inhibitors, modifications at this position have been explored, though the provided data focuses more on the 3- and 5-positions.[7] The introduction of a methyl group at the 2-position, as in our core topic, generally contributes to the lipophilicity of the molecule, which can influence cell permeability and metabolic stability. However, without direct comparative data for a 2-methyl versus other small alkyl or electron-withdrawing groups for a specific kinase, its precise contribution to potency is target-dependent.
The Significance of the 5- and 7-Position Substituents
The 5- and 7-positions of the pyrimidine ring are highly amenable to modification and play a critical role in interacting with the solvent-exposed region of the kinase ATP-binding pocket.
In the development of Trk inhibitors, substitutions at the 5-position with a 2,5-difluorophenyl-substituted pyrrolidine significantly increased inhibitory activity.[10] This highlights the importance of this position for establishing key interactions that enhance potency. Similarly, for PI3Kδ inhibitors, a morpholine ring at the 7-position was found to be crucial for forming a hydrogen bond with Val-828 in the hinge region of the enzyme.[11]
For 2,5,7-trimethylated pyrazolo[1,5-a]pyrimidines, the methyl groups at positions 5 and 7 are relatively small and hydrophobic. Their impact on activity can be compared to analogs with larger or more functionalized groups at these positions.
| Position | 2,5,7-Trimethylated Analog | Alternative Substitution | Target Kinase | Impact of Alternative Substitution | Reference |
| 5 | Methyl | 2,5-difluorophenyl-substituted pyrrolidine | TrkA | Significant increase in inhibitory activity. | [10] |
| 5 | Methyl | Macrocyclic linkage | TrkA | Potent inhibition (IC50 = 0.17 nM). | [1] |
| 5 | Methyl | 2-difluoromethylbenzimidazole | PI3Kδ | Moderate inhibitory activity. | [11] |
| 7 | Methyl | Morpholine | PI3Kδ | Crucial for hydrogen bonding and activity. | [11] |
| 7 | Methyl | Cyclopropylamino | CSNK2 | Points towards the solvent, offering opportunities for adding solubilizing groups. | [12] |
The data strongly suggests that while methyl groups at positions 5 and 7 can be tolerated, they are likely suboptimal for achieving high potency against many kinases compared to larger, more functionalized moieties that can form specific interactions with the protein or improve physicochemical properties like solubility.[12] For instance, replacing a methyl group with a morpholine can introduce a key hydrogen bond acceptor and improve aqueous solubility.
Caption: SAR of 2,5,7-trimethylated pyrazolo[1,5-a]pyrimidines.
Comparative Analysis and Future Directions
The analysis of the available literature indicates that while 2,5,7-trimethylated pyrazolo[1,5-a]pyrimidines can serve as a foundational scaffold, achieving high potency and selectivity against specific kinase targets often necessitates the replacement of the methyl groups at the 5 and 7 positions with larger, more functionalized substituents. These modifications can lead to:
-
Enhanced Potency: Through the formation of additional hydrogen bonds, van der Waals interactions, or by accessing specific sub-pockets within the ATP-binding site.[10]
-
Improved Selectivity: By tailoring the substituents to fit the unique topology of the target kinase's active site.
-
Favorable Physicochemical Properties: Such as increased solubility and improved metabolic stability, which are critical for drug development.[12]
Future research in this area should focus on the systematic exploration of bioisosteric replacements for the methyl groups at the 2, 5, and 7 positions.[12][13] For example, replacing a methyl group with a trifluoromethyl group can alter electronic properties and improve metabolic stability. The introduction of polar functional groups at the 5- and 7-positions should be prioritized to enhance solubility and target engagement.[12] The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has also shown promise in yielding highly potent inhibitors.[1][10]
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. Available from: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available from: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. Available from: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available from: [Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed. Available from: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available from: [Link]
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. Available from: [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - NIH. Available from: [Link]
-
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Available from: [Link]
-
Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed. Available from: [Link]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC - NIH. Available from: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed. Available from: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. Available from: [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. Available from: [Link]
-
Structure‐activity relationships of the pyrazolo[1,5‐a]pyrimidines 4, 9 and 11. - ResearchGate. Available from: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available from: [Link]
-
(PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction: The Promise of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatility in targeting a range of biological entities.[1] Derivatives of this heterocyclic system have shown promise as inhibitors of various protein kinases, including B-Raf, Pim, and PI3Kδ, making them attractive candidates for anticancer drug discovery.[2][3][4] This guide focuses on a specific derivative, 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (referred to herein as TMP-3CA), a novel compound with therapeutic potential. Given the established activity of the pyrazolo[1,5-a]pyrimidine scaffold, we hypothesize that TMP-3CA functions as a protein kinase inhibitor. This guide will provide a comprehensive framework for validating this hypothesized mechanism of action, comparing its potential performance against established kinase inhibitors, and offering detailed experimental protocols for rigorous scientific validation.
Hypothesized Mechanism of Action: Targeting the Pim-1 Kinase
Based on the frequent observation of Pim-1 kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives, we propose that TMP-3CA's primary mechanism of action is the inhibition of Pim-1 kinase.[3][5] Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell survival.[6] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[7] The trimethyl and carboxylic acid moieties of TMP-3CA are expected to influence its binding affinity and selectivity within the ATP-binding pocket of Pim-1.
The following sections will outline a systematic approach to test this hypothesis, starting with direct biochemical assays and progressing to cell-based functional assays.
Experimental Validation Workflow
A multi-faceted approach is essential to validate the mechanism of action of TMP-3CA. The workflow is designed to first confirm the direct interaction with the hypothesized target and then to elucidate its functional consequences in a cellular context.
Caption: Experimental workflow for validating the mechanism of action of TMP-3CA.
Phase 1: Biochemical Validation of Pim-1 Kinase Inhibition
The initial step is to determine if TMP-3CA directly inhibits the enzymatic activity of Pim-1 kinase in a cell-free system.
In Vitro Kinase Inhibition Assay
Objective: To quantify the potency of TMP-3CA in inhibiting recombinant human Pim-1 kinase.
Methodology: A common method is the ADP-Glo™ Luminescent Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8]
Protocol:
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate (e.g., a peptide derived from the Bad protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
TMP-3CA and comparator compounds (e.g., AZD1208, SGI-1776)[7] dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of TMP-3CA and comparator compounds.
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ protocol.
-
Calculate the percentage of kinase inhibition at each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Expected Outcome: A dose-dependent inhibition of Pim-1 kinase activity by TMP-3CA, yielding a specific IC50 value.
Phase 2: Cellular Validation of Pim-1 Pathway Modulation
Once direct inhibition is confirmed, the next crucial step is to demonstrate that TMP-3CA engages its target within a cellular environment and elicits the expected downstream effects.
Cellular Target Engagement: Western Blot Analysis
Objective: To assess the effect of TMP-3CA on the phosphorylation of a known Pim-1 substrate in a relevant cancer cell line (e.g., a hematological malignancy cell line with high Pim-1 expression).
Methodology: Western blotting is a standard technique to detect changes in protein phosphorylation.[9] A key substrate of Pim-1 is the pro-apoptotic protein BAD, which is inactivated upon phosphorylation at Ser112.[7]
Caption: Simplified Pim-1 signaling pathway targeted by TMP-3CA.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., K562 or MOLM-13) to 70-80% confluency.
-
Treat the cells with increasing concentrations of TMP-3CA for a specified duration (e.g., 2-4 hours).
-
Include a vehicle control (DMSO) and a positive control (a known Pim-1 inhibitor).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-BAD (Ser112) and total BAD.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-BAD signal to the total BAD signal.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of BAD at Ser112 in cells treated with TMP-3CA.
Functional Cellular Assays
Objective: To determine the effect of TMP-3CA on the proliferation and viability of cancer cells.
Methodology: Assays such as MTT or CellTiter-Glo® measure metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of TMP-3CA concentrations for 48-72 hours.
-
Perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Calculate the GI50 (concentration for 50% growth inhibition).
Expected Outcome: A reduction in cancer cell viability with increasing concentrations of TMP-3CA.
Objective: To investigate whether TMP-3CA induces cell cycle arrest, a known consequence of Pim-1 inhibition.
Methodology: Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[10]
Protocol:
-
Treat cancer cells with TMP-3CA at concentrations around the GI50 value for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[4]
-
Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Outcome: An accumulation of cells in the G1 phase of the cell cycle, consistent with the role of Pim-1 in G1/S transition.
Phase 3: Comparative Analysis with Alternative Inhibitors
To understand the potential therapeutic value of TMP-3CA, its performance must be benchmarked against established inhibitors targeting the same or similar pathways.
Comparator Compounds
-
Pim-1 Kinase Inhibitors:
-
Alternative Pyrazolopyrimidine-based Kinase Inhibitors:
Comparative Data Summary
The following tables present a hypothetical but plausible comparison of TMP-3CA with the selected alternative inhibitors based on the experimental protocols described above.
Table 1: Biochemical Potency (IC50, nM)
| Compound | Pim-1 | PI3Kδ | VEGFR-2 | B-Raf (V600E) |
| TMP-3CA (Hypothetical) | 50 | >10,000 | >10,000 | >10,000 |
| AZD1208 | 0.4 | >10,000 | >10,000 | >10,000 |
| Idelalisib | >10,000 | 2.5 | >10,000 | >10,000 |
| Sunitinib | >5,000 | >5,000 | 80 | >5,000 |
| Vemurafenib | >10,000 | >10,000 | >10,000 | 31 |
Table 2: Cellular Activity (GI50 in K562 cells, nM)
| Compound | GI50 (nM) | Primary Cellular Effect |
| TMP-3CA (Hypothetical) | 250 | G1 cell cycle arrest |
| AZD1208 | 150 | G1 cell cycle arrest, Apoptosis |
| Idelalisib | >5,000 | Inhibition of B-cell receptor signaling |
| Sunitinib | 800 | Anti-proliferative |
| Vemurafenib | >10,000 | Not effective in B-Raf wild-type cells |
Conclusion and Future Directions
This guide provides a rigorous and systematic framework for the validation of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (TMP-3CA) as a Pim-1 kinase inhibitor. By following the outlined experimental workflow, researchers can generate robust data to confirm its mechanism of action and benchmark its performance against existing drugs. Positive results from these studies would establish TMP-3CA as a promising lead compound for further preclinical and clinical development in the treatment of Pim-1-driven malignancies. Subsequent investigations should focus on comprehensive selectivity profiling against a broader panel of kinases, in vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic characterization.
References
-
Sood, S., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed. [Link]
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Quiroga-Varela, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Bio-protocol. In vitro tubulin polymerization assay. [Link]
-
Gilead Sciences, Inc. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. [Link]
-
Kim, J. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Gilead Sciences, Inc. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. AACR Journals. [Link]
-
Holder, S., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. PubMed. [Link]
-
Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. PubMed. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Österlund, T., et al. (2019). Idelalisib (PI3Kδ inhibitor) therapy for patients with relapsed/refractory chronic lymphocytic leukemia: A Swedish nation-wide real-world report on consecutively identified patients. PubMed. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
-
Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]
-
Nakanishi, Y., et al. (2016). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. National Institutes of Health. [Link]
-
Lu, J., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]
-
Narlik-Grassow, M., et al. (2014). Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
-
Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. [Link]
-
Traxal Technologies. Pim-1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
Niu, F., et al. (2013). B-Raf and the inhibitors: from bench to bedside. PubMed Central. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]
-
Zhang, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Semantic Scholar. [Link]
-
RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
Gerlach, M., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central. [Link]
-
BÜHLMANN Laboratories AG. Discovery of PI3K Delta Inhibitors for the Treatment of Inflammatory and Autoimmune Disease. [Link]
-
MDPI. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. [Link]
-
Carlino, F., et al. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. PubMed Central. [Link]
-
MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
Sources
- 1. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Raf Kinase Inhibitors [rndsystems.com]
In vivo efficacy of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives
A Comparative Guide to the In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have garnered significant attention for their potential as therapeutic agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][4] This guide provides a comparative analysis of the in vivo efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, focusing on their applications in oncology and inflammation, supported by experimental data and detailed protocols.
While the specific compound "2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid" is documented, extensive in vivo efficacy data for this particular derivative is not widely available in peer-reviewed literature.[5] Therefore, this guide will broaden its scope to include well-studied derivatives of the core pyrazolo[1,5-a]pyrimidine structure, providing a robust comparison based on available scientific evidence.
Mechanism of Action: Targeting Key Cellular Pathways
Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their effects by inhibiting protein kinases.[1][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.[1][4] This targeted inhibition disrupts signaling pathways essential for cell proliferation, survival, and inflammation.
Key kinase families targeted by this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[6][7]
-
Tropomyosin Receptor Kinases (TRKs): Implicated in the growth and survival of various tumors.[6][8]
-
B-Raf and MEK Kinases: Components of the MAPK/ERK pathway, a critical signaling cascade in many cancers.[1][4][9]
-
Pim Kinases: Serine/threonine kinases involved in cell survival and proliferation.[10]
-
Phosphoinositide 3-Kinases (PI3Ks): Central to signaling pathways that govern cell growth, metabolism, and survival.[11]
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at various positions, which significantly influences their selectivity and potency against different kinases.[1]
Below is a diagram illustrating how a B-Raf-inhibiting pyrazolo[1,5-a]pyrimidine derivative can disrupt the canonical MAPK/ERK signaling pathway, which is commonly hyperactivated in melanoma and other cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway by a B-Raf targeting pyrazolo[1,5-a]pyrimidine derivative.
Comparative In Vivo Efficacy
The in vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated in various preclinical models of cancer and inflammation. Below is a comparison of representative compounds from the literature.
Derivatives of this scaffold have shown significant potential in oncology, with some compounds progressing to clinical use, such as Larotrectinib and Entrectinib, which target TRK fusions.[8]
| Compound/Derivative Class | Target(s) | In Vivo Model | Dosing & Administration | Key Efficacy Results | Reference |
| Trapidil (Rocornal) | PDGF, PDE, Thromboxane Synthetase | Rat Arterial Thrombosis Model | 30 & 100 mg/kg, oral | Significantly inhibited arterial thrombosis, superior to aspirin and dipyridamole. | [12] |
| Pyrazolo[1,5-a]pyrimidine-7(4H)-one (Compound 48) | KDM5 (Histone Demethylase) | Mouse Pharmacokinetic Study | 50 mg/kg, oral (BID) | Achieved unbound plasma concentrations >15-fold over its cellular EC50, suitable for in vivo studies. | [13] |
| 2,7-diarylpyrazolo[1,5-a]pyrimidines (Compound 163) | Not specified (Antiproliferative) | Melanoma Tumor Model (in vivo) | Not specified | Effectively restrained melanoma tumor development with no apparent toxicity. | [2] |
| CDK2/TRKA Dual Inhibitors (Compound 6t) | CDK2, TRKA | NCI-60 Human Tumor Cell Line Screen (in vitro data leading to in vivo potential) | N/A (In vitro study) | Potent dual inhibitory activity (IC50 = 0.09 µM for CDK2, 0.45 µM for TRKA), comparable to reference inhibitors. | [6] |
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been evaluated in several standard in vivo models. These compounds often act by inhibiting enzymes and pathways involved in the inflammatory cascade, such as prostaglandin and leukotriene biosynthesis.[14]
| Compound/Derivative Class | Target(s) | In Vivo Model | Dosing & Administration | Key Efficacy Results | Reference |
| 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (Compound 7c) | Leukotriene/Prostaglandin Biosynthesis | Carrageenan-Induced Rat Paw Edema | Not specified | Showed powerful pharmacological activity in vivo with very weak acute toxicity. | [14] |
| Pyrazolo[1,5-a]quinazoline (Compound A) | Not specified (Anti-inflammatory) | Carrageenan-Induced Paw Edema | 10 mg/kg | Reduced edema by 39% without gastric ulcerogenic effects. | [15] |
| Pyrazolo[3,4-d]pyrimidinone (Compound 5k) | COX-2, TNF-α, IL-6 | Carrageenan-Induced Paw Edema | Not specified | Demonstrated significant anti-inflammatory efficacy, greater than indomethacin. | [16] |
Key Experimental Protocols
The trustworthiness of in vivo data relies on robust and well-defined experimental protocols. Below are methodologies for common in vivo assays used to evaluate these compounds.
This protocol is a standard method to assess the efficacy of a test compound on the growth of human tumors in an immunodeficient mouse model.
Objective: To determine the in vivo anti-tumor activity of a pyrazolo[1,5-a]pyrimidine derivative.
Methodology:
-
Cell Culture: Human cancer cells (e.g., HCT-116 for colon cancer) are cultured in appropriate media until they reach the logarithmic growth phase.[7]
-
Animal Model: 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID) are used.
-
Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells in 100-200 µL of a suitable medium (like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to control and treatment groups.
-
Compound Administration:
-
Vehicle Control Group: Receives the vehicle solution (e.g., saline, DMSO/PEG solution) on the same schedule as the treatment group.
-
Treatment Group: Receives the test compound (e.g., Compound 163) at a predetermined dose (e.g., 50 mg/kg), typically administered orally (p.o.) or intraperitoneally (i.p.) daily or twice daily.[13]
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapy agent.
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Caption: Workflow for a typical in vivo xenograft study to assess anti-cancer efficacy.
This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[14][16]
Objective: To evaluate the in vivo acute anti-inflammatory effect of a pyrazolo[1,5-a]pyrimidine derivative.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization & Fasting: Animals are acclimatized to the laboratory conditions and are fasted overnight before the experiment with free access to water.
-
Compound Administration:
-
Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Treatment Groups: Receive various doses of the test compound (e.g., Compound 7c) orally.[14]
-
Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg).
-
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Discussion and Future Outlook
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the development of targeted therapeutics. In vivo studies have consistently demonstrated the potential of its derivatives in both oncology and inflammatory diseases.[1][4][14] The ability to modify the core structure at multiple positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][13]
However, challenges such as acquired drug resistance, off-target effects, and toxicity remain critical hurdles in the clinical translation of these compounds.[1][4] Future research should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended kinase targets to minimize off-target toxicities.
-
Overcoming Resistance: Developing next-generation compounds that can inhibit mutated forms of kinases that confer resistance to first-generation inhibitors.
-
Dual-Target Inhibitors: Exploring the potential of single molecules that can inhibit multiple key nodes in a disease pathway, which may offer enhanced efficacy and a lower likelihood of resistance.[6]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Antithrombotic activity and the mechanism of action of trapidil (Rocornal).PubMed.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflamm
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.PubMed Central.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.[No Source Found].
- Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies.PubMed.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
- 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795.[No Source Found].
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antithrombotic activity and the mechanism of action of trapidil (Rocornal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids: A Guide for Drug Discovery Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comprehensive comparative analysis of substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acids and their derivatives, offering insights into their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data on their biological performance, and provide detailed experimental protocols to aid in the design and evaluation of novel therapeutic candidates.
The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold of Therapeutic Promise
The fused bicyclic structure of pyrazolo[1,5-a]pyrimidine, combining a pyrazole and a pyrimidine ring, offers a rigid and planar framework amenable to extensive chemical modification.[1][2] This structural versatility allows for the fine-tuning of physicochemical properties and biological activity.[1][3] The carboxylic acid functionality at the 3-position is a key feature, serving as a versatile handle for the introduction of various substituents, thereby enabling the exploration of a broad chemical space and the optimization of interactions with biological targets.[4]
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of 5-aminopyrazole precursors with appropriate biselectrophilic reagents.[1] A general and efficient method involves the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] Variations in this approach, including microwave-assisted synthesis and multi-component reactions, have been developed to improve yields and expand the diversity of accessible derivatives.[3]
Below is a generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-3-carboxylic acids and their amide derivatives.
Comparative Analysis of Biological Activities
The therapeutic potential of substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acids is diverse, with significant activity reported in oncology, infectious diseases, and inflammatory conditions. The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining the specific biological activity and potency.
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[3]
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors of protein kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1 kinase, and Tropomyosin receptor kinases (Trks).[3][5][6][7]
-
Substituent Effects: The introduction of an arylhydrazo group has been shown to enhance anticancer activity.[8] The substitution pattern on the pyrazolo[1,5-a]pyrimidine core significantly influences the antiproliferative potency.[8] For instance, derivatives with a cyano group at the 3-position have shown remarkable activity against CDK2 and TRKA kinases.[9]
-
Dual Inhibition: Some derivatives have demonstrated the ability to act as dual inhibitors of kinases like CDK2 and TRKA, which is a promising strategy to overcome drug resistance in cancer therapy.[9]
Comparative Anticancer Activity Data:
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Position 7) | Target Kinase(s) | IC50 (µM) | Cancer Cell Line(s) | Reference |
| 6t | 4-Fluorophenylamino | H | 4-Chlorophenyl | CDK2 / TRKA | 0.09 / 0.45 | - | [9] |
| 6s | 4-Methoxyphenylamino | H | 4-Chlorophenyl | CDK2 / TRKA | 0.23 / 0.45 | - | [9] |
| 6n | 4-Chlorophenylamino | H | 4-Chlorophenyl | CDK2 / TRKA | 0.78 / 0.98 | Broad spectrum (NCI-60) | [9] |
| 1a | Various | Various | Various | Not specified | 0.0248 (average) | Panel of cancer cell lines | [8] |
| 1b | Various | Various | Various | Not specified | 0.028 (average) | Panel of cancer cell lines | [8] |
Antimicrobial Activity
The growing threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidine-3-carboxamides have shown significant potential in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Broad-Spectrum Activity: Certain pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated potency exceeding that of the standard antibiotic tetracycline against various bacterial strains.[10]
-
Structural Features for Activity: The presence of specific substituents on the phenylamino group at position 2 and the pyrimidine ring at position 7 appears to be critical for potent antimicrobial activity. For example, compounds with a 4-bromophenyl group at position 7 have shown strong antibacterial effects.[12]
Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL):
| Compound ID | R1 (Position 2) | R2 (Position 7) | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Reference |
| 5a | Phenylamino | Methyl | Potent | Potent | Potent | Potent | [10] |
| 16d | Varied | Varied | More potent than tetracycline | More potent than tetracycline | More potent than tetracycline | More potent than tetracycline | [10] |
| 6 | Not specified | 5,7-dimethyl | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | [13] |
| 9a | Not specified | Varied | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | [13] |
| 10a | Not specified | Varied | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyrazolo[1,5-a]pyrimidines have been investigated as anti-inflammatory agents, with some derivatives showing potent inhibitory effects on key inflammatory mediators.[2][14]
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Mechanism of Action: Some pyrazolo[1,5-a]quinazoline-3-carboxamides, a related class of compounds, have been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[15][16]
-
Targeting MAPKs: Molecular modeling studies suggest that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are key regulators of the inflammatory response.[15][16]
Comparative Anti-inflammatory Activity Data:
| Compound ID | Chemical Name | Target Pathway/Enzyme | IC50 (µM) | Cell Line | Reference |
| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | NF-κB | < 50 | THP-1Blue | [15][16] |
| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | NF-κB | < 50 | THP-1Blue | [15][16] |
Experimental Protocols
To facilitate further research and development in this area, we provide representative experimental protocols for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives.
General Synthesis of 7-Aryl-2-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamides
This protocol is based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[12]
Step-by-Step Methodology:
-
Synthesis of 5-Amino-1H-pyrazole-4-carboxamide: A mixture of an appropriate arylamine, malononitrile, and sodium ethoxide in absolute ethanol is refluxed for 6-8 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized to yield the 5-aminopyrazole precursor.
-
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The synthesized 5-aminopyrazole is then reacted with an appropriate β-enaminone in glacial acetic acid and refluxed for 4-6 hours.
-
Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the final pyrazolo[1,5-a]pyrimidine-3-carboxamide product.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[13]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: A Focus on Kinase Inhibition
A significant body of evidence points to kinase inhibition as a primary mechanism of action for the anticancer activity of pyrazolo[1,5-a]pyrimidines.[2][3] The diagram below illustrates the general principle of competitive kinase inhibition by these compounds.
Caption: Competitive inhibition of a protein kinase by a pyrazolo[1,5-a]pyrimidine derivative.
Conclusion and Future Directions
Substituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acids and their derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold, coupled with the ability to modulate its properties through targeted substitutions, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical efficacy and minimize off-target effects. The exploration of dual-targeting and multi-kinase inhibition strategies also holds significant promise for addressing complex diseases such as cancer and inflammatory disorders.[2]
References
- A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines - Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents | Request PDF - ResearchG
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
- Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs - Benchchem.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PubMed - NIH.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - MDPI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters.
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modific
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐ a ]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity | Scilit.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed.
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - Chem-Impex.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies | MDPI [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to Characterizing Off-Target Effects: A Comparative Analysis Focused on Pyrazolo[1,5-a]pyrimidine-Based Epigenetic Probes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the off-target effects of chemical probes, using the well-characterized epigenetic inhibitor, SGC-CBP30, as a primary example. While the pyrazolo[1,5-a]pyrimidine scaffold is a common core in many kinase inhibitors, this guide will focus on its presence in inhibitors of non-kinase epigenetic targets to highlight the universal importance of thorough off-target profiling. We will objectively compare the performance of SGC-CBP30 with relevant alternatives and provide detailed experimental protocols, grounded in scientific integrity, to empower researchers in their own investigations.
Introduction: The Imperative of Selectivity in Chemical Biology
The quest for highly selective chemical probes is paramount in modern drug discovery and chemical biology. A probe's utility is directly tied to its ability to engage its intended target with high potency and minimal interaction with other cellular components. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misinterpretation of experimental results, confounding phenotypic observations, and potential toxicity.[1][2]
This guide uses SGC-CBP30, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300 (EP300), as a case study.[3][4][5] While not a kinase inhibitor itself, the principles and methodologies for assessing its selectivity are broadly applicable across different target classes, including the many kinase inhibitors built upon the pyrazolo[1,5-a]pyrimidine core.[6][7][8] We will delve into the known selectivity profile of SGC-CBP30, compare it to other epigenetic modulators, and provide robust, validated protocols for comprehensive off-target characterization.
On-Target Profile: SGC-CBP30 and the CBP/EP300 Bromodomain
Primary Mechanism of Action
SGC-CBP30 is a chemical probe designed to competitively inhibit the bromodomains of CBP and EP300.[5] These two proteins are highly homologous histone acetyltransferases (HATs) that act as critical transcriptional co-activators.[4] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for recruiting the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
By occupying the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, SGC-CBP30 effectively disrupts this interaction.[3] This leads to the displacement of CBP/EP300 from chromatin, a subsequent reduction in local histone acetylation, and the downregulation of target gene expression.[9] This mechanism has been exploited to probe the role of CBP/EP300 in various diseases, including cancer and inflammation.[4][5]
Caption: On-target mechanism of SGC-CBP30 action.
Comparative Selectivity Analysis
A key attribute of SGC-CBP30 is its high selectivity for CBP/EP300 bromodomains over other bromodomain families, particularly the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4).[10][11] This is a critical distinction, as pan-BET inhibitors like JQ1 have much broader effects on gene transcription.[5][12]
| Compound | Primary Target(s) | IC50 / Kd (CBP) | IC50 / Kd (p300) | Selectivity vs. BRD4(1) | Reference(s) |
| SGC-CBP30 | CBP/EP300 BRD | 21 nM (IC50) | 38 nM (IC50) | ~40-fold | [5][10] |
| I-CBP112 | CBP/EP300 BRD | ~240 nM (EC50, cellular) | ~240 nM (EC50, cellular) | High | [9][13] |
| JQ1 | Pan-BET BRDs | >10,000 nM | >10,000 nM | N/A (Primary target is BRD4) | [12] |
| GNE-272 | CBP/EP300 BRD | 1 nM (Kd) | 3 nM (Kd) | >1000-fold | [14] |
Table 1: Comparative in vitro potency and selectivity of SGC-CBP30 and other epigenetic inhibitors. BRD = Bromodomain.
As the data indicates, while multiple potent CBP/EP300 inhibitors exist, they exhibit different selectivity profiles. For instance, SGC-CBP30 and GNE-272 show excellent selectivity against BET bromodomains, which is crucial for dissecting the specific biological functions of CBP/EP300.[14] Transcriptional profiling has confirmed that SGC-CBP30 has a more restricted effect on gene expression compared to the pan-BET inhibitor JQ1, underscoring the functional consequence of its selectivity.[5][12]
A Guide to Experimental Off-Target Profiling
To build a comprehensive understanding of a compound's selectivity, a multi-pronged approach combining in vitro and cellular assays is essential. Here, we provide detailed protocols for three cornerstone methodologies.
Broad Off-Target Screening: Kinome Scanning
Even for compounds not designed as kinase inhibitors, profiling against a broad panel of kinases is a prudent step due to the highly conserved ATP binding site across the kinome.[15][16] This is especially relevant for compounds containing scaffolds like pyrazolo[1,5-a]pyrimidine, which are known to target kinases.[6] The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[17][18]
Experimental Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding and potential inhibition.[17][19]
Caption: KINOMEscan experimental workflow.
Step-by-Step Protocol (General):
-
Compound Preparation: Solubilize the test compound (e.g., SGC-CBP30) in 100% DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: The test compound is serially diluted and added to microtiter plates.
-
Assay Execution: A panel of DNA-tagged kinases (e.g., the scanMAX panel of 468 kinases) is added to the plates along with the immobilized ligand beads.[19]
-
Competition Binding: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: The beads are washed to remove unbound kinase.
-
Quantification: The amount of kinase remaining bound to the beads is determined by qPCR using primers specific to the DNA tag.[17]
-
Data Analysis: Results are typically reported as "percent of control" (DMSO vehicle), where a low percentage indicates strong binding of the test compound to the kinase.[17] This data is often visualized as a heatmap or a TREEspot® diagram to provide a global view of off-target interactions.[18][20]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify that a compound binds its intended target within the complex milieu of a living cell and to identify potential off-targets.[21][22] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, it becomes more resistant to heat-induced denaturation.[23]
Experimental Principle: Intact cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified. A ligand-induced shift to a higher melting temperature (Tm) indicates direct binding.[24][25]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol (Western Blot Detection):
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, HeLa) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM SGC-CBP30) or DMSO vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension into aliquots for each temperature point.[25]
-
Heat Challenge: Heat the aliquots in a PCR thermocycler or heat block across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[25]
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure complete lysis.[25]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[25]
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) from each sample. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against the target of interest (e.g., anti-CBP or anti-p300) and a suitable secondary antibody.[24]
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Unbiased Functional Assessment: Phenotypic Screening
Phenotypic screening assesses the global effect of a compound on cellular morphology, function, or behavior without a preconceived target bias.[1][26] This approach can reveal unexpected biological activities that may stem from off-target effects. High-content imaging (HCI) is a powerful tool for modern phenotypic screening.[27]
Experimental Principle: Cells are treated with the compound and then stained with multiple fluorescent dyes to label different subcellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis software are used to quantify dozens or hundreds of cellular features, creating a unique "phenotypic fingerprint" for the compound's effect.[27]
Caption: High-content phenotypic screening workflow.
Step-by-Step Protocol (General HCI):
-
Assay Development: Choose a relevant cell line and optimize cell seeding density, compound treatment time, and staining conditions.
-
Compound Treatment: Plate cells in optically clear microtiter plates (e.g., 96- or 384-well). Treat with a range of concentrations of the test compound. Include appropriate positive and negative controls.
-
Cell Staining: After the incubation period, fix the cells. Permeabilize and stain with a cocktail of fluorescent dyes. For example, Hoechst stain for the nucleus, Phalloidin for actin filaments, and MitoTracker for mitochondria.
-
Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.
-
Image Analysis: Employ image analysis software to segment cells and nuclei and extract quantitative data for a wide range of features (e.g., cell area, nuclear intensity, mitochondrial texture, cytoskeletal arrangement).
-
Data Interpretation: Use statistical tools and machine learning algorithms to compare the phenotypic profile of the test compound to controls and to a reference library of compounds with known mechanisms of action. A significant deviation from the expected on-target phenotype may suggest off-target activity.[1][28]
Conclusion: Building a Self-Validating Research Framework
References
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Tough, D. F., et al. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. eLife, 5, e10483. Retrieved from [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Martinez Molina, P., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-231. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Patrick, K. L., & Archer, T. K. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. Retrieved from [Link]
-
LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Retrieved from [Link]
-
Álvarez-Fernández, C., & Malumbres, M. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Methods in Molecular Biology, 1342, 281-297. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Leiran, S., et al. (2025). Selective CBP/EP300 Bromodomain Inhibitors: Novel Epigenetic Tools to Counter TNF-α-Driven Inflammation. JACS Au. Retrieved from [Link]
-
Johnson, J. L., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12823. Retrieved from [Link]
-
eLife. (2016). Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma. Retrieved from [Link]
-
O'Malley, J., et al. (2018). Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming. Nature Chemical Biology, 14(1), 25-30. Retrieved from [Link]
-
ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]
-
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of.... Retrieved from [Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Foley, T. L., et al. (2012). The Resurrection of Phenotypic Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6603-6618. Retrieved from [Link]
-
Hammitzsch, A., et al. (2015). CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses. Proceedings of the National Academy of Sciences, 112(34), 10768-10773. Retrieved from [Link]
-
PubChem. (n.d.). 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. Retrieved from [Link]
-
Sławiński, J., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 25(18), 4235. Retrieved from [Link]
-
Asquith, C. R. M., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3334-3340. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. cre-mrna.com [cre-mrna.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 12. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. chayon.co.kr [chayon.co.kr]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. technologynetworks.com [technologynetworks.com]
- 27. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Resurrection of Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid against known standards
A Researcher's Guide to Benchmarking Novel Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Focus Compound: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division
Foreword: The Rationale for a Structured Benchmarking Framework
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[1][2][3] Derivatives have shown activity against a range of critical oncology and immunology targets, such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Transforming Growth Factor-β (TGF-β) superfamily kinases.[2][4][5]
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to benchmark novel compounds built on this scaffold, using 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid as our exemplar. In the absence of extensive public data on this specific molecule[][7], we will establish a rigorous evaluation process by comparing it against known standards for two therapeutically relevant kinases: TGF-β Activated Kinase 1 (TAK1) and Activin Receptor-Like Kinase 5 (ALK5) . This approach not only validates the performance of the novel compound but also contextualizes its potential within the current landscape of kinase inhibitor development.
Part 1: Strategic Selection of Targets and Reference Standards
The initial step in any benchmarking study is the logical selection of biological targets and appropriate positive controls. The choice must be driven by the structural class of the test compound and its potential therapeutic applications.
Target Rationale
Given the broad anti-inflammatory and anti-cancer potential of the pyrazolopyrimidine class, we have selected two kinases that are central nodes in relevant signaling pathways.[1][2]
-
Activin Receptor-Like Kinase 5 (ALK5): Also known as TGF-β type I receptor (TGFβRI), ALK5 is the primary transducer of TGF-β signaling.[8] Dysregulation of this pathway is a hallmark of late-stage cancers, where it promotes tumor growth, metastasis, and immune evasion.[9][10] Therefore, ALK5 is a high-value oncology target.
-
TGF-β Activated Kinase 1 (TAK1): A member of the MAPKKK family, TAK1 is a critical mediator of pro-inflammatory and stress signals, including those from TNF-α and IL-1.[11][12] It activates downstream pathways like NF-κB and JNK/p38, making it a key target for inflammatory diseases and certain cancers.[13]
Selection of Standard Inhibitors
For a meaningful comparison, it is crucial to select well-characterized, commercially available inhibitors with established potency and selectivity profiles.
-
For ALK5:
-
For TAK1:
-
(5Z)-7-Oxozeaenol: A natural product that acts as a covalent, irreversible inhibitor of TAK1.[11][12] While widely used, it is known to have off-target effects on other kinases.[11] Its inclusion provides a benchmark against a different mechanism of action.
-
Takinib: A highly selective, non-covalent ATP-competitive inhibitor of TAK1.[11] It represents a more modern and targeted approach to TAK1 inhibition.
-
The following diagram illustrates the overall workflow for benchmarking a novel compound against these selected standards.
Caption: Experimental Workflow for Benchmarking a Novel Kinase Inhibitor.
Part 2: Core Experimental Protocols
Scientific integrity demands detailed and reproducible methodologies. The following protocols represent the gold standard for in vitro kinase inhibitor characterization.
Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination
This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific substrate, providing a highly sensitive and unambiguous measure of kinase activity.[16][17] It is considered a benchmark assay format, avoiding interference issues common to fluorescence- or luminescence-based methods.[18]
Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC50).
Materials:
-
Recombinant human ALK5 or TAK1 enzyme.
-
Specific peptide substrate (e.g., Casein for ALK5, MKK6 for TAK1).
-
[γ-³³P]-ATP (10 mCi/mL).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
ATP solution (10 mM).
-
Test compound and standards, serially diluted in DMSO.
-
96-well plates.
-
P81 phosphocellulose paper and plate harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and standards in DMSO. Dispense 1 µL of each dilution into a 96-well plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a high concentration of a known inhibitor as a "full inhibition" control (0% activity).
-
Enzyme Preparation: Dilute the kinase enzyme to the desired working concentration (e.g., 2-5 nM) in kinase reaction buffer.
-
Substrate & ATP Mix: Prepare a master mix containing the peptide substrate and non-radioactive ATP in kinase reaction buffer. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure a fair comparison of ATP-competitive inhibitors.[17]
-
Initiate Reaction:
-
Add 24 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Add 25 µL of the Substrate & ATP mix, now spiked with [γ-³³P]-ATP, to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Stop the reaction by adding 50 µL of 3% phosphoric acid. Transfer the entire reaction volume onto a P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while unused [γ-³³P]-ATP will be washed away.
-
Washing: Wash the filter mat three times with 0.75% phosphoric acid and once with acetone using a plate harvester.
-
Detection: Dry the filter mat, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular ALK5 Pathway Assay (pSMAD2)
Objective: To measure the ability of the test compound to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.
Materials:
-
A549 cells (or other TGF-β responsive cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TGF-β1.
-
Test compound and standards.
-
Lysis buffer.
-
Antibodies: Anti-phospho-SMAD2 (pSMAD2) and anti-total-SMAD2.
-
Western Blot or ELISA reagents.
Procedure:
-
Cell Plating: Seed A549 cells in 24-well plates and grow to ~80% confluency.
-
Serum Starvation: Replace the growth medium with low-serum medium (0.5% FBS) and incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Treat cells with serial dilutions of the test compound or standards for 1-2 hours.
-
Stimulation: Add TGF-β1 (e.g., 5 ng/mL final concentration) to all wells except the unstimulated control. Incubate for 1 hour.
-
Cell Lysis: Wash cells with cold PBS and add lysis buffer to extract total protein.
-
Detection:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against pSMAD2 and total SMAD2 (as a loading control).
-
ELISA: Use a sandwich ELISA kit to quantify pSMAD2 levels in the lysates, normalizing to total protein concentration.
-
-
Data Analysis: Quantify the pSMAD2 signal and calculate the percent inhibition for each compound concentration relative to the TGF-β1 stimulated control. Determine the cellular EC50 value by non-linear regression.
Part 3: Data Presentation and Comparative Analysis
All quantitative data must be summarized in a clear, tabular format to facilitate direct comparison.
Comparative Potency Data (Template)
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (nM) | Mechanism of Action |
| Test Compound | ALK5 | Experimental Value | Experimental Value | ATP-Competitive (Hypothesized) |
| SB431542 | ALK5 | 10 - 100 | 100 - 500 | ATP-Competitive |
| RepSox | ALK5 | 5 - 25 | 50 - 200 | ATP-Competitive |
| Test Compound | TAK1 | Experimental Value | Experimental Value | ATP-Competitive (Hypothesized) |
| Takinib | TAK1 | 5 - 20 | 50 - 150 | ATP-Competitive |
| (5Z)-7-Oxozeaenol | TAK1 | 10 - 30 | 20 - 80 | Covalent |
| Note: Literature values for standards are approximate ranges and should be confirmed in-house under identical assay conditions. |
Interpreting the Results
-
Potency: A lower IC50/EC50 value indicates higher potency. The goal is to determine if the test compound is comparable to, or superior than, the established standards.
-
Cellular Activity: The ratio of cellular EC50 to biochemical IC50 provides an initial indication of cell permeability and target engagement. A large discrepancy may suggest poor permeability or efflux by cellular transporters.
-
Selectivity: Data from a broad kinase panel screen is critical. This will reveal off-target activities and help predict potential toxicities. The results can be used to calculate a selectivity score (e.g., Gini coefficient) to quantify how specifically the compound hits its intended target(s).[16]
Part 4: Visualizing Target Pathways
Understanding the biological context of the target is essential for interpreting experimental data.
Caption: Simplified ALK5 (TGF-β) Signaling Pathway.
Caption: Simplified TAK1 (TNF-α/IL-1) Signaling Pathway.
References
- A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-YhnBJM2oxaeuUWpuYnR5WuLRZkoqruhka-V0fMxPwlMehi1vRu_ZmCuQ1Oo4iXOcgd87tYePW4x_zuHswHkXKTXCmZRdrPOdxam6psyYvkPhIMiWQzG0qzt2IjscC-HQM8ufLkzDbv0KDWvqEDU-3Vr8cfveR5lMtX3ZUmJPpDiMUPa_kChJMo4QtrkHbmrIDPPnEL_rFG-AX_gta4BIKz_7iDF7c04fxczEeeGEGhfMJ9bl0q8qjA==]
- El-Gamal, M. I., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtXT-OCFLC02--uCzM_H03TVPCCxq7gc6DerFbHHJTCP8LebePJLOAECs_0vOgMb8aebOl6qxK0Z-e4wrUnsiKc3ub61Y7YF2_7qUVSXxUNyDMrXrEYqUH-0-OTSyF5CwaCHU=]
- TGFβRI/ALK5 Selective Inhibitors. Selleckchem.com. [URL: https://www.selleckchem.
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDCVk9kmTHa8rEbZq1f8hyO8hpLwSbr2xERtMkjtK0P7PeAx6jyco8jtHHDl2BTvJuXhGwd0i7_Lr5YJ_tFyP-A-0vynWq-xJ9pP0w2Tx9RQokL8SHMyIADGrlOgoOPp-LcGTffQsdPzAwiA==]
- Benchmarking C14H18BrN5O2: A Comparative Guide for Novel Kinase Inhibitors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfl7c_67lMJsq6ZKddL23H1A8a5t8uh65roJOJAkuSeZ_BasEVwZC9wGnjQPJOwgRRcTJr7IFIXy1A4wbTn3Wlk77x0GwDTAt-lyZYTuSpMjCyaTUpE7STjR1wSk-CqVZvwQcajO8axu8MfM6BQGasDb768IYs2iNiHOCM_nuZfLMB_5PccOI1122pZ20b_gsghCWjEcW2Nj-RBSX_aWw_AdYPk5c=]
- Benchmarking Novel Kinase Inhibitors: A Comparative Framework Using Thieno[2,3-d]pyrimidine Derivatives as a Case Study. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfqAGN8ZIyapZ5JzzhbzOH8bjqaWHgtSxaTEhjyohJk8pQ946HEF7xtC7BFou5vdAWyOk0R44OAhU5PLBKF4-Os4TiwbThwQEB5EI8iNjOfaomLhL13SAg8iXRc3HtYGgQtS0ehRmK5sCqE-dNM7CDV2Fo10KCuG9Z6q_p2K4Ez0-hO_UXBKeywF3bv7XPKr8xy44zNboj2ccmjwGUIhe1DQVwVups6gMbw_xbP5qdi0CNaoi4ZpZ1l_6RZstsofThgETmQsgxrzWXKWAGq1a-fan7]
- Szeliga, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/26/24/7572]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][19][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01968j]
- Le, V., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. The Royal Society Publishing. [URL: https://royalsocietypublishing.org/doi/10.1098/rsob.200159]
- Saini, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs9X99L0Tuo7dA_9Y1o0P-AfgmT2msKHDcx3bp5-fP5HFhunwv6gDfZraSp3-B_JOUH2luP6Hkeyq_3GPKdbtWVPfzUv7hFn_sRL701FLPx5rRvn0YJryvqTibRCySPzQKM8s=]
- ALK5 Inhibitor, Gene. MedChemExpress. [URL: https://www.medchemexpress.com/targets/alk5.html]
- Comprehensive evaluation of phosphoproteomic-based kinase activity inference. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.06.28.599982v1]
- Profiling kinase-inhibitor fingerprints to assign phosphorylation sites... ResearchGate. [URL: https://www.researchgate.
- Kinase Screening Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-assays]
- TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. [URL: https://www.roswellpark.org/tech-transfer/inventions-available-for-licensing/tak1-inhibitors-anti-cancer-agents]
- Guo, F-Y., et al. (2025). ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. ResearchGate. [URL: https://www.researchgate.
- ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. Europe PMC. [URL: https://europepmc.org/article/med/38316191]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/kinase-and-epigenetic-biology/kinase-profiling/]
- Ling, L. E., & Lee, W-C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Bentham Science. [URL: https://www.eurekaselect.com/article/43330]
- Hutti, J. E. (2014). TAK1 selective inhibition: state of the art and future opportunities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25182967/]
- Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4111956/]
- Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500508v]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267389/]
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [URL: https://www.reactionbiology.com/blog/choosing-the-right-assay-for-your-kinase-drug-discovery]
- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396000/]
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/07849]
- Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24433158/]
- Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [URL: https://www.molbase.com/synthesis_100241-02-9-item-5.html]
- CAS 1158269-53-4 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-1158269-53-4-2577708.html]
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1910189]
- Osorio-Méndez, D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8747424/]
- Szeliga, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704257/]
- Danagulyan, G.G., & Gharibyan, V.K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:54089906]
- 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43839795]
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 13. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols with the specific chemical nature of pyrazolo[1,5-a]pyrimidine derivatives to ensure minimal risk to personnel and the environment.
The core philosophy of this guide is proactive risk mitigation. While specific toxicological data for 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not extensively available, its structural similarity to other biologically active pyrazolo[1,5-a]pyrimidine compounds necessitates a cautious approach.[1][2][3] Therefore, the procedures outlined below are grounded in the established guidelines of regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), as well as data from safety data sheets (SDS) for analogous compounds.[4][5][6][7][8]
Section 1: Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on the available data for the parent compound, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, the following hazards should be assumed for its trimethylated derivative:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[9][10][11] | Ingestion |
| Skin Irritation (Category 2) | Causes skin irritation.[9][10][11][12][13][14] | Dermal contact |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation.[9][10][11][12][13][14] | Ocular contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[9][10][11][12][13][14] | Inhalation |
It is crucial to note that the toxicological properties of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid have not been fully investigated.[12] Therefore, it should be handled with the utmost care, assuming it may possess other uncharacterized hazards.
The fused pyrazole and pyrimidine ring system is a common scaffold in many biologically active compounds, including pharmaceuticals.[1][2] This inherent bioactivity is the primary reason for the potential toxicity and irritant properties. The carboxylic acid functional group can also contribute to its irritant nature.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, strict adherence to the following PPE and engineering controls is mandatory.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[9][12] Contaminated clothing should be removed and washed before reuse.[9][10]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA approved respirator should be used.[12]
-
Section 3: Waste Categorization and Segregation
Proper waste categorization is the foundation of a compliant disposal plan. All waste containing 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid must be treated as hazardous chemical waste .[16][17][18]
The following waste streams should be segregated at the point of generation:
-
Solid Waste: Unused or expired 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, contaminated spill cleanup materials (e.g., absorbent pads, vermiculite), and contaminated disposable labware (e.g., weigh boats, pipette tips).
-
Liquid Waste (Aqueous): Solutions of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in aqueous solvents.
-
Liquid Waste (Organic): Solutions of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid in organic solvents. Note: Halogenated and non-halogenated solvent wastes should be segregated.[16]
-
Empty Containers: Original containers of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
To prevent dangerous reactions, do not mix waste containing 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with the following:
-
Strong oxidizing agents.[13]
-
Strong bases.
-
Reactive metals.
A general principle is to never mix incompatible wastes.[19] Acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[20]
Section 4: Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to the disposal of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Caption: Workflow for the safe disposal of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and certified.
-
-
Waste Container Selection and Labeling:
-
Select a waste container that is in good condition, leak-proof, and compatible with the waste being collected (e.g., a high-density polyethylene (HDPE) carboy for liquid waste).[17][19]
-
Affix a "HAZARDOUS WASTE" label to the container.[20]
-
Clearly write the full chemical name, "2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid," and the approximate concentration of all components on the label.[17] Do not use abbreviations or chemical formulas.[17]
-
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container, avoiding splashes and the generation of dust.
-
For solid waste, use a scoop or spatula.
-
For liquid waste, use a funnel.
-
Do not overfill the container; leave at least 10% headspace.[19]
-
-
Container Sealing and Storage:
-
Disposal of Empty Containers:
-
Empty containers that held 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid must be triple-rinsed.[19]
-
The first rinseate must be collected and disposed of as hazardous waste.[19] For highly toxic chemicals, the first three rinses must be collected.[19] Given the unknown full toxicological profile, it is prudent to collect the first three rinses.
-
After triple-rinsing and air-drying, the labels on the container must be defaced or removed before disposal as non-hazardous solid waste.[19]
-
-
Arranging for Pickup:
Under no circumstances should 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid or its solutions be disposed of down the drain or in the regular trash. [13][19]
Section 5: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department.
-
Prevent entry into the affected area.
-
Provide EHS with the Safety Data Sheet (or this guide) upon their arrival.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12][13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10][11][12][13] Remove contaminated clothing. If irritation persists, seek medical attention.[11][12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11][12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11][12][13]
Section 6: Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. This includes the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[18] Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), will provide specific guidance on waste management procedures.[4][5][7] It is the responsibility of the principal investigator and all laboratory personnel to be familiar with and adhere to these regulations and plans.
References
-
Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee Health Science Center. [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. MedPro Disposal. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. PubMed. [Link]
-
Ulcerogenic Activity in Pyrazolopyrimidine Derivatives in Lab and It's in Silico Toxicity. Turkish Online Journal of Qualitative Inquiry. [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. needle.tube [needle.tube]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.es [fishersci.es]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. lighthouselabservices.com [lighthouselabservices.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. odu.edu [odu.edu]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Comprehensive PPE and Safety Protocol
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel compounds we synthesize and handle, such as 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, often come with limited toxicological data. This guide provides a comprehensive framework for the safe handling of this compound, emphasizing the rationale behind each procedural step and personal protective equipment (PPE) selection. Our approach is grounded in established safety protocols for analogous pyrimidine derivatives and best practices in laboratory chemical handling.
Hazard Assessment: An Evidence-Based Approach
| Potential Hazard | GHS Classification (Analogous Compounds) | Description of Risk | Primary Route of Exposure |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed, which may cause systemic effects.[1][3] | Ingestion |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact.[1][2][3][5] | Dermal Contact |
| Eye Irritation | Category 2A | Causes serious eye irritation, with potential for damage if not promptly addressed.[1][2][3][5] | Ocular Contact |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][5] | Inhalation |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
Given these potential hazards, a proactive and comprehensive PPE strategy is not just recommended, but essential for ensuring personal safety in the laboratory.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical control measure to mitigate the risks identified above. The following table outlines the minimum required PPE for handling 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7][8] A face shield should be worn over goggles during procedures with a high splash potential.[8] | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[1][2][5] |
| Skin & Body Protection | A flame-resistant laboratory coat is mandatory.[8] Consider impervious clothing or a chemical-resistant apron for larger quantities or splash-prone operations.[6][7] | Prevents skin contact which can lead to irritation.[1][5] Full-length pants and closed-toe shoes are required at all times in the laboratory.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[7][9] Gloves must be inspected for tears or holes before each use and changed immediately if contaminated.[6] | Provides a barrier against dermal absorption and skin irritation. The use of double gloves is recommended for handling neat material. |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][7] | Prevents the inhalation of dust or aerosols that may cause respiratory tract irritation.[1][2][5] |
Operational Plan: A Step-by-Step Handling Workflow
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a procedural guide from receipt to disposal.
Pre-Handling Preparations
-
Designate a Workspace : All work with 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid should be conducted in a designated area, preferably within a chemical fume hood.[9]
-
Assemble PPE : Before handling the compound, ensure all required PPE is readily available and in good condition.
-
Locate Safety Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.[2]
-
Prepare for Spills : Have a chemical spill kit readily accessible.
Handling the Compound
-
Receiving and Storage : Upon receipt, store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][9] Keep the container tightly closed.[2][5]
-
Weighing : When weighing the solid compound, perform this task within the fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Dissolving and Reactions : When preparing solutions or running reactions, add the solid to the solvent slowly to avoid splashing. Ensure all manipulations are performed within the fume hood.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6] Decontaminate the work area and any equipment used.
Spill Management
-
Evacuate and Ventilate : In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Contain the Spill : For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[2][5] Avoid generating dust.[1][5]
-
Decontaminate : Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Dispose of Waste : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[1]
Disposal
-
Waste Segregation : Do not mix waste containing this compound with other waste streams.[1]
-
Labeling : All waste containers must be clearly labeled as hazardous waste, indicating the contents.
-
Disposal Protocol : Dispose of the chemical waste through an approved hazardous waste disposal plant.[1][5] Do not pour down the drain.[1][6]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the handling process.
Caption: Workflow for handling 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid underpins the integrity and success of our research endeavors. While this guide provides a robust framework for safe handling, it is crucial to remember that safety is a dynamic process. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training. By integrating these principles into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking work you perform.
References
- Pyrimidine - Safety Data Sheet. ChemicalBook.
- Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol. Benchchem.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. Fisher Scientific.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Fisher Scientific.
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
- SAFETY DATA SHEET - Pyridine-2-carboxylic acid. Sigma-Aldrich.
- 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C10H11N3O2 | CID 43839795. PubChem.
- SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET - 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. BLD Pharmatech.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189. PubChem.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.es [fishersci.es]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
